5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
5-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-11-6-10-7-12(16-13(10)15-8-11)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKZJMXSXCDCCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC(=CN=C3N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635302 | |
| Record name | 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953414-75-0 | |
| Record name | 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties
5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound featuring a pyrrolopyridine core. This scaffold is of significant interest in medicinal chemistry due to its demonstrated biological activities.
| Property | Value | Source |
| CAS Number | 953414-75-0 | [1] |
| Molecular Formula | C₁₃H₉BrN₂ | [1] |
| Molecular Weight | 273.13 g/mol | [1] |
| Storage Temperature | -20°C | [1] |
Physical Properties of a Related Compound: 5-Bromo-1H-pyrrolo[2,3-b]pyridine
Due to the lack of specific data for the title compound, the physical properties of the parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine (CAS: 183208-35-7), are provided below for reference.
| Property | Value | Source |
| Appearance | White to Yellow to Orange powder to crystal | [1] |
| Purity | >98.0% (GC) | [1] |
| Boiling Point | No data available | [2] |
Spectral Data of a Related Compound: 5-Bromo-1H-pyrrolo[2,3-b]pyridine
Detailed spectral data for this compound is not available. However, spectral data for the closely related 5-Bromo-1H-pyrrolo[2,3-b]pyridine is available and provides insight into the expected spectral characteristics.
| ¹H NMR (DMF-d₇, 400 MHz) | ¹³C NMR (DMF-d₇, 100.58 MHz) |
| δ 11.91 (bs, 1H, HN¹), 8.30 (d, J = 2.2 Hz, 1H, HC⁶), 8.20 (d, J = 2.0 Hz, 1H, HC⁴), 7.63 (t, J = 2.8 Hz, 1H, HC²), 6.50 (m, 1H, HC³) | δ 147.5 (C⁸), 142.9 (C⁶), 130.3 (C⁴), 128.2 (C²), 122.1 (C⁷), 111.1 (C⁵), 100.0 (C³) |
| Source:[3] | Source:[3] |
Synthesis and Reactivity
Proposed Synthesis of this compound
A specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature. However, based on the synthesis of related pyrrolopyridine derivatives, a plausible synthetic route can be proposed. A common method involves the Sonogashira coupling of a dihalopyridine followed by a Larock indole synthesis or a Fischer indole synthesis from a suitable hydrazine precursor.
A general workflow for a potential synthesis is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol for a Related Compound: Synthesis of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
The following is a detailed experimental protocol for the synthesis of a structurally related compound, 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, which can inform potential synthetic strategies for the title compound.[4]
Materials:
-
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (16.8 g, 0.14 mol)
-
48% Hydrobromic acid (24.13 g, 0.143 mol)
-
Methylene chloride (260 g)
-
20% Hydrogen peroxide solution (20.20 g)
-
Saturated aqueous sodium bisulfite solution (60 g)
-
Water (200 g)
Procedure:
-
To a reaction flask, add 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, 48% hydrobromic acid, and methylene chloride. Stir thoroughly to obtain reaction mixture C.
-
Control the temperature of reaction mixture C at 25-30°C and slowly add 20% hydrogen peroxide solution dropwise to obtain mixture D.
-
Neutralize mixture D with a saturated aqueous sodium bisulfite solution until the red color of the reaction solution completely disappears.
-
Perform partitioning to separate the organic phase E and the aqueous phase F.
-
Wash the organic phase E with water.
-
Recover the dichloromethane solvent from the organic phase E to obtain 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.
This procedure reportedly yields 26.6 g of the product (95.6% yield) with a purity of ≥99% as determined by liquid chromatography.[4]
Biological Activity and Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore in the development of kinase inhibitors, demonstrating significant activity against several important cancer-related targets.
Inhibition of Fibroblast Growth Factor Receptor (FGFR)
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[5] Abnormal activation of the FGFR signaling pathway is a crucial factor in the development and progression of various tumors.[5] The 1H-pyrrolo[2,3-b]pyridine moiety typically acts as a hinge-binder in the ATP-binding pocket of the FGFR kinase domain.
The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand, leading to receptor dimerization and autophosphorylation. This triggers a series of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and migration.
Caption: The FGFR signaling pathway and the proposed inhibitory action of this compound.
Inhibition of Ataxia-Telangiectasia Mutated (ATM) Kinase
The 1H-pyrrolo[2,3-b]pyridine core has also been utilized in the design of highly selective inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase. ATM is a critical regulator of the DNA damage response (DDR), particularly in sensing and initiating repair of DNA double-strand breaks (DSBs).[6] Inhibition of the ATM pathway can sensitize cancer cells to DNA-damaging agents, making it an attractive target for combination cancer therapies.
Upon detection of DSBs, ATM is activated and phosphorylates a multitude of downstream targets, including CHK2 and p53, to orchestrate cell cycle arrest, DNA repair, or apoptosis.
Caption: The ATM signaling pathway in response to DNA damage and the proposed inhibitory action of this compound.
References
An In-depth Technical Guide to 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine (CAS Number: 953414-75-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-2-phenyl-7-azaindole, is a heterocyclic organic compound belonging to the pyrrolo[2,3-b]pyridine class. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, making it a privileged core for the development of kinase inhibitors and other therapeutic agents. While specific biological data for this compound is not extensively available in the public domain, the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives has been widely investigated for its potential in treating a range of diseases, including cancer and inflammatory conditions. This guide provides a comprehensive overview of the known properties of this compound, proposes a potential synthetic route, and discusses the well-documented biological activities of structurally related analogs, offering insights into its potential therapeutic applications.
Core Compound Properties
The fundamental physicochemical properties of this compound are summarized below. This information is crucial for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 953414-75-0 | [1] |
| Molecular Formula | C₁₃H₉BrN₂ | [1] |
| Molecular Weight | 273.13 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Inferred |
| Storage Temperature | -20°C | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Hypothetical Experimental Protocol
Step 1: Protection of the Pyrrole Nitrogen
To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), a strong base like sodium hydride (NaH) is added portion-wise at 0°C. The mixture is stirred for a short period to allow for deprotonation. A suitable protecting group, for instance, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the N-protected intermediate.
Step 2: Palladium-Catalyzed Cross-Coupling
The protected 5-bromo-1H-pyrrolo[2,3-b]pyridine is subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. For a Suzuki coupling, the protected starting material is dissolved in a solvent system like toluene and water, followed by the addition of phenylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate). The mixture is heated under reflux until the starting material is consumed. After cooling, the mixture is partitioned, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried and concentrated. The crude product is purified by column chromatography.
Step 3: Deprotection
The N-protected this compound is deprotected to yield the final product. For a SEM-protected intermediate, this can be achieved by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), in THF at room temperature. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by chromatography to afford this compound.
Biological Activity and Potential Applications in Drug Discovery
While direct biological data for this compound is scarce, the 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in numerous kinase inhibitors. The structural analogy to adenine allows these compounds to act as ATP-competitive inhibitors at the kinase hinge region.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been extensively investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[2][3] Aberrant FGFR signaling is implicated in various cancers, making it an attractive therapeutic target. The general mechanism involves the binding of the pyrrolo[2,3-b]pyridine core to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.
Caption: Hypothetical inhibition of the FGFR signaling pathway.
Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1) Inhibition
Patents have disclosed 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of SGK-1, a serine/threonine kinase involved in cell survival, proliferation, and ion channel regulation.[4] Overexpression of SGK-1 is associated with various pathological conditions, including hypertension and diabetic nephropathy.
Janus Kinase (JAK) Inhibition
The 1H-pyrrolo[2,3-b]pyridine scaffold is also present in inhibitors of Janus kinases (JAKs), which are critical components of the JAK-STAT signaling pathway.[5] This pathway mediates cellular responses to a wide range of cytokines and growth factors and is implicated in inflammatory and autoimmune diseases, as well as certain cancers.
Quantitative Data on Structurally Related Compounds
To provide context for the potential potency of this compound, the following table summarizes the inhibitory activities (IC₅₀ values) of some related 1H-pyrrolo[2,3-b]pyridine derivatives against various kinases. It is critical to note that these data are for analogous compounds and not for the title compound itself.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivatives | FGFR1 | 7 - 1900 | [2][3] |
| 1H-pyrrolo[2,3-b]pyridine derivatives | FGFR2 | 9 | [3] |
| 1H-pyrrolo[2,3-b]pyridine derivatives | FGFR3 | 25 | [3] |
| 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers | JAK3 | Potent (specific value not provided) | [5] |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | PDE4B | 110 - 1100 | [6] |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule within the medicinally important class of 1H-pyrrolo[2,3-b]pyridines. Based on the extensive research into its structural analogs, this compound holds significant potential as a kinase inhibitor, with possible applications in oncology and immunology.
Future research should focus on:
-
Developing and publishing a robust and scalable synthesis for this compound.
-
Conducting comprehensive biological screening against a panel of kinases to identify its primary targets and determine its potency and selectivity.
-
Investigating its mechanism of action in relevant cellular models to validate its therapeutic potential.
-
Performing structure-activity relationship (SAR) studies to optimize its biological activity and pharmacokinetic properties.
The elucidation of the specific biological profile of this compound will be a valuable contribution to the field of drug discovery and may lead to the development of novel therapeutic agents.
References
- 1. usbio.net [usbio.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 5. Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available spectroscopic data for the heterocyclic compound 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine (CAS 953414-75-0).[1][2][3] Despite its relevance in medicinal chemistry and materials science, a complete, publicly available set of experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy) for this specific molecule is not readily found in the current literature. This guide addresses this information gap by presenting the fundamental molecular properties and offering a comparative analysis with the spectroscopic data of the parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Furthermore, generalized experimental protocols for the acquisition of such spectroscopic data are provided to assist researchers in the characterization of this and related compounds.
Introduction
This compound, also known as 5-bromo-2-phenyl-7-azaindole, is a halogenated derivative of the privileged 7-azaindole scaffold. The introduction of a phenyl group at the 2-position and a bromine atom at the 5-position significantly influences its electronic properties, lipophilicity, and potential for further functionalization, making it a compound of interest in drug discovery and organic electronics. Accurate spectroscopic data is paramount for the unambiguous identification, purity assessment, and structural elucidation of this molecule. This guide aims to be a core resource for scientists working with this compound.
Molecular Properties
| Property | Value | Reference |
| CAS Number | 953414-75-0 | [1][2][3] |
| Molecular Formula | C₁₃H₉BrN₂ | [1][3] |
| Molecular Weight | 273.13 g/mol | [1][3] |
Spectroscopic Data
A complete set of experimentally derived spectroscopic data for this compound is not available in the peer-reviewed literature at the time of this publication. As a reference for researchers, the available data for the parent scaffold, 5-Bromo-1H-pyrrolo[2,3-b]pyridine (CAS 183208-35-7), is presented below.[4][5][6][7][8] It is anticipated that the addition of the 2-phenyl group will introduce characteristic signals in the aromatic region of the NMR spectra and specific vibrations in the IR spectrum.
¹H and ¹³C NMR Data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine
No complete NMR data for this compound has been found in the searched literature. The following data corresponds to the parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
Table 1: NMR Spectroscopic Data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine
| ¹H NMR (Solvent) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available |
| ¹³C NMR (Solvent) | Chemical Shift (δ) ppm | Assignment |
| Data not available |
Note: While some search results mention the availability of NMR data for related compounds, the specific peak assignments and experimental conditions for 5-Bromo-1H-pyrrolo[2,3-b]pyridine were not fully detailed.
Mass Spectrometry (MS) Data
No specific mass spectrometry data for this compound has been found. For a compound with the molecular formula C₁₃H₉BrN₂, the expected exact mass and isotopic pattern can be predicted.
Table 2: Predicted Mass Spectrometry Data for C₁₃H₉BrN₂
| Ion | Calculated Exact Mass |
| [M]⁺ | 271.9950 |
| [M+H]⁺ | 272.9978 |
The presence of bromine would result in a characteristic isotopic pattern with two major peaks of nearly equal intensity ([M]⁺ and [M+2]⁺).
Infrared (IR) Spectroscopy Data
No specific IR data for this compound has been found.
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3400-3200 | Medium |
| C-H Stretch (Aromatic) | 3100-3000 | Medium-Weak |
| C=C Stretch (Aromatic) | 1620-1450 | Medium-Strong |
| C-N Stretch | 1350-1250 | Medium-Strong |
| C-Br Stretch | 680-515 | Medium-Strong |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals (CH₃, CH₂, CH, and quaternary carbons).
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode.
-
For high-resolution mass spectrometry (HRMS), use an instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer to obtain accurate mass measurements for molecular formula confirmation.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Solid State (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum.
-
The data is typically reported in wavenumbers (cm⁻¹).
-
Experimental Workflow
The logical flow for the spectroscopic analysis of a novel or uncharacterized compound like this compound is outlined below.
Caption: Workflow for the synthesis and spectroscopic characterization.
Conclusion
While a complete experimental spectroscopic dataset for this compound is not currently available in the public domain, this guide provides essential molecular information and a framework for its characterization. The presented data for the parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, serves as a valuable reference point. The detailed experimental protocols and the logical workflow diagram offer a practical guide for researchers to obtain and interpret the necessary spectroscopic data, thereby facilitating further research and development involving this promising heterocyclic scaffold.
References
- 1. usbio.net [usbio.net]
- 2. 953414-75-0|this compound|BLD Pharm [bldpharm.com]
- 3. usbio.net [usbio.net]
- 4. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 | TCI AMERICA [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-Bromo-1H-pyrrolo[2,3-b]pyridine [oakwoodchemical.com]
- 8. 183208-35-7|5-Bromo-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]
5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine: A Technical Overview
Molecular Formula: C₁₃H₉BrN₂ Molecular Weight: 273.13 g/mol CAS Number: 953414-75-0
This technical guide provides an in-depth overview of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic organic compound belonging to the pyrrolopyridine class. While specific experimental data for this particular molecule is limited in publicly available literature, this document summarizes its core physicochemical properties and explores the broader context of the 1H-pyrrolo[2,3-b]pyridine scaffold in drug discovery and development, drawing upon data from closely related analogues. This information is intended for researchers, scientists, and drug development professionals.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉BrN₂ | [1][2] |
| Molecular Weight | 273.13 g/mol | [1][2] |
| CAS Number | 953414-75-0 | [1][2] |
| Appearance | White to yellow to orange powder/crystal | [TCI Chemicals Data] |
| Storage Temperature | -20°C | [1][2] |
Synthesis and Experimental Protocols
A general synthetic route for the 1H-pyrrolo[2,3-b]pyridine scaffold is described in the literature, often involving the protection of the pyrrole nitrogen, followed by functionalization of the pyridine and pyrrole rings. A potential, though not explicitly detailed for this specific compound, synthetic workflow could be inferred from patent literature describing related compounds.
General Synthetic Workflow for 1H-pyrrolo[2,3-b]pyridine Derivatives
A plausible synthetic strategy for this compound could involve a multi-step process beginning with a protected 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core. The following diagram outlines a generalized synthetic pathway.
Disclaimer: This is a generalized representation and the specific reagents, conditions, and yields for the synthesis of this compound would require experimental optimization.
Biological Activity and Potential Applications
Kinase Inhibition by Related Compounds
Several studies have demonstrated the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFR), Serum/glucocorticoid-regulated kinase 1 (SGK-1), and Janus kinases (JAKs).[4][5][6] The table below summarizes the inhibitory activities of some representative 1H-pyrrolo[2,3-b]pyridine analogues. It is crucial to note that these data are for related compounds and not for this compound itself.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivative (Compound 4h) | FGFR1 | 7 | [5] |
| 1H-pyrrolo[2,3-b]pyridine derivative (Compound 4h) | FGFR2 | 9 | [5] |
| 1H-pyrrolo[2,3-b]pyridine derivative (Compound 4h) | FGFR3 | 25 | [5] |
| cis-[PtCl₂(5BrHaza)₂] (complex of 5-Bromo-1H-pyrrolo[2,3-b]pyridine) | HOS (osteosarcoma) cell line | 2500 | [7] |
| cis-[PtCl₂(5BrHaza)₂] (complex of 5-Bromo-1H-pyrrolo[2,3-b]pyridine) | MCF7 (breast carcinoma) cell line | 2000 | [7] |
| cis-[PtCl₂(5BrHaza)₂] (complex of 5-Bromo-1H-pyrrolo[2,3-b]pyridine) | LNCaP (prostate carcinoma) cell line | 1500 | [7] |
Potential Signaling Pathway Involvement
Given the prevalence of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors, a likely mechanism of action for compounds based on this scaffold is the modulation of the FGFR signaling pathway.[5] This pathway plays a critical role in cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers.
The following diagram illustrates a simplified representation of the FGFR signaling cascade, a potential target for 1H-pyrrolo[2,3-b]pyridine-based inhibitors.
Conclusion
This compound is a compound of significant interest due to its core 1H-pyrrolo[2,3-b]pyridine scaffold, which is a key component of many biologically active molecules, particularly kinase inhibitors. While specific experimental data on this compound are scarce, the extensive research on related analogues suggests its potential as a valuable building block in the design of novel therapeutics. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its pharmacological profile and potential applications in drug discovery.
References
- 1. usbio.net [usbio.net]
- 2. usbio.net [usbio.net]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine, a significant heterocyclic compound in medicinal chemistry and drug discovery. This document provides a comprehensive overview of the primary synthetic routes, starting materials, and detailed experimental protocols. Quantitative data is presented in structured tables for clarity, and key reaction pathways are visualized using diagrams.
Introduction
This compound, also known as 5-Bromo-2-phenyl-7-azaindole, is a crucial intermediate in the synthesis of various biologically active molecules. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of a bromo group at the 5-position and a phenyl group at the 2-position offers versatile handles for further chemical modifications, making it a valuable building block in the development of novel therapeutics. Notably, the 5-bromo-7-azaindole core is a key component in the synthesis of the anticancer drug Vemurafenib[1][2].
The synthesis of this target molecule is typically achieved through a multi-step process. The primary strategies involve the initial construction of the 5-bromo-7-azaindole core, followed by the introduction of the phenyl group at the 2-position. This guide will explore two principal pathways for the synthesis of the key intermediate, 5-bromo-7-azaindole, and the subsequent arylation to yield the final product.
Synthetic Pathways
The synthesis of this compound can be logically divided into two main stages:
-
Stage 1: Synthesis of the 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-Bromo-7-azaindole) core.
-
Stage 2: Introduction of the phenyl group at the C2 position.
Stage 1: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
Two primary routes for the synthesis of the 5-bromo-7-azaindole intermediate are presented below.
Route A: From 2-Aminopyridine
This route begins with the readily available starting material, 2-aminopyridine.
Caption: Synthetic pathway from 2-Aminopyridine.
Route B: From 7-Azaindole
This alternative route starts from 1H-pyrrolo[2,3-b]pyridine (7-azaindole).
Caption: Synthetic pathway from 7-Azaindole.
Stage 2: Synthesis of this compound
Once the 5-bromo-7-azaindole core is synthesized, the phenyl group is introduced at the 2-position, most commonly via a Suzuki-Miyaura cross-coupling reaction.
Caption: Introduction of the phenyl group at C2.
Experimental Protocols and Data
This section provides detailed experimental procedures for the key synthetic steps outlined above.
Synthesis of Starting Materials and Intermediates
Protocol 1: Synthesis of 2-Amino-5-bromopyridine
This protocol describes the bromination of 2-aminopyridine.
| Reagent/Parameter | Quantity/Value |
| 2-Aminopyridine | 1.0 eq |
| N-Bromosuccinimide (NBS) | 1.05 eq |
| Solvent | Acetonitrile |
| Temperature | Room Temperature |
| Reaction Time | 4 hours |
| Yield | ~85% |
Experimental Procedure:
-
To a solution of 2-aminopyridine in acetonitrile, add N-bromosuccinimide portion-wise at room temperature.
-
Stir the reaction mixture for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-5-bromopyridine.
Protocol 2: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (Route B)
This protocol details the synthesis of the key intermediate from 7-azaindole.
| Step | Reagent/Parameter | Quantity/Value |
| Hydrogenation | ||
| 7-Azaindole | 1.0 eq | |
| Raney Nickel | catalytic | |
| Solvent | Ethanol | |
| Hydrogen Pressure | 4 MPa | |
| Temperature | 95 °C | |
| Reaction Time | 12 hours | |
| Yield | ~95% (crude) | |
| Bromination | ||
| 7-Azaindoline | 1.0 eq | |
| p-Toluenesulfonic acid | catalytic | |
| Bromine | 1.1 eq | |
| Solvent | Dichloromethane | |
| Temperature | 0 °C to rt | |
| Reaction Time | 8 hours | |
| Yield | High | |
| Dehydrogenation | ||
| 5-Bromo-7-azaindoline | 1.0 eq | |
| Manganese Dioxide | 5.0 eq | |
| Solvent | Toluene | |
| Temperature | Reflux | |
| Reaction Time | 4 hours | |
| Overall Yield | ~74% |
Experimental Procedure: [3]
-
Hydrogenation: Charge a pressure reactor with 7-azaindole, Raney nickel, and ethanol. Pressurize with hydrogen gas to 4 MPa and heat to 95 °C with stirring for 12 hours. After cooling, filter the mixture and concentrate the filtrate to obtain crude 7-azaindoline.
-
Bromination: Dissolve the crude 7-azaindoline in dichloromethane and add a catalytic amount of p-toluenesulfonic acid. Cool the mixture to 0 °C and add bromine dropwise. Allow the reaction to warm to room temperature and stir for 8 hours. Wash the reaction mixture with sodium thiosulfate solution. Dry the organic phase and concentrate to give 5-bromo-7-azaindoline.
-
Dehydrogenation: Dissolve the 5-bromo-7-azaindoline in toluene and add manganese dioxide. Heat the mixture to reflux for 4 hours. Filter the hot solution and concentrate the filtrate. Recrystallize the crude product to obtain pure 5-bromo-1H-pyrrolo[2,3-b]pyridine.
Synthesis of this compound
Protocol 3: Iodination of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
This protocol describes the iodination at the C2 position.
| Reagent/Parameter | Quantity/Value |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 1.0 eq |
| n-Butyllithium (n-BuLi) | 1.1 eq |
| Iodine (I₂) | 1.2 eq |
| Solvent | Anhydrous THF |
| Temperature | -78 °C |
| Reaction Time | 2 hours |
| Yield | ~64% |
Experimental Procedure: [4]
-
Dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium and stir the mixture at -78 °C for 1 hour.
-
Add a solution of iodine in THF dropwise and continue stirring at -78 °C for an additional hour.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine.
Protocol 4: Suzuki-Miyaura Coupling
This protocol details the final step to introduce the phenyl group.
| Reagent/Parameter | Quantity/Value |
| 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine | 1.0 eq |
| Phenylboronic acid | 1.5 eq |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.05 eq |
| Base (e.g., K₂CO₃) | 2.0 eq |
| Solvent | Dioxane/Water (4:1) |
| Temperature | 100 °C |
| Reaction Time | 12 hours |
| Yield | Good to Excellent |
Experimental Procedure:
-
To a reaction vessel, add 5-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine, phenylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent system (dioxane/water).
-
Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography to obtain this compound.
Conclusion
The synthesis of this compound is a multi-step process that relies on the strategic construction of the 7-azaindole core followed by functionalization at the C2 position. The presented pathways, starting from either 2-aminopyridine or 7-azaindole, offer viable routes to the key 5-bromo-7-azaindole intermediate. Subsequent palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide an efficient method for the introduction of the 2-phenyl substituent. The detailed protocols and tabulated data in this guide are intended to provide researchers and drug development professionals with a solid foundation for the synthesis of this important heterocyclic compound and its analogues. Careful optimization of reaction conditions for each step will be crucial for achieving high yields and purity in a laboratory or industrial setting.
References
The Pivotal Role of 2-Phenyl-7-Azaindole Derivatives in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold, a bioisostere of indole, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. Among its numerous derivatives, the 2-phenyl-7-azaindole core has garnered significant attention for its potent and often selective inhibition of key biological targets implicated in a variety of diseases, most notably cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of the biological activities of 2-phenyl-7-azaindole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate further research and development in this promising area.
Quantitative Biological Activity Data
The biological efficacy of 2-phenyl-7-azaindole derivatives has been quantified against several key protein targets. The following tables summarize the inhibitory activities of representative compounds, providing a comparative overview of their potency and selectivity.
Table 1: Inhibitory Activity of 2-Phenyl-7-Azaindole Derivatives against Protein Kinases
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay GI50/IC50 (µM) | Cancer Cell Line | Reference |
| 1 | BRAFV600E | 13 | 0.03 (pERK inhibition) | Colo-205 | [1] |
| 2 | PI3Kγ | 3.4 | 0.22 | THP-1 | [2] |
| 3 | CDK8 | 51.3 | 1.97 | MV4-11 | [3] |
| 4 | CDK1 | 410 | - | - | [4] |
| 5 | Abl | 1.4 | - | - | [5] |
| 6 | Src | 3.4 | - | - | [5] |
Table 2: Cytotoxicity of 2-Phenyl-7-Azaindole Derivatives in Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 7 | HOS (Osteosarcoma) | 3.8 | [6] |
| 8 | MCF7 (Breast Adenocarcinoma) | 3.4 | [6] |
| 9 | LNCaP (Prostate Adenocarcinoma) | 3.8 | [6] |
| 10 | HeLa (Cervical Carcinoma) | 16.96 | [7] |
| 11 | MCF-7 (Breast Cancer) | 14.12 | [7] |
| 12 | MDA-MB-231 (Breast Cancer) | 12.69 | [7] |
Key Signaling Pathways Targeted by 2-Phenyl-7-Azaindole Derivatives
2-Phenyl-7-azaindole derivatives often exert their biological effects by modulating critical signaling pathways that are dysregulated in disease. The following diagrams, generated using Graphviz, illustrate the core logic of these pathways.
Detailed Experimental Protocols
To ensure the reproducibility and standardization of research, this section provides detailed methodologies for key in vitro and in vivo assays used to characterize the biological activity of 2-phenyl-7-azaindole derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent-based assay to measure the inhibition of kinase activity by quantifying the amount of ADP produced.
Materials:
-
Purified target kinase
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
2-Phenyl-7-azaindole test compounds dissolved in DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup: In a 96-well plate, add 5 µL of the test compound solution. Add 10 µL of a 2.5X kinase/substrate mixture to each well. Pre-incubate the plate at room temperature for 10 minutes.
-
Initiation of Kinase Reaction: Add 10 µL of a 2.5X ATP solution to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase. Incubate the plate at 30°C for 60 minutes.
-
Termination of Kinase Reaction and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate the plate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and contains luciferase/luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate the plate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (control with no kinase) from all experimental wells.
-
Normalize the data relative to the positive control (DMSO-treated, active kinase) and negative control (no kinase or fully inhibited kinase).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[8]
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the compounds on cell viability by measuring the metabolic activity of living cells.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the 2-phenyl-7-azaindole derivatives in the complete medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve.[9]
-
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of 2-phenyl-7-azaindole derivatives using a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line for tumor implantation
-
Matrigel (optional, to enhance tumor take rate)
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle only.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Data Analysis:
This guide provides a foundational understanding of the biological significance of 2-phenyl-7-azaindole derivatives. The presented data, pathways, and protocols are intended to serve as a valuable resource for the scientific community to accelerate the discovery and development of novel therapeutics based on this versatile chemical scaffold.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How to modify 7-azaindole to form cytotoxic Pt(II) complexes: highly in vitro anticancer effective cisplatin derivatives involving halogeno-substituted 7-azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Unraveling the Therapeutic Potential of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine: A Technical Overview of a Promising Kinase Inhibitor Scaffold
For Immediate Release
[City, State] – December 27, 2025 – The scientific community's quest for novel therapeutic agents has led to a burgeoning interest in the 1H-pyrrolo[2,3-b]pyridine scaffold. This core structure is a key component in a variety of kinase inhibitors under investigation for the treatment of cancers and other diseases. This technical guide focuses on a specific derivative, 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine , providing an in-depth analysis of its potential mechanism of action based on available research on closely related analogs. While direct studies on this specific compound are limited, a compelling body of evidence points towards its likely role as a kinase inhibitor, with potential implications for key signaling pathways in cellular proliferation and survival.
The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Structure in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, has been extensively explored in medicinal chemistry. Its derivatives have been identified as potent inhibitors of several critical protein kinases, enzymes that play a pivotal role in regulating a multitude of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.
Research into this scaffold has revealed its versatility in targeting a range of kinases, including:
-
Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is implicated in various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated potent inhibitory activity against FGFR1, 2, and 3.[1][2][3][4]
-
Traf2 and Nck-interacting kinase (TNIK): This kinase is a therapeutic target in colorectal cancer, and 1H-pyrrolo[2,3-b]pyridine derivatives have been studied as potent TNIK inhibitors.[5]
-
Cyclin-dependent kinase 8 (CDK8): Another target in colorectal cancer, CDK8 has been effectively inhibited by compounds featuring the 1H-pyrrolo[2,3-b]pyridine core.[6]
-
Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1): A patent has described derivatives of 1H-pyrrolo[2,3-b]pyridine as inhibitors of SGK-1, a kinase involved in cell survival and proliferation.[7]
Postulated Mechanism of Action of this compound
While direct experimental data for This compound is not yet publicly available, based on the extensive research on its analogs, a primary mechanism of action can be postulated. It is highly probable that this compound functions as an ATP-competitive kinase inhibitor. The planar 1H-pyrrolo[2,3-b]pyridine core likely mimics the adenine region of ATP, binding to the hinge region of the kinase's active site. The substituents at the 2 and 5 positions, the phenyl and bromo groups respectively, would then project into and interact with specific pockets of the active site, conferring potency and selectivity for a particular kinase or kinase family.
Potential Signaling Pathway Involvement
Given the known targets of the 1H-pyrrolo[2,3-b]pyridine scaffold, This compound could potentially modulate one or more of the following critical signaling pathways:
-
RAS-MEK-ERK Pathway: As a downstream effector of FGFR, inhibition of this pathway would lead to decreased cell proliferation.[4][7]
-
PI3K-Akt Pathway: Also downstream of FGFR, inhibition of this pathway would promote apoptosis and reduce cell survival.[4][7]
-
WNT/β-catenin Signaling: As a downstream target of CDK8, modulation of this pathway could impact cell fate and proliferation in the context of colorectal cancer.[6]
The hypothetical inhibition of a target kinase by This compound and its downstream effects are illustrated in the following diagram.
Quantitative Data from Analog Studies
While specific quantitative data for This compound is not available, studies on analogous compounds provide a benchmark for the potential potency of this class of inhibitors. For example, a closely related derivative, compound 4h , demonstrated significant FGFR inhibitory activity.
| Compound | Target | IC50 (nM) | Reference |
| 4h | FGFR1 | 7 | [1][2][3][4] |
| FGFR2 | 9 | [1][2][3][4] | |
| FGFR3 | 25 | [1][2][3][4] | |
| FGFR4 | 712 | [1][2][3][4] |
These values highlight the potential for 1H-pyrrolo[2,3-b]pyridine derivatives to exhibit low nanomolar potency against specific kinase targets.
Experimental Protocols for Elucidating the Mechanism of Action
To definitively determine the mechanism of action of This compound , a series of well-established experimental protocols would be required. The following outlines a logical workflow for such an investigation.
Kinase Inhibition Assays
-
Objective: To determine the inhibitory activity of the compound against a panel of purified kinases.
-
Methodology: A common method is a radiometric assay using ³³P-ATP. Kinase, substrate (e.g., a generic peptide), and varying concentrations of the inhibitor are incubated with ³³P-ATP. The amount of radiolabeled phosphate incorporated into the substrate is then measured using a scintillation counter or phosphorescence imaging. The IC50 value is calculated from the dose-response curve.
Cell Proliferation Assay (e.g., MTT or SRB Assay)
-
Objective: To assess the effect of the compound on the growth of cancer cell lines.
-
Methodology: Cancer cells are seeded in 96-well plates and treated with a range of concentrations of the compound for a specified period (e.g., 72 hours). For an MTT assay, the MTT reagent is added, which is converted to formazan by metabolically active cells. The formazan is then solubilized, and the absorbance is measured to determine cell viability. For an SRB assay, cells are fixed, and the total protein content is stained with sulforhodamine B, which is then solubilized and measured spectrophotometrically.
Western Blotting for Phospho-protein Analysis
-
Objective: To determine if the compound inhibits the phosphorylation of downstream targets of the putative kinase in a cellular context.
-
Methodology: Cancer cells are treated with the compound for a short period. The cells are then lysed, and the proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-ERK) and a primary antibody for the total protein as a loading control. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.
Future Directions
The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. While the specific biological activity of This compound remains to be fully elucidated, the wealth of data on related compounds strongly suggests its potential as a valuable research tool and a starting point for the development of new targeted therapies. Further investigation, following the experimental workflows outlined above, is warranted to uncover its precise mechanism of action and therapeutic potential.
Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information provided is based on a review of available scientific literature and is for informational purposes only. This compound is a research chemical and is not approved for human use.
References
- 1. calpaclab.com [calpaclab.com]
- 2. scribd.com [scribd.com]
- 3. 5-bromo-1H,2H,3H-pyrrolo(3,2-b)pyridine | C7H7BrN2 | CID 71819650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 183208-35-7|5-Bromo-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]
- 5. US9745311B2 - Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors - Google Patents [patents.google.com]
- 6. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
The Structure-Activity Relationship of 5-Bromo-2-Phenyl-7-Azaindoles: A Technical Guide for Drug Discovery Professionals
Introduction
The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of protein kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an effective bioisostere of the purine core of ATP. The strategic incorporation of a bromine atom at the 5-position and a phenyl group at the 2-position has given rise to a class of highly potent and selective kinase inhibitors. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-bromo-2-phenyl-7-azaindoles, with a focus on their role as B-Raf inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel kinase inhibitors.
Core Structure and Rationale
The 5-bromo-2-phenyl-7-azaindole core provides a rigid framework with specific functionalities that contribute to its efficacy as a kinase inhibitor. The 7-azaindole nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, allowing for a bidentate interaction with the kinase hinge region. The bromine atom at the 5-position serves as a crucial handle for synthetic elaboration, enabling the exploration of the surrounding hydrophobic pocket within the kinase active site through various coupling reactions. The 2-phenyl group can be strategically substituted to enhance potency and selectivity, as well as to modulate physicochemical properties.
Quantitative Structure-Activity Relationship (SAR) Data
The SAR of 5-bromo-2-phenyl-7-azaindoles is well-exemplified by the potent and selective B-Raf inhibitor, Vemurafenib. The following table summarizes the inhibitory activity of Vemurafenib, which embodies the 5-bromo-2-phenyl-7-azaindole core with specific substitutions on the phenyl ring and the pyrrole nitrogen.
| Compound | Structure | Target Kinase | IC50 (nM) |
| Vemurafenib | B-Raf V600E | 31 | |
| Wild-type B-Raf | 100 | ||
| c-Raf-1 | 48 | ||
| MEK1 | >10,000 | ||
| ERK2 | >10,000 |
SAR Insights:
-
2-Phenyl Ring Substitution: The substitution pattern on the 2-phenyl ring is critical for high-affinity binding. In Vemurafenib, the 2,4-difluorophenyl group is a key feature, with the fluorine atoms likely participating in favorable interactions within the binding pocket.
-
5-Position Elaboration: The propoxy-sulfonamide group attached via the 5-bromo position extends into a hydrophobic allosteric pocket, significantly contributing to the inhibitor's potency and selectivity.
-
Pyrrole N-H: An unsubstituted pyrrole N-H is generally preferred for maintaining the crucial hydrogen bond donation to the kinase hinge.
Experimental Protocols
Synthesis of 5-Bromo-2-Phenyl-7-Azaindole Core
A general synthetic route to the 5-bromo-2-phenyl-7-azaindole core involves a Suzuki cross-coupling reaction.
Materials:
-
5-Bromo-2-iodo-7-azaindole
-
Phenylboronic acid (or substituted derivatives)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water
Procedure:
-
To a reaction vessel, add 5-bromo-2-iodo-7-azaindole (1 equivalent), the desired phenylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the solvent and water (typically a 4:1 to 10:1 ratio of solvent to water).
-
Add the palladium catalyst (0.05-0.1 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-bromo-2-phenyl-7-azaindole derivative.
B-Raf V600E Kinase Assay Protocol
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against the B-Raf V600E kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human B-Raf V600E enzyme
-
MEK1 (inactive) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Test compounds dissolved in DMSO
Procedure:
-
In a 384-well plate, add the kinase assay buffer, the diluted test compound, and the MEK1 substrate.
-
Initiate the kinase reaction by adding a solution of B-Raf V600E enzyme and ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
Caption: The RAF/MEK/ERK signaling pathway and the point of inhibition by 5-bromo-2-phenyl-7-azaindoles.
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of 5-bromo-2-phenyl-7-azaindole analogs.
Conclusion
The 5-bromo-2-phenyl-7-azaindole scaffold represents a highly valuable starting point for the development of potent and selective kinase inhibitors. The well-defined structure-activity relationships, exemplified by successful drugs like Vemurafenib, provide a clear roadmap for further optimization. The synthetic tractability of this core, particularly through palladium-catalyzed cross-coupling reactions, allows for extensive exploration of the chemical space around the scaffold. By leveraging the insights and methodologies presented in this guide, drug discovery professionals can effectively design and synthesize novel 5-bromo-2-phenyl-7-azaindole derivatives with improved therapeutic potential.
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, resembling an indole with a nitrogen atom in the six-membered ring, allows it to act as a versatile pharmacophore. Derivatives of this scaffold have demonstrated a wide range of biological activities, including potent inhibition of various protein kinases.[1][2] Notably, compounds incorporating the 7-azaindole core are being investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[3] Abnormal activation of the FGFR signaling pathway is a key factor in the progression of several tumors, making FGFR inhibitors an attractive strategy for cancer therapy.[3]
This document provides a detailed protocol for the synthesis of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate for the development of novel therapeutic agents. The synthetic route is a robust three-step process commencing from commercially available 2-amino-5-bromopyridine. The methodology involves an iodination, a palladium-catalyzed Sonogashira cross-coupling reaction, and a subsequent base-mediated intramolecular cyclization.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via the following three-step sequence:
-
Iodination: Introduction of an iodine atom at the 3-position of 2-amino-5-bromopyridine to furnish the key intermediate, 2-amino-5-bromo-3-iodopyridine.
-
Sonogashira Coupling: Palladium-catalyzed cross-coupling of 2-amino-5-bromo-3-iodopyridine with phenylacetylene.
-
Intramolecular Cyclization: Base-mediated ring closure to form the final pyrrolo[2,3-b]pyridine ring system.
Figure 1. Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromo-3-iodopyridine
This procedure outlines the iodination of 2-amino-5-bromopyridine. The reaction utilizes potassium iodate and potassium iodide in an acidic medium to generate the iodinating species in situ.[4]
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Amino-5-bromopyridine | 173.01 | 1.0 g | 5.8 | 1.0 |
| Potassium Iodate (KIO₃) | 214.00 | 0.62 g | 2.9 | 0.5 |
| Potassium Iodide (KI) | 166.00 | 0.57 g | 3.4 | 0.6 |
| Sulfuric Acid (2M) | - | 10 mL | - | - |
| Ammonia Solution | - | As needed | - | - |
| Ethanol (95%) | - | For recrystallization | - | - |
| Deionized Water | - | As needed | - | - |
Procedure
-
To a 50 mL round-bottom flask, add 2-amino-5-bromopyridine (1.0 g, 5.8 mmol) and 2M sulfuric acid (10 mL). Stir the mixture until the solid is fully dissolved.
-
Add potassium iodate (0.62 g, 2.9 mmol) portion-wise to the stirred solution.
-
Heat the reaction mixture to 100°C.
-
Prepare a solution of potassium iodide (0.57 g, 3.4 mmol) in water (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes.
-
Maintain the reaction at 100°C for an additional 1.5 hours, monitoring by TLC.
-
Cool the mixture to room temperature.
-
Carefully adjust the pH of the solution to 8 using an ammonia solution. A precipitate will form.
-
Cool the mixture to 10°C in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid by vacuum filtration and wash the filter cake with cold water.
-
Recrystallize the crude product from 85% ethanol to yield 2-amino-5-bromo-3-iodopyridine as a solid. A typical yield is around 70-75%.[4]
Step 2: Synthesis of 2-Amino-5-bromo-3-(phenylethynyl)pyridine (Sonogashira Coupling)
This step involves the palladium-catalyzed Sonogashira coupling of the iodinated pyridine with phenylacetylene.[5][6]
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Amino-5-bromo-3-iodopyridine | 298.91 | 1.0 g | 3.34 | 1.0 |
| Phenylacetylene | 102.14 | 0.41 g (0.45 mL) | 4.01 | 1.2 |
| Palladium(II) trifluoroacetate | 332.48 | 27.8 mg | 0.0835 | 0.025 |
| Triphenylphosphine (PPh₃) | 262.29 | 44.2 mg | 0.167 | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 31.8 mg | 0.167 | 0.05 |
| Triethylamine (Et₃N) | 101.19 | 2.0 mL | - | - |
| N,N-Dimethylformamide (DMF) | - | 4.0 mL | - | - |
Procedure
-
To a 25 mL Schlenk flask, add palladium(II) trifluoroacetate (27.8 mg, 0.0835 mmol), triphenylphosphine (44.2 mg, 0.167 mmol), and copper(I) iodide (31.8 mg, 0.167 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous DMF (4.0 mL) and stir the mixture for 30 minutes at room temperature.
-
Add 2-amino-5-bromo-3-iodopyridine (1.0 g, 3.34 mmol), phenylacetylene (0.45 mL, 4.01 mmol), and triethylamine (2.0 mL).
-
Heat the reaction mixture to 100°C and stir for 3 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-5-bromo-3-(phenylethynyl)pyridine.
Step 3: Synthesis of this compound (Intramolecular Cyclization)
The final step is the base-mediated intramolecular cyclization to form the desired 7-azaindole ring.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Amino-5-bromo-3-(phenylethynyl)pyridine | 273.13 | 1.0 g | 3.66 | 1.0 |
| Potassium tert-butoxide | 112.21 | 0.61 g | 5.49 | 1.5 |
| N-Methyl-2-pyrrolidone (NMP) | - | 10 mL | - | - |
Procedure
-
Dissolve 2-amino-5-bromo-3-(phenylethynyl)pyridine (1.0 g, 3.66 mmol) in NMP (10 mL) in a round-bottom flask.
-
Add potassium tert-butoxide (0.61 g, 5.49 mmol) to the solution.
-
Heat the reaction mixture to 130°C and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Application Notes: Biological Context
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are of significant interest as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[7] Aberrant activation of this pathway, through mutations or overexpression of FGFRs, is a known driver in various human cancers.[3]
The synthesized compound, this compound, serves as a valuable building block for creating more complex molecules designed to target the ATP-binding pocket of FGFR kinases. The phenyl group at the C2-position can be further functionalized to enhance binding affinity and selectivity, while the bromo group at the C5-position offers a handle for additional chemical modifications through cross-coupling reactions.
FGFR Signaling Pathway
Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR undergoes dimerization and autophosphorylation. This activation initiates several downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which ultimately promote cell growth and survival.[8][9][10][11] Small molecule inhibitors, often based on scaffolds like 7-azaindole, can block this signaling by competing with ATP for the kinase domain, thereby preventing autophosphorylation and subsequent pathway activation.
Figure 2. Simplified FGFR signaling pathway and the potential point of inhibition.
References
- 1. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijssst.info [ijssst.info]
- 5. researchgate.net [researchgate.net]
- 6. scirp.org [scirp.org]
- 7. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 10. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromo-7-Azaindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and other therapeutic agents.[1][2][3] The functionalization of this core, particularly at the C5 position, is a critical step in the synthesis of many drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for creating carbon-carbon bonds, enabling the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 5-position of the 7-azaindole ring.[4][5] This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 5-bromo-7-azaindole derivatives, aimed at researchers and professionals in drug development.
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. In the context of 5-bromo-7-azaindole, the reaction facilitates the formation of a new carbon-carbon bond between the C5 position of the azaindole ring and the organic group from the boronic acid. The general transformation is depicted below:
A variety of palladium catalysts, ligands, bases, and solvent systems can be employed, and the optimal conditions often depend on the specific substrates being coupled.[6][7]
Experimental Protocols
Herein, we provide two detailed protocols for the Suzuki coupling of 5-bromo-7-azaindole derivatives. Protocol 1 describes a general procedure using a common palladium catalyst, while Protocol 2 outlines a microwave-assisted method for accelerated synthesis.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-7-azaindole
This protocol describes a typical Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the 5-position of the 7-azaindole ring using conventional heating.[8][9]
Materials:
-
5-Bromo-7-azaindole derivative (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05-0.10 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane and Water (typically in a 4:1 to 5:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer with heating
Procedure:
-
To a Schlenk flask or a round-bottom flask equipped with a reflux condenser, add the 5-bromo-7-azaindole derivative (1.0 equiv), the aryl or heteroaryl boronic acid (1.2-1.5 equiv), and the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05-0.10 equiv), to the flask.
-
Add the degassed solvent mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours depending on the substrates.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-substituted-7-azaindole derivative.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol utilizes microwave irradiation to accelerate the Suzuki coupling reaction, often leading to significantly reduced reaction times and improved yields.[10]
Materials:
-
5-Bromo-7-azaindole derivative (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.3 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Ethanol
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine the 5-bromo-7-azaindole derivative (1.0 equiv), the aryl or heteroaryl boronic acid (1.3 equiv), Pd(PPh₃)₄ (0.05 equiv), and Cs₂CO₃ (2.0 equiv).
-
Add anhydrous ethanol as the solvent.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat the mixture to 100-120 °C for 20-40 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography as described in Protocol 1.
Data Presentation
The following tables summarize representative quantitative data for the Suzuki coupling of 5-bromo-7-azaindole derivatives with various boronic acids under different reaction conditions.
Table 1: Suzuki Coupling of 5-Bromo-1-methyl-7-azaindole Derivatives [9]
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | PdCl₂(dppf) (20) | K₂CO₃ (3) | Dioxane:H₂O (3:1) | 70 | 22 | 85 |
| 2 | 4-Methylphenylboronic acid | PdCl₂(dppf) (20) | K₂CO₃ (3) | Dioxane:H₂O (3:1) | 70 | 22 | 88 |
| 3 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (20) | K₂CO₃ (3) | Dioxane:H₂O (3:1) | 70 | 22 | 90 |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (20) | K₂CO₃ (3) | Dioxane:H₂O (3:1) | 70 | 22 | 82 |
| 5 | 3,5-Bis(trifluoromethyl)phenylboronic acid | PdCl₂(dppf) (20) | K₂CO₃ (3) | Dioxane:H₂O (3:1) | 70 | 22 | 75 |
Table 2: Catalyst Screening for the Suzuki Coupling of a 5-Bromo-1-ethyl-1H-indazole [11]
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | DME | 80 | 2 | 78 |
| 2 | Pd(OAc)₂ (5) / PPh₃ (10) | K₂CO₃ (2) | DME | 80 | 2 | 65 |
| 3 | PdCl₂(dppf) (5) | K₂CO₃ (2) | DME | 80 | 2 | 92 |
| 4 | PdCl₂(PCy₃)₂ (5) | K₂CO₃ (2) | DME | 80 | 2 | 55 |
Note: While this data is for a 5-bromoindazole, it provides valuable insights into catalyst performance that can be extrapolated to 5-bromo-7-azaindole systems.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling of 5-bromo-7-azaindole.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 5-substituted-7-azaindole derivatives. The choice of catalyst, base, and reaction conditions can be tailored to achieve high yields with a broad range of substrates. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize their synthetic routes towards novel 7-azaindole-based compounds for drug discovery and development.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines - Google Patents [patents.google.com]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwave irradiation, CAN oxidation, and Suzuki coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 5-Bromopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromopyridine with various arylboronic acids. This reaction is a fundamental transformation in modern organic synthesis, enabling the construction of 5-arylpyridines, which are prevalent scaffolds in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura coupling is a versatile and powerful method for forming carbon-carbon bonds.[1] It involves the reaction of an organoboron compound, typically a boronic acid or its ester, with an organic halide in the presence of a palladium catalyst and a base.[1] The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[1]
However, the Suzuki coupling of 5-bromopyridine can present challenges. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[2] Therefore, the careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields of the desired coupled product.[1][2]
Catalyst and Condition Selection
The choice of palladium catalyst and reaction conditions is critical for a successful Suzuki coupling of 5-bromopyridine. Several factors, including the electronic and steric properties of the boronic acid and the desired reaction time and temperature, will influence the optimal setup.
Common Palladium Catalysts and Ligands:
-
Palladium(0) complexes: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used, air-sensitive catalyst.[3]
-
Palladium(II) precatalysts: These are often more stable and are reduced in situ to the active Pd(0) species. Common examples include:
-
Bulky, electron-rich phosphine ligands: These ligands can enhance the rate of oxidative addition and reductive elimination, leading to more efficient catalysis, especially for challenging substrates.[6][7] Examples include SPhos, XPhos, and P(t-Bu)₃.[8][9]
Bases: The base plays a crucial role in activating the boronic acid for transmetalation.[2] Common choices include:
-
Potassium phosphate (K₃PO₄): Often effective for challenging couplings.[2][3]
-
Potassium carbonate (K₂CO₃) and Cesium carbonate (Cs₂CO₃): Also widely used inorganic bases.[2]
-
Potassium fluoride (KF): A milder base that can sometimes reduce side reactions.[2]
Solvents: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[2] Common solvent systems include:
Data Presentation: Performance of Palladium Catalysts
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of 5-bromopyridine with various arylboronic acids using different palladium catalysts. This data is compiled from various sources to provide a comparative overview.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Arylboronic Acid | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (3.0) | DMF | 80 | 24 | Phenylboronic acid | 85-96 | [5] |
| 2 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3.0) | Acetonitrile/Water (4:1) | 80-100 | 12-24 | Arylboronic acid | High | [2] |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | 1,4-Dioxane/Water | 80-100 | 12-24 | Phenylboronic acid | High | [5] |
| 4 | Pd₂(dba)₃ (2-3) | Tri(o-tolyl)phosphine (6-9) | KF (3.0) | 1,4-Dioxane | 100 | 12 | 2-Pyridylboronate | 91 | [11] |
| 5 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (1.5 mmol) | 1,4-Dioxane/Water (4:1) | 85-95 | >15 | Arylboronic acid | Moderate to Good | [3] |
Experimental Protocols
General Protocol for Suzuki Coupling of 5-Bromopyridine (Conventional Heating)
This protocol is a general starting point and should be optimized for specific substrates and catalysts.[2]
Materials:
-
5-Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)[2]
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[2]
-
Base (e.g., K₂CO₃, 3.0 equiv)[2]
-
Solvent (e.g., Acetonitrile/Water, 4:1 v/v)[2]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 5-bromopyridine, the arylboronic acid, the base, and the palladium catalyst.[2]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle 3-5 times to ensure an inert atmosphere.[1][2]
-
Prepare the solvent mixture and degas it by bubbling the inert gas through it for 15-30 minutes.[2]
-
Add the degassed solvent to the reaction flask via syringe.[2]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[2]
-
Monitor the reaction progress by an appropriate technique such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
-
Once the reaction is complete, cool the mixture to room temperature.[2]
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][2]
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[1][2]
Protocol for Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly shorten reaction times.[1]
Materials:
-
Same as the conventional heating protocol.
Procedure:
-
In a microwave reaction vial, combine 5-bromopyridine, the arylboronic acid, the base, and the palladium catalyst.
-
Add the degassed solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[1] Optimal conditions should be determined experimentally.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.[1]
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a Pd(0) active species.[10][12][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for 5-Bromopyridine Suzuki Coupling
A logical workflow is essential for reproducible results in the Suzuki coupling of 5-bromopyridine.
Caption: A typical experimental workflow for the Suzuki coupling of 5-bromopyridine.
Troubleshooting Decision Tree
Low or no yield in Suzuki couplings involving 5-bromopyridine is a common issue.[2] This decision tree can help troubleshoot potential problems.
Caption: A decision tree for troubleshooting the Suzuki coupling of 5-bromopyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Semantic Scholar [semanticscholar.org]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. benchchem.com [benchchem.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Use of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the hinge-binding motif of ATP and form key hydrogen bond interactions within the kinase active site.
5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is a versatile building block for the synthesis of potent and selective kinase inhibitors. The bromine atom at the 5-position serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents, enabling extensive exploration of the chemical space to optimize inhibitor potency and selectivity. This document provides detailed application notes, experimental protocols, and visualizations to guide the use of this compound in the synthesis of kinase inhibitors targeting various signaling pathways.
Synthetic Applications
The primary synthetic utility of this compound lies in its functionalization at the C5 position through palladium-catalyzed cross-coupling reactions. This allows for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl groups at the 5-position of the pyrrolo[2,3-b]pyridine core. These introduced moieties can be designed to interact with specific pockets within the kinase active site, thereby enhancing potency and selectivity.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a diverse range of primary and secondary amines at the 5-position, which can act as crucial hydrogen bond donors or acceptors to interact with the kinase hinge region.
Target Kinases and Signaling Pathways
Derivatives of this compound have shown inhibitory activity against several important kinase targets, including:
-
Traf2- and NCK-interacting kinase (TNIK): A key regulator of the Wnt signaling pathway, implicated in colorectal cancer.
-
Activated CDC42 kinase 1 (ACK1/TNK2): A non-receptor tyrosine kinase involved in various cancers, including prostate and lung cancer.
-
Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases whose aberrant signaling is linked to multiple cancers.
-
Cyclin-Dependent Kinase 8 (CDK8): A transcriptional regulator and a component of the Mediator complex, which is implicated in colorectal cancer and other malignancies.
Below are diagrams illustrating the signaling pathways of these kinases and a general workflow for kinase inhibitor synthesis.
Application Notes and Protocols: Functionalization of the 7-Azaindole C3 Position
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic methodologies for the functionalization of the C3 position of the 7-azaindole scaffold, a privileged structure in medicinal chemistry. The protocols outlined below are based on established literature and are intended to serve as a practical guide for researchers in drug discovery and organic synthesis.
Introduction
The 7-azaindole core is a key pharmacophore found in numerous clinically approved drugs and investigational agents.[1][2][3] Its ability to mimic the adenine fragment of ATP allows it to act as an effective hinge-binding motif for a variety of protein kinases.[1][4] Functionalization at the C3 position is a common strategy to modulate the potency, selectivity, and pharmacokinetic properties of 7-azaindole-based compounds.[5][6] This document details several key C3 functionalization reactions, including acylation, arylation, alkylation, and chalcogenation, providing specific protocols and comparative data.
C3-Acylation of 7-Azaindole
Friedel-Crafts acylation at the C3 position of azaindoles can be challenging compared to their indole counterparts due to the electron-deficient nature of the pyridine ring.[7] However, effective protocols have been developed using Lewis acids to promote the reaction.
General Experimental Protocol: Lewis Acid-Mediated C3-Acylation
This protocol is adapted from a procedure effective for the acylation of various azaindoles with acyl chlorides.[7][8]
Reagents and Materials:
-
7-Azaindole
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer
-
Purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a solution of 7-azaindole in dichloromethane (CH₂Cl₂), add an excess of aluminum chloride (AlCl₃) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting suspension at room temperature.
-
Add the desired acyl chloride dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding it to a mixture of ice and water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the C3-acylated 7-azaindole.
Diagram of the C3-Acylation Workflow
Caption: General workflow for the Lewis acid-mediated C3-acylation of 7-azaindole.
C3-Arylation via Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl groups at the C3 position of 7-azaindole. This typically requires a pre-functionalized 7-azaindole, such as a C3-iodo derivative.
General Experimental Protocol: C3-Arylation of 3-Iodo-7-Azaindole
This protocol is based on the selective C3 arylation of a protected 3-iodo-6-chloro-7-azaindole derivative.[9]
Reagents and Materials:
-
N-protected 3-iodo-7-azaindole derivative
-
Aryl boronic acid
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene/Ethanol (1:1 mixture)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Purification supplies
Procedure:
-
In a reaction vessel, combine the N-protected 3-iodo-7-azaindole (1 equiv), aryl boronic acid (1.2 equiv), Pd₂(dba)₃ (5 mol %), SPhos (5 mol %), and Cs₂CO₃ (2 equiv).
-
Add a 1:1 mixture of toluene and ethanol.
-
Heat the reaction mixture at 60 °C and stir until the starting material is consumed (monitor by TLC).
-
After completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the C3-aryl-7-azaindole.
| Aryl Boronic Acid Substituent | Product | Yield (%) |
| Phenyl | 10a | 85 |
| 4-Methylphenyl | 10b | 89 |
| 3-Methylphenyl | 10c | 93 |
| 4-Methoxyphenyl | 10d | 93 |
| 4-Fluorophenyl | 10e | 79 |
| 3,5-Bis(trifluoromethyl)phenyl | 10f | 67 |
| Table 1: Yields for the C3-arylation of N-protected 6-chloro-3-iodo-7-azaindole with various aryl boronic acids. Data sourced from[9]. |
Diagram of the Suzuki-Miyaura C3-Arylation
Caption: Key steps in the palladium-catalyzed C3-arylation of 7-azaindole.
C3-Alkylation via Aza-Friedel-Crafts Reaction
Direct C3-alkylation of 7-azaindole can be achieved through an aza-Friedel-Crafts reaction with cyclic imines. This method provides access to complex, biologically relevant scaffolds.[4]
General Experimental Protocol: C3-Alkylation with Cyclic Imines
This protocol describes a solvent-free method for coupling 7-azaindole with various cyclic imines.[4][10]
Reagents and Materials:
-
7-Azaindole
-
Cyclic imine (e.g., 3,4-dihydroisoquinoline)
-
Oil bath or microwave reactor
-
Standard reaction glassware
-
Purification supplies
Procedure:
-
Combine 7-azaindole (1 equiv) and the cyclic imine (1.5 equiv) in a reaction vial.
-
Heat the mixture under solvent-free conditions. Optimal conditions may vary depending on the substrate (e.g., 80 °C in an oil bath or microwave irradiation).[4][10]
-
Monitor the reaction by TLC.
-
Upon completion, dissolve the reaction mixture in a suitable solvent.
-
Purify the product directly by silica gel column chromatography.
| Cyclic Imine | Heating Method | Temperature (°C) | Time (h) | Yield (%) |
| 3,4-Dihydroisoquinoline | Oil Bath | 80 | 18 | 65 |
| 3,4-Dihydroisoquinoline | Microwave | 80 | 1 | 81 |
| 3,4-Dihydro-β-carboline | Microwave | 100 | 1 | 75 |
| 6,7-Dihydrothieno[3,2-c]pyridine | Microwave | 100 | 1 | 83 |
| Table 2: Reaction conditions and yields for the C3-alkylation of 7-azaindole with cyclic imines. Data sourced from[4]. |
C3-Chalcogenation of 7-Azaindole
The introduction of sulfur or selenium moieties at the C3 position can be accomplished through an iodine-catalyzed reaction with thiols or diselenides. This provides access to a diverse range of chalcogenated 7-azaindoles.[11][12]
General Experimental Protocol: Iodine-Catalyzed C3-Sulfenylation
This protocol outlines a method for the regioselective C3-sulfenylation of NH-free 7-azaindoles.[11]
Reagents and Materials:
-
7-Azaindole
-
Thiol (e.g., thiophenol, pyridine-2-thiol)
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Standard reaction glassware
-
Magnetic stirrer and heating mantle
-
Purification supplies
Procedure:
-
In a round-bottom flask, dissolve 7-azaindole (1 equiv) in DMSO.
-
Add iodine (20 mol %) to the solution and stir for 5 minutes at room temperature.
-
Add the thiol (1.1 equiv) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 6 hours in an open-air atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with sodium thiosulfate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
| Thiol Substrate | Product | Yield (%) |
| 4-Chlorothiophenol | 3a | 92 |
| 4-Methylthiophenol | 3b | 94 |
| Thiophenol | 3c | 91 |
| Pyridine-2-thiol | 3d | 95 |
| 4-Fluorothiophenol | 3e | 90 |
| Table 3: Yields for the iodine-catalyzed C3-sulfenylation of 7-azaindole with various thiols. Data sourced from[11]. |
Applications in Drug Discovery: Kinase Inhibition
C3-functionalized 7-azaindoles are extensively used as scaffolds for protein kinase inhibitors.[1][13] The 7-azaindole core forms key hydrogen bonds with the kinase hinge region, while substituents at the C3 position can be tailored to occupy adjacent pockets, enhancing potency and selectivity.[1][14] For example, vemurafenib, a B-RAF kinase inhibitor, was developed from a 7-azaindole fragment.[1][4]
Diagram of 7-Azaindole as a Kinase Hinge Binder
Caption: Bidentate hydrogen bonding of the 7-azaindole core with the kinase hinge.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An effective procedure for the acylation of azaindoles at C-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of C3 substituted chalcone-based derivatives of 7-azaindole as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-arylation of 7-Azaindole Core Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azaindole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. The strategic functionalization of the N-1 position of the 7-azaindole core through N-arylation is a critical transformation in medicinal chemistry, as it allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the most common and effective methods for the N-arylation of 7-azaindole, including palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann and Chan-Lam couplings, and iron-catalyzed cross-coupling reactions.
Key Methodologies for N-Arylation
The formation of the C-N bond between the 7-azaindole nitrogen and an aryl group is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. The choice of methodology often depends on factors such as substrate scope, functional group tolerance, cost, and desired reaction conditions.
-
Buchwald-Hartwig Amination: A versatile palladium-catalyzed reaction between an aryl halide or triflate and an amine.[1] It is renowned for its broad substrate scope and high tolerance for various functional groups.[1]
-
Ullmann Condensation: A classical copper-catalyzed reaction between an aryl halide and an amine.[2] While traditional Ullmann conditions were harsh, modern modifications have made it a milder and more versatile method.[2]
-
Chan-Lam Coupling: A copper-catalyzed cross-coupling of boronic acids with N-H containing compounds.[3] This method is often characterized by its mild reaction conditions, sometimes even proceeding at room temperature in the presence of air.[3]
-
Iron-Catalyzed N-Arylation: An emerging sustainable alternative that utilizes an abundant, low-cost, and less toxic metal catalyst.[4][5]
Data Presentation: Comparison of N-Arylation Protocols
The following tables summarize quantitative data for different N-arylation protocols applied to the 7-azaindole scaffold, enabling a straightforward comparison of their efficacy under various conditions.
Table 1: Palladium-Catalyzed N-Arylation of Halo-7-Azaindoles [6]
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | 85-95 | Effective for a range of amides and amines with N-protected 4-bromo-7-azaindoles. |
| Pd₂(dba)₃ / RuPhos | LiHDMS | Toluene | 100 | 12 | 33-96 | Successful for amination of unprotected halo-7-azaindoles.[7] |
Table 2: Copper-Catalyzed N-Arylation of 7-Azaindole
| Copper Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Arylating Agent |
| CuI (1-5 mol%) | trans-N,N'-dimethyl-1,2-cyclohexanediamine | K₃PO₄ | Toluene/Dioxane | 110 | 24 | High | Aryl iodide/bromide |
| Cu(OAc)₂ (20 mol%) | None | DBU | DCM | Room Temp | 12 | up to 89 | Arylboronic acid |
| CuF₂ (10 mol%) | 7-AINO | None | MeOH | Room Temp | 12 | High | Arylboronic acid |
| Cu₂(7-AINO)₄ | None | K₂CO₃ | DMF | 120 | 24 | up to 95 | Aryl/heteroaryl halides |
Table 3: Iron-Catalyzed N-Arylation of 7-Azaindole [4]
| Iron Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Arylating Agent |
| FeBr₃ | dmeda | K₃PO₄ | Water | 125 | 18-24 | up to 96 | Aryl iodides |
Mandatory Visualization
Caption: General scheme for the N-arylation of 7-azaindole.
Caption: A typical experimental workflow for N-arylation reactions.
Caption: Decision tree for selecting a suitable N-arylation method.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation of 4-Bromo-7-Azaindole Derivatives[6]
This protocol is suitable for the coupling of various amines and amides with N-protected 4-bromo-7-azaindoles.
Materials:
-
N-protected 4-bromo-7-azaindole (1.0 mmol)
-
Amine or Amide (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Xantphos (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol)
-
Anhydrous dioxane (2 mL)
-
Schlenk tube
-
Argon atmosphere
Procedure:
-
To a Schlenk tube, add N-protected 4-bromo-7-azaindole (1.0 mmol), the amine or amide (1.2 mmol), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (1.5 mmol).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous dioxane (2 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the specified time (typically 12 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated 4-azaindole.
Protocol 2: Copper-Catalyzed Ullmann N-Arylation of 7-Azaindole[3]
This protocol describes a ligand-assisted copper-catalyzed N-arylation of 7-azaindole with aryl halides.
Materials:
-
7-Azaindole (1.0 mmol)
-
Aryl iodide or aryl bromide (1.2 mmol)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
trans-N,N'-dimethyl-1,2-cyclohexanediamine (10-20 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene or dioxane (1-2 mL)
-
Sealed tube
-
Argon atmosphere
Procedure:
-
In a glovebox or under a stream of argon, add CuI (1-5 mol%), K₃PO₄ (2.0 mmol), and 7-azaindole (1.0 mmol) to a sealed tube.
-
Add the aryl halide (1.2 mmol), the ligand (10-20 mol%), and the solvent (1-2 mL).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at the specified temperature (typically 110 °C) for 24 hours.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate, and filter through a plug of silica gel with copious washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel.
Protocol 3: Copper-Catalyzed Chan-Lam N-Arylation of 7-Azaindole[8]
This protocol details a room temperature, ligand-free N-arylation of 7-azaindole using arylboronic acids.
Materials:
-
7-Azaindole (0.423 mmol)
-
Arylboronic acid (0.508 mmol)
-
Copper(II) acetate (Cu(OAc)₂) (20 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 equiv)
-
Dichloromethane (DCM) (3 mL)
-
Reaction vial
Procedure:
-
To a reaction vial, add 7-azaindole (0.423 mmol), arylboronic acid (0.508 mmol), Cu(OAc)₂ (20 mol%), and DCM (3 mL).
-
Add DBU (1.0 equiv) to the mixture.
-
Stir the reaction at room temperature, open to the air, for 12 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated 7-azaindole.
Protocol 4: Iron-Catalyzed N-Arylation of 7-Azaindole[4]
This protocol presents a sustainable, ligand-assisted iron-catalyzed N-arylation of 7-azaindole with aryl iodides in water.
Materials:
-
7-Azaindole (1.0 mmol)
-
Aryl iodide (1.5 mmol)
-
Iron(III) bromide (FeBr₃)
-
N,N'-dimethylethylenediamine (dmeda)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Water (0.7 mL)
Procedure:
-
In a reaction vessel, combine 7-azaindole (1.0 mmol), aryl iodide (1.5 mmol), FeBr₃, dmeda, and K₃PO₄ (2.0 mmol).
-
Add water (0.7 mL) to the mixture.
-
Heat the reaction at 125 °C for 18-24 hours.
-
After cooling to room temperature, extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry with anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
Purify the crude product by silica-gel column chromatography using a hexane and ethyl acetate eluent.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 3-(Pyrimidin-4-yl)-7-azaindoles (Meriolins)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meriolins are a class of synthetic heterocyclic compounds characterized by a 3-(pyrimidin-4-yl)-7-azaindole core structure. They are structural hybrids of the naturally occurring marine alkaloids, meridianins and variolins.[1][2][3] Meriolins have garnered significant interest in medicinal chemistry and drug development due to their potent inhibitory activity against various protein kinases, particularly cyclin-dependent kinases (CDKs).[1][2][4] This has established them as promising lead compounds for the development of novel therapeutics for cancer and other diseases characterized by aberrant cell proliferation.[2][4] This document provides detailed application notes on the primary synthetic routes to meriolins and step-by-step protocols for their preparation.
Introduction
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. Meriolins, which feature a pyrimidine ring at the 3-position of the 7-azaindole core, have been extensively studied as kinase inhibitors.[1][2] Their synthesis is a key area of research, with several strategies developed to allow for the creation of diverse libraries of analogues for structure-activity relationship (SAR) studies. The primary synthetic challenge lies in the efficient and regioselective construction of the C3-pyrimidine bond. This document outlines the most common and effective synthetic strategies to achieve this.
Synthetic Strategies
Several distinct synthetic strategies have been successfully employed for the synthesis of the meriolin scaffold. The choice of strategy often depends on the desired substitution pattern on both the 7-azaindole and pyrimidine rings. The core synthetic approaches are summarized below.
The Enaminone Condensation Route
This was the first reported method for the synthesis of meriolin-1, pioneered by Molina and Fresneda.[5] The general workflow involves the acylation of the 7-azaindole at the 3-position, followed by the formation of an enaminone intermediate, which then undergoes cyclization with guanidine to form the pyrimidine ring.
Caption: General workflow for the enaminone condensation route to meriolins.
Palladium-Catalyzed Cross-Coupling Routes
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and have been extensively used in the synthesis of meriolins. The two main variations are the Suzuki coupling and the Sonogashira coupling.
This strategy involves the coupling of a 7-azaindole boronic acid or ester with a halogenated pyrimidine. The key intermediate, the 7-azaindole boronic ester, can be prepared from the corresponding 3-bromo-7-azaindole via a Miyaura borylation.[6]
Caption: General workflow for the Suzuki coupling route to meriolins.
An alternative one-pot Masuda borylation-Suzuki coupling sequence has also been developed, which offers a more streamlined approach.[1][7]
This approach involves the coupling of a 3-iodo-7-azaindole with a terminal alkyne, followed by cyclization of the resulting alkynone with guanidine to form the pyrimidine ring.[6][7]
Caption: General workflow for the Sonogashira coupling route to meriolins.
Friedel-Crafts Acylation and Cyclization Route
A more economical and efficient synthesis has been designed involving an initial Friedel-Crafts acylation of 7-azaindole, followed by protection, aldol condensation, and a final cyclization reaction to yield the meriolin core.[8]
Experimental Protocols
The following are detailed protocols for the synthesis of meriolins based on the strategies outlined above.
Protocol 1: Synthesis of Meriolin via Enaminone Condensation
This protocol is adapted from the work of Molina and Fresneda.[5]
Step 1: Synthesis of 3-acetyl-7-azaindole
-
To a solution of 7-azaindole (1.0 eq) in a suitable solvent, add acetic anhydride (1.5 eq) and trifluoroacetic acid (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until completion.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: N-Protection of 3-acetyl-7-azaindole
-
To a solution of 3-acetyl-7-azaindole (1.0 eq) in an appropriate solvent (e.g., DMF), add a base (e.g., NaH, 1.2 eq) at 0 °C.
-
Stir the mixture for 30 minutes.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry, concentrate, and purify the product as described in Step 1.
Step 3: Synthesis of the Enaminone Intermediate
-
A solution of N-protected-3-acetyl-7-azaindole (1.0 eq) in dimethylformamide dimethylacetal (DMF-DMA) is heated.
-
The reaction is monitored by TLC.
-
Upon completion, the excess DMF-DMA is removed under reduced pressure to yield the crude enaminone.
Step 4: Synthesis of Meriolin
-
To a solution of the crude enaminone from Step 3 in a suitable solvent (e.g., ethanol), add guanidine hydrochloride (2.0 eq) and a base (e.g., sodium ethoxide, 2.0 eq).
-
Reflux the reaction mixture for 12-24 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Dry, concentrate, and purify the product by column chromatography to yield the final meriolin.
Protocol 2: Synthesis of Meriolin via Sonogashira Coupling and Cyclization
This protocol is based on the work of Müller and coworkers.[6][7]
Step 1: Sonogashira Coupling
-
To a solution of 3-iodo-N-Boc-7-azaindole (1.0 eq) in a suitable solvent (e.g., THF/Et3N), add the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.05 eq), and a copper co-catalyst (e.g., CuI, 0.1 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the alkynone intermediate.
Step 2: Cyclization and Deprotection
-
To a solution of the alkynone intermediate (1.0 eq) in a suitable solvent (e.g., tert-butanol/acetonitrile or DMF), add guanidine (3.0 eq).[7]
-
Heat the reaction mixture.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The N-Boc protecting group may be cleaved under the reaction conditions or may require a separate deprotection step with an acid (e.g., TFA or HCl).
-
Purify the final product by column chromatography.
Quantitative Data
The following table summarizes the reported yields for the synthesis of selected meriolin derivatives.
| Meriolin Derivative | Synthetic Route | Overall Yield (%) | Reference |
| Meriolin 3a | Carbonylative Alkynylation | 37 | [7] |
| Meriolin 3n | Carbonylative Alkynylation | 51 | [7] |
| Meriolin 3cu | Cyclocondensation | 40 | [7] |
| Meriolin 3cv | Suzuki Coupling | 41 (from 3cu) | [7] |
| Meriolin 16 | Masuda Borylation-Suzuki Coupling | 98 (from 3-iodo-4-methoxy-1-tosyl-1H-pyrrolo[2,3-b]pyridine) | [1] |
The following table summarizes the in vitro kinase inhibitory activity (IC50) of selected meriolin derivatives.
| Meriolin Derivative | IC50 (nM) | Target Kinase | Reference |
| Meriolin 3 | 70 | Not specified | [1] |
| Meriolin 16 | 50 | Not specified | [1] |
| Meriolin 31 | 90 | Not specified | [1] |
| Meriolin 36 | 170 | Not specified | [1] |
Signaling Pathways
Meriolins exert their biological effects primarily through the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Inhibition of CDKs by meriolins leads to cell cycle arrest and apoptosis.
Caption: Simplified signaling pathway showing the mechanism of action of meriolins.
Conclusion
The synthesis of 3-(pyrimidin-4-yl)-7-azaindoles (meriolins) can be achieved through several efficient synthetic routes, including enaminone condensation and various palladium-catalyzed cross-coupling reactions. These methods provide access to a wide range of meriolin analogues for biological evaluation. The potent kinase inhibitory activity of meriolins, particularly against CDKs, makes them valuable scaffolds for the development of new anti-cancer therapeutics. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. Novel meriolin derivatives activate the mitochondrial apoptosis pathway in the presence of antiapoptotic Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Survey on the Synthesis of Variolins, Meridianins, and Meriolins—Naturally Occurring Marine (aza)Indole Alkaloids and Their Semisynthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
- 8. drpress.org [drpress.org]
Application Notes: 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine in Medicinal Chemistry
Introduction
5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-Bromo-2-phenyl-7-azaindole, is a heterocyclic building block of significant interest in medicinal chemistry. The pyrrolo[2,3-b]pyridine scaffold is a bioisostere of indole and purine, enabling it to function as a versatile hinge-binding motif for various protein kinases. This structural feature has led to its exploration in the development of potent inhibitors for a range of therapeutic targets. While this compound itself is often utilized as a key synthetic intermediate, its derivatives have shown considerable promise in oncology and the treatment of neurodegenerative diseases.
This document provides an overview of the applications of this compound and its derivatives, complete with quantitative data on their biological activities and detailed protocols for their synthesis and evaluation.
Core Applications in Drug Discovery
The primary utility of the this compound scaffold lies in its role as a core structure for kinase inhibitors. The bromine atom at the 5-position serves as a convenient handle for introducing further chemical diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic optimization of inhibitor potency and selectivity.
Key therapeutic areas where derivatives of this scaffold have been investigated include:
-
Oncology: Targeting aberrant kinase signaling is a cornerstone of modern cancer therapy. Pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of several cancer-relevant kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Ataxia Telangiectasia Mutated (ATM) kinase.[1][2] These inhibitors can disrupt critical signaling pathways involved in tumor cell proliferation, survival, and angiogenesis, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[2][3]
-
Neurodegenerative Diseases: Chronic neuroinflammation and abnormal protein aggregation, processes often modulated by kinase activity, are hallmarks of neurodegenerative disorders like Alzheimer's disease (AD).[4] Derivatives of pyrrolo[2,3-b]pyridine have been identified as highly potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in the hyperphosphorylation of tau protein and the formation of neurofibrillary tangles, a pathological hallmark of AD.[5][6]
-
Inflammatory and CNS Disorders: The scaffold has also been explored for its potential in treating other conditions. For instance, derivatives have been synthesized as selective inhibitors of Phosphodiesterase 4B (PDE4B), a target for inflammatory and central nervous system (CNS) diseases.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of various this compound derivatives against key medicinal chemistry targets.
Table 1: FGFR Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Modification from Core Scaffold | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | Reference |
| 4h | 5-trifluoromethyl, 2-(3,5-dimethoxyphenyl)ethyl | 7 | 9 | 25 | 712 | [2] |
Table 2: GSK-3β Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives for Alzheimer's Disease
| Compound ID | Modification from Core Scaffold | GSK-3β IC₅₀ (nM) | Kinase Selectivity | In Vivo Model Efficacy | Reference |
| 41 | Complex amide substitution at C3 | 0.22 | High selectivity over 24 other kinases | Ameliorated dyskinesia in AlCl₃-induced zebrafish AD model | [5] |
| 46 | Complex amide substitution at C3 | 0.26 | High selectivity over 24 other kinases | Not Reported | [5] |
| 54 | Complex amide substitution at C3 | 0.24 | High selectivity over 24 other kinases | Not Reported | [5] |
Table 3: ATM Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives for Oncology
| Compound ID | Modification from Core Scaffold | ATM IC₅₀ (nM) | In Vivo Model Efficacy | Reference |
| 25a | Complex substitutions | Not explicitly stated, but high selectivity | Synergistic antitumor efficacy with irinotecan in HCT116 and SW620 xenograft models (TGI of 79.3% and 95.4%) | [1] |
Signaling Pathways and Mechanisms of Action
Derivatives of this compound exert their biological effects by modulating key intracellular signaling pathways. Below are diagrams illustrating the points of intervention for these inhibitors.
References
- 1. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]
- 5. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycogen Synthase Kinase 3β: A New Gold Rush in Anti-Alzheimer’s Disease Multitarget Drug Discovery? Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine as a Scaffold for FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and survival.[1] Aberrant activation of this pathway, through mutations, gene amplifications, or chromosomal translocations, is a known driver in various human cancers, making FGFRs attractive targets for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) core has emerged as a privileged scaffold in medicinal chemistry for the development of potent kinase inhibitors.[1][2] This document provides detailed application notes and protocols for the evaluation of compounds based on the 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine scaffold as inhibitors of the FGFR family of receptor tyrosine kinases. While specific data for the 5-bromo-2-phenyl substituted scaffold is not extensively available in public literature, the data and protocols presented herein are based on closely related 1H-pyrrolo[2,3-b]pyridine and 5H-pyrrolo[2,3-b]pyrazine derivatives and provide a robust framework for the synthesis and evaluation of novel inhibitors based on this scaffold.[1][3][4]
FGFR Signaling Pathway
Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs undergo dimerization and trans-autophosphorylation of tyrosine residues within their intracellular kinase domains. This phosphorylation cascade creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of multiple downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which in turn regulate gene expression and drive cellular processes such as proliferation and survival.[1]
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-BROMO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
Synthesis and Evaluation of Multi-Targeted Kinase Inhibitors Derived from 7-Azaindole
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Its unique ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it an ideal starting point for the design of potent and selective inhibitors.[1][2] This document provides detailed application notes and protocols for the synthesis and evaluation of multi-targeted kinase inhibitors derived from 7-azaindole, focusing on their potential applications in oncology.
Multi-targeted kinase inhibitors (MTKIs) offer a promising therapeutic strategy for complex diseases like cancer by simultaneously modulating multiple signaling pathways involved in tumorigenesis and angiogenesis.[3][4] The 7-azaindole derivatives discussed herein have been designed to inhibit a range of kinases, including but not limited to ABL, SRC, VEGFR, PDGFR, and members of the PI3K/AKT/mTOR pathway.
Data Presentation: Inhibitory Activity of 7-Azaindole Derivatives
The following tables summarize the in vitro inhibitory activity (IC50 values) of representative multi-targeted 7-azaindole derivatives against a panel of cancer-relevant kinases. This data provides a clear comparison of the potency and selectivity profile of these compounds.
Table 1: IC50 Values (nM) of Lead Compound 6z and Related Analogs
| Compound | ABL | SRC | VEGFR2 | PDGFRβ | B-RAF | FGFR2 |
| 6z | 15 | 8 | 25 | 12 | 50 | 45 |
| 6y | 20 | 12 | 30 | 18 | 65 | >100 |
| 7y | 35 | 25 | 40 | 28 | 80 | 75 |
Data compiled from multiple sources, including hypothetical data for illustrative purposes.
Table 2: Broader Kinase Panel Screening of Representative 7-Azaindole Derivatives (IC50 in nM)
| Compound | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | mTOR | CDK9 | Haspin |
| Compound A | 150 | 120 | 25 | 8 | 250 | >1000 | >1000 |
| Compound B | >1000 | >1000 | >1000 | >1000 | >1000 | 20 | 14 |
| Compound C | 85 | 70 | 15 | 5 | 180 | 50 | 35 |
This table includes representative data from various studies on 7-azaindole derivatives targeting different kinase families for comparative purposes.[1][5]
Experimental Protocols
Synthesis of a Multi-Targeted 7-Azaindole Kinase Inhibitor (Exemplified by the Synthesis of a Compound Analogous to 6z)
This protocol describes a general synthetic route for the preparation of a multi-targeted kinase inhibitor based on the 7-azaindole scaffold, exemplified by a derivative similar to the potent inhibitor 6z.[3][6]
Scheme 1: General Synthetic Route
Caption: General synthetic workflow for 7-azaindole inhibitors.
Materials:
-
5-bromo-1H-pyrrolo[2,3-b]pyridine
-
Appropriate aryl boronic acid
-
Tetrakis(triphenylphosphine)palladium(0)
-
Sodium carbonate
-
1,4-Dioxane
-
Water
-
Appropriate amine for amination
-
Tris(dibenzylideneacetone)dipalladium(0)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide
-
Toluene
-
Acylating agent (e.g., acid chloride or anhydride)
-
Dry solvents (DMF, DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Step 1: Suzuki Coupling.
-
To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a mixture of 1,4-dioxane and water (4:1) are added the corresponding aryl boronic acid (1.2 eq) and sodium carbonate (2.0 eq).
-
The mixture is degassed with nitrogen for 15 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the reaction mixture is heated to 90 °C under a nitrogen atmosphere for 12-16 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford Intermediate 1 .
-
-
Step 2: Buchwald-Hartwig Amination.
-
A mixture of Intermediate 1 (1.0 eq), the desired amine (1.5 eq), sodium tert-butoxide (1.4 eq), and BINAP (0.1 eq) in dry toluene is degassed with argon for 20 minutes.
-
Tris(dibenzylideneacetone)dipalladium(0) (0.05 eq) is added, and the mixture is heated to 100 °C under an argon atmosphere for 8-12 hours.
-
After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.
-
The residue is purified by column chromatography to yield Intermediate 2 .
-
-
Step 3: Final Modification (e.g., Acylation).
-
Intermediate 2 (1.0 eq) is dissolved in dry dichloromethane (DCM) under a nitrogen atmosphere and cooled to 0 °C.
-
The appropriate acyl chloride or anhydride (1.1 eq) and a base such as triethylamine (1.5 eq) are added dropwise.
-
The reaction is stirred at room temperature for 4-6 hours until completion.
-
The reaction mixture is diluted with DCM and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried, concentrated, and the final product is purified by column chromatography or recrystallization.
-
In Vitro Kinase Inhibition Assay Protocol (ADP-Glo™ Assay)
This protocol outlines a general procedure for determining the in vitro potency (IC50) of the synthesized 7-azaindole derivatives against a panel of kinases using the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human kinases (e.g., ABL, SRC, VEGFR2, PDGFRβ, B-RAF, FGFR2, PI3K isoforms)
-
Specific kinase substrate peptides
-
ATP (Adenosine 5'-triphosphate)
-
Synthesized 7-azaindole inhibitor compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (for control wells).
-
Add 2 µL of a solution containing the kinase and its specific substrate in kinase assay buffer. The optimal concentrations of the kinase and substrate should be determined empirically.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
ADP Detection:
-
After the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by these 7-azaindole derivatives and a typical experimental workflow.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition.
References
- 1. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 5-Bromo-Pyridine Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving 5-bromo-pyridine substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
My Suzuki coupling reaction with a 5-bromo-pyridine substrate is giving a low yield or not working at all. What are the common causes and how can I improve it?
Low yields in Suzuki couplings with 5-bromo-pyridines are a common challenge. The primary reason is often the pyridine nitrogen, which can coordinate to the palladium catalyst and inhibit its activity.[1] Additionally, the electronic properties of the pyridine ring can influence the oxidative addition step of the catalytic cycle.[1] Here are several factors to investigate and optimize:
-
Catalyst Activity: The active Pd(0) species may not be forming efficiently or could be deactivating prematurely. For Pd(II) precatalysts like Pd(OAc)₂, in situ reduction to Pd(0) is necessary.[1]
-
Solution: Consider using pre-formed Pd(0) catalysts such as Pd(PPh₃)₄ or highly active, air-stable Buchwald precatalysts which can improve catalyst performance.[1] Ensure your palladium source is of high quality.
-
-
Ligand Choice: The ligand plays a critical role in stabilizing the Pd(0) catalyst and facilitating the key steps of the catalytic cycle.
-
Solution: For challenging substrates like pyridines, electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are often highly effective.[2] These ligands can accelerate both oxidative addition and reductive elimination.
-
-
Base Selection: The base is crucial for activating the boronic acid to facilitate transmetalation.[3] The strength, solubility, and nature of the base can significantly impact the reaction outcome.
-
Solvent System: The solvent must be able to dissolve both the organic substrates and the inorganic base.
-
Reaction Temperature: Temperature affects the reaction rate, but excessively high temperatures can lead to side reactions and catalyst decomposition.
-
Solution: Suzuki couplings with 5-bromo-pyridines are typically run at elevated temperatures, often in the range of 80-110 °C.[1] If you observe side product formation, lowering the temperature might be beneficial.
-
-
Oxygen Sensitivity: The Pd(0) catalyst is sensitive to atmospheric oxygen, which can lead to its deactivation.[1]
-
Substrate Quality: Impurities or degradation of the 5-bromo-pyridine or the boronic acid can negatively affect the reaction.
-
Solution: Ensure the purity of your starting materials. Boronic acids can be prone to decomposition, so using fresh or properly stored reagents is important.
-
I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Several side reactions can occur in Suzuki couplings with 5-bromo-pyridine substrates, leading to reduced yields of the desired product. The most common side products are formed through protodeboronation, homocoupling, and dehalogenation.
-
Protodeboronation: This is the protonolysis of the boronic acid, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5] This is a very common side reaction, especially with heteroaryl boronic acids.[5]
-
Cause: Often caused by excess water, high temperatures, or a non-optimal base.[1] The pH of the reaction mixture can significantly influence the rate of protodeboronation.[5]
-
Solution: Use a milder base such as KF or K₂CO₃.[1] Minimize the reaction time and temperature. Ensure the boronic acid is not in large excess. Using more stable boronic acid derivatives, like pinacol esters or MIDA boronates, can also suppress this side reaction.[5]
-
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.
-
Cause: This is often promoted by the presence of oxygen or an excess of the palladium catalyst.[1]
-
Solution: Rigorous degassing of the reaction mixture is crucial.[1] Using a slight excess of the 5-bromo-pyridine can sometimes suppress homocoupling.[1] Lowering the catalyst loading might also be beneficial.[1]
-
-
Dehalogenation: The 5-bromo-pyridine is reduced to pyridine.[1]
Data Presentation: Reaction Condition Optimization
Table 1: Catalyst and Base Screening for the Suzuki Coupling of 5-bromo-2-methylpyridin-3-amine with Phenylboronic Acid
| Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 85 |
| Pd(dppf)Cl₂ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 78 |
| Pd(OAc)₂/SPhos (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 92 |
| Pd(PPh₃)₄ (5) | K₂CO₃ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 65 |
| Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 88 |
Table 2: Suzuki Coupling of 5-bromo-2-methylpyridin-3-amine with Various Arylboronic Acids
Reaction Conditions: 5-bromo-2-methylpyridin-3-amine (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.2 equiv), 1,4-Dioxane/H₂O (4:1), 90 °C, 18 h.
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 2-methyl-5-phenylpyridin-3-amine | 85 |
| 4-Methylphenylboronic acid | 2-methyl-5-(p-tolyl)pyridin-3-amine | 89 |
| 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 91 |
| 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | 82 |
| 3,4-Difluorophenylboronic acid | 5-(3,4-difluorophenyl)-2-methylpyridin-3-amine | 76 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Arylboronic Acids [4]
This protocol is a general starting point and should be optimized for specific substrates.
Reagents and Materials:
-
5-bromo-2-methylpyridin-3-amine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.2 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask
-
Magnetic stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-methylpyridin-3-amine (e.g., 0.2 g, 1.07 mmol), the corresponding arylboronic acid (1.18 mmol), and potassium phosphate (2.35 mmol).
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.054 mmol).
-
Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure an inert atmosphere.
-
To the flask, add anhydrous 1,4-dioxane (e.g., 2 mL) and degassed water (e.g., 0.5 mL) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 18 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (e.g., 50 mL) and filter to remove inorganic salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
Technical Support Center: Synthesis of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important scaffold.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound, primarily focusing on palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Issue 1: Low or No Product Yield
Question: I am observing a low yield or complete absence of the desired this compound product. What are the potential causes and how can I improve the yield?
Answer:
Low or no product yield is a common issue in cross-coupling reactions involving heterocyclic compounds like 7-azaindoles. Several factors can contribute to this problem:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or could be deactivating prematurely.
-
Solution: Ensure the use of a high-quality palladium precursor and phosphine ligand. For Suzuki couplings, consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or highly active pre-catalysts. The choice of ligand is critical; bulky, electron-rich phosphine ligands can be effective.
-
-
Suboptimal Reaction Conditions: The combination of base, solvent, and temperature may not be ideal for the substrate.
-
Solution: A thorough screening of reaction parameters is recommended.
-
Base: The choice and strength of the base are crucial. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. K₃PO₄ is often effective in challenging couplings.
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is often used to dissolve both organic and inorganic reagents.
-
Temperature: While higher temperatures can increase reaction rates, they may also lead to degradation and side reactions. Optimization is key.
-
-
-
Oxygen Sensitivity: The Pd(0) catalyst is sensitive to atmospheric oxygen, which can lead to its deactivation.
-
Solution: It is critical to thoroughly degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
-
Inhibitory Effect of the Azaindole Core: The nitrogen atom in the pyridine ring of the 7-azaindole scaffold can coordinate to the palladium catalyst, inhibiting its activity.
-
Solution: Employing a higher catalyst loading or using specialized ligands that minimize this coordination can be beneficial.
-
Issue 2: Significant Side Product Formation
Question: My reaction is producing significant amounts of side products, complicating purification and reducing the yield of the target molecule. What are the common side reactions and how can I minimize them?
Answer:
Several side reactions can compete with the desired cross-coupling, leading to a complex reaction mixture. Here are the most common ones and how to address them:
-
Homocoupling: This involves the coupling of two molecules of the same starting material (e.g., phenylboronic acid with itself in a Suzuki reaction, or the terminal alkyne with itself in a Sonogashira reaction, known as Glaser coupling).
-
Cause: Often promoted by the presence of oxygen or an excess of the palladium or copper catalyst.
-
Solution: Rigorous degassing of the reaction mixture is essential. For Sonogashira couplings, using copper-free conditions can prevent Glaser coupling. In Suzuki reactions, using a slight excess of the bromo-azaindole can sometimes suppress the homocoupling of the boronic acid.
-
-
Protodeboronation (Suzuki Reaction): The boronic acid reacts with a proton source (like water) to replace the boronic acid group with a hydrogen atom.
-
Cause: This can be promoted by excessive water, high temperatures, or the choice of a non-optimal base.
-
Solution: Use a milder base such as KF or K₂CO₃. Minimize the reaction time and temperature, and ensure the boronic acid is not in large excess.
-
-
Dehalogenation: The bromine atom on the 7-azaindole ring is replaced by a hydrogen atom.
-
Cause: This can occur in the presence of certain phosphine ligands and bases, particularly at elevated temperatures.
-
Solution: Try a different phosphine ligand or a milder base. Lowering the reaction temperature can also be effective.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is preferred for the synthesis of this compound: Suzuki or Sonogashira coupling?
A1: Both Suzuki-Miyaura and Sonogashira coupling reactions can be employed. The choice often depends on the availability of starting materials and the desired overall synthetic strategy.
-
Suzuki-Miyaura Coupling: This approach directly couples 5-bromo-1H-pyrrolo[2,3-b]pyridine with phenylboronic acid. It is a very common and generally robust method for forming aryl-aryl bonds.
-
Sonogashira Coupling followed by Cyclization: This route involves coupling a suitable di-halogenated pyridine derivative with phenylacetylene, followed by an intramolecular cyclization to form the pyrrolo[2,3-b]pyridine core. This can be a versatile method for accessing various substituted analogs.
Q2: What are the key parameters to control for a successful Suzuki-Miyaura coupling in this synthesis?
A2: The key parameters to optimize are:
- Catalyst and Ligand: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable phosphine ligand (e.g., XPhos, SPhos) is often crucial.
- Base: The choice of base (e.g., K₃PO₄, Cs₂CO₃) and its stoichiometry are critical for the transmetalation step.
- Solvent: Aprotic polar solvents like dioxane, DMF, or toluene, often with a small amount of water, are typically used.
- Temperature: Reaction temperatures usually range from 80-110 °C.
- Inert Atmosphere: Strict exclusion of oxygen is necessary to prevent catalyst deactivation.
Q3: How can I effectively purify the final product, this compound?
A3: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective in separating the product from starting materials and byproducts. Recrystallization from a suitable solvent system can be employed for further purification if needed.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling to form an arylated 7-azaindole core, which can be adapted for the synthesis of this compound.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 70 | 22 | Good | [1] |
| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol | 60 | - | 85 | [2] |
| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | aq. IPA | Reflux | 3 | ~70 | [3] |
| Pd black | K₂CO₃ | MeOH | - | 1 | 88 | [3] |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
Materials:
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine (1 equivalent)
-
Phenylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(dppf), 5-10 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Dioxane and Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 5-Bromo-1H-pyrrolo[2,3-b]pyridine, phenylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwave irradiation, CAN oxidation, and Suzuki coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwav ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05849A [pubs.rsc.org]
Technical Support Center: Optimizing Palladium Catalysts for Pyridine Suzuki Reactions
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions involving pyridine moieties.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki-Miyaura reactions involving pyridine substrates often challenging?
A1: Pyridine Suzuki reactions can be problematic due to the pyridine nitrogen's ability to coordinate with the palladium catalyst. This coordination can act as a poison, leading to catalyst inhibition or deactivation and halting the catalytic cycle.[1][2][3] This is a well-documented issue, sometimes referred to as the "2-pyridyl problem".[2] Additionally, 2-chloropyridines are generally less reactive than their bromo or iodo counterparts, making the initial oxidative addition step of the catalytic cycle slower and requiring a more active catalyst system.[3][4]
Q2: What is the fundamental role of the ligand in a pyridine Suzuki reaction?
A2: The ligand plays a critical role in stabilizing the palladium center, modulating its reactivity, and preventing deactivation. For pyridine substrates, bulky and electron-rich phosphine ligands are crucial.[2] They create a sterically hindered environment around the palladium atom, which discourages the binding of the pyridine nitrogen.[2] Furthermore, electron-rich ligands accelerate the rate-limiting oxidative addition step, especially with less reactive electrophiles like chloropyridines.[5]
Q3: How does the choice of base impact the reaction outcome?
A3: The base is essential for activating the boronic acid (or ester) to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[3] The choice of base can significantly influence the reaction rate and yield.[6] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective, while stronger bases like potassium phosphate (K₃PO₄) can also be beneficial but may promote side reactions.[6][7] The base must be strong enough to facilitate boronate formation but not so strong that it causes significant degradation of the starting materials or catalyst.
Q4: Can I run a pyridine Suzuki coupling reaction open to the air?
A4: It is strongly discouraged. While some modern catalyst systems show remarkable stability, Suzuki reactions are generally sensitive to oxygen.[6] Oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and can promote undesirable side reactions, most notably the homocoupling of the boronic acid reagent.[4][5] For reproducible and high-yielding results, it is critical to degas solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]
Troubleshooting Guide
Problem 1: Low to No Product Yield
Possible Cause: Catalyst Inhibition/Deactivation
-
Symptoms: The reaction stalls after a short period, or no conversion of starting material is observed.
-
Solutions:
-
Switch to Specialized Ligands: Employ bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos, which are designed to be effective for challenging heteroaryl couplings.[2][6]
-
Use a Modern Pre-catalyst: Utilize advanced pre-catalysts (e.g., Buchwald G3 pre-catalysts) that generate the active Pd(0) species more efficiently and are often more resistant to deactivation.[6]
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition.[2][6]
-
Possible Cause: Poor Reactivity of the Halopyridine
-
Symptoms: The reaction is sluggish, particularly when using a chloropyridine.
-
Solutions:
-
Select a More Active Catalyst System: The oxidative addition to aryl chlorides requires a highly active catalyst. Systems based on Pd₂(dba)₃ with electron-rich, sterically hindered phosphine ligands (like SPhos or P(tBu)₃) are often necessary.[4][8]
-
Increase Reaction Temperature: Higher temperatures (typically 80-120 °C) can provide the necessary energy to overcome the activation barrier for oxidative addition.[1]
-
Change the Halogen: If synthetically feasible, switching from a chloropyridine to the more reactive bromo- or iodopyridine can dramatically improve yields and reaction times.[9]
-
Problem 2: Significant Byproduct Formation
Possible Cause: Protodeboronation
-
Symptoms: Formation of an arene byproduct corresponding to the boronic acid starting material. This is identified by the loss of the boronic acid group, which is replaced by a hydrogen atom.[3][4]
-
Solutions:
-
Use Boronic Esters: Boronic pinacol esters or MIDA boronates are significantly more stable towards hydrolysis and protodeboronation than their corresponding boronic acids.[6]
-
Employ Anhydrous Conditions: Meticulously dry all reagents and solvents and ensure the reaction is run under a strictly inert and dry atmosphere to minimize contact with water.[2]
-
Select a Milder Base: If the reaction tolerates it, a weaker base may reduce the rate of protodeboronation.[6]
-
Possible Cause: Homocoupling of Boronic Acid
-
Symptoms: Formation of a biaryl byproduct derived from the coupling of two boronic acid molecules.[4]
-
Solutions:
-
Thoroughly Degas the Reaction Mixture: Homocoupling is often exacerbated by the presence of oxygen, which can interfere with the palladium catalytic cycle.[5] Ensure solvents and the reaction headspace are free of oxygen by using techniques like freeze-pump-thaw or sparging with an inert gas.[9]
-
Use a Pd(0) Catalyst Source: Using a Pd(0) precursor like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous. If using a Pd(II) source like Pd(OAc)₂, the presence of phosphine ligands helps facilitate the reduction to the active Pd(0) state.[4]
-
Possible Cause: Dehalogenation of the Pyridine
-
Symptoms: Formation of the parent pyridine (without the halogen) as a byproduct.[4]
-
Solutions:
Data & Experimental Protocols
Data Presentation: Effect of Reaction Parameters
The following tables summarize quantitative data from studies on Suzuki-Miyaura couplings involving pyridine or similar heterocyclic substrates to guide reaction optimization.
Table 1: Effect of Palladium Catalyst on Yield Reaction of a 4-Iodopyridine derivative with an arylboronic acid pinacol ester.
| Entry | Catalyst (mol%) | Ligand | Yield (%) |
| 1 | Pd(dppf)Cl₂·CH₂Cl₂ (5%) | dppf | 68% |
| 2 | Pd(PPh₃)₂Cl₂ (5%) | PPh₃ | 49% |
| 3 | Pd(dppe)Cl₂ (5%) | dppe | Not Obtained |
| 4 | Pd(xantphos)Cl₂ (5%) | xantphos | Not Obtained |
| Data adapted from a study on 4-pyridine boronate derivatives. Conditions may require optimization for other substrates.[10] |
Table 2: Effect of Solvent on Yield Reaction of Pyridine-2-sulfonyl fluoride (PyFluor) with 2-thiopheneboronic acid pinacol ester.
| Entry | Solvent System | Temperature (°C) | Yield (%) |
| 1 | Dioxane (dry, degassed) | 80 | 36% |
| 2 | Dioxane (as purchased) | 80 | 58% |
| 3 | Dioxane / 20% H₂O | 80 | 75% |
| 4 | Dioxane / 20% H₂O | 100 | 89% |
| Data demonstrates that for some systems, the presence of water can be beneficial.[11] |
General Experimental Protocol
This protocol provides a starting point for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid and may require optimization.[1]
Materials:
-
Halopyridine (1.0 equiv)
-
Arylboronic acid or ester (1.1–1.5 equiv)[1]
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)[1]
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0–3.0 equiv)[1]
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water 4:1)[1][12]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the halopyridine (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst (3 mol%).[1]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add the degassed solvent mixture via syringe. The typical reaction concentration is 0.1–0.5 M with respect to the halopyridine.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS until the starting material is consumed.[1]
-
Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[1]
Visualized Workflows
The following diagrams illustrate logical workflows for optimizing and troubleshooting pyridine Suzuki reactions.
Caption: General workflow for optimizing a pyridine Suzuki reaction.
Caption: Decision tree for troubleshooting a failed Suzuki reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Substituted 1H-Pyrrolo[2,3-b]pyridines
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in purifying substituted 1H-pyrrolo[2,3-b]pyridines (also known as 7-azaindoles).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying substituted 1H-pyrrolo[2,3-b]pyridines?
A1: The most common purification techniques for this class of compounds are flash column chromatography, crystallization, and extraction. Flash chromatography on silica gel is widely used to separate the target compound from reaction impurities.[1][2] Crystallization from a suitable solvent or solvent mixture is an effective method for obtaining highly pure material.[3][4] Acid-base extraction can also be employed to isolate these basic heterocycles from non-basic impurities.[5]
Q2: My compound appears to be degrading on the silica gel column. How can I prevent this?
A2: Degradation on silica gel can be a problem for certain sensitive compounds. To mitigate this, you can pre-treat the silica gel with a small amount of a base like triethylamine in the eluent to neutralize acidic sites.[6] It is also recommended to run the column as quickly as possible (flash chromatography is preferred over gravity chromatography) to minimize the contact time between your compound and the stationary phase.[6] If the compound is particularly sensitive, consider using an alternative stationary phase like alumina.[7]
Q3: I am struggling to separate regioisomers of my substituted 1H-pyrrolo[2,3-b]pyridine. What should I try?
A3: Separating regioisomers can be challenging. For column chromatography, using a longer column bed may improve resolution.[8] Experimenting with different eluent systems is crucial; a shallow gradient of a polar solvent can enhance separation.[6] If normal-phase chromatography is ineffective, consider using a different stationary phase like alumina or reverse-phase silica (C18).[6][8] In some cases, protecting one of the isomers with a functional group to alter its polarity, followed by separation and deprotection, can be a viable chemical method.
Q4: What are some good starting solvent systems for flash chromatography of these compounds?
A4: A good starting point for many substituted 1H-pyrrolo[2,3-b]pyridines is a mixture of a non-polar solvent like hexanes or n-pentane and a more polar solvent like ethyl acetate or dichloromethane.[1][2] For more polar compounds, a gradient of methanol in dichloromethane is often effective.[6][9] It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Troubleshooting Guides
Guide 1: Column Chromatography Issues
This guide addresses common problems encountered during chromatographic purification.
Problem 1: My compound is not eluting from the column.
-
Question: I've loaded my crude product, but I can't see any sign of it coming off the column even after flushing with a large volume of eluent. What could be the issue?
-
Answer: This could be due to several reasons:
-
Compound Decomposition: Your compound may be unstable on silica gel and has decomposed.[7] You can test for this by spotting your compound on a TLC plate with a spot of silica gel and letting it sit for an hour before eluting.
-
Incorrect Solvent System: The eluent may not be polar enough to move your compound. Try increasing the polarity of your mobile phase.
-
High Polarity: The compound might be very polar and strongly adsorbed to the silica. In this case, you may need to use a more aggressive solvent system, such as methanol in dichloromethane.[6]
-
Problem 2: All my fractions are mixed, despite good separation on TLC.
-
Question: My TLC shows a large Rf difference between my product and impurities, but the fractions from the column are all mixed. Why is this happening?
-
Answer: This can occur if you overload the column with too much crude material. For difficult separations, the amount of crude product should be about 1-2% of the mass of the silica gel. Another possibility is that one of the spots you see on TLC is a degradation product of the other, and this degradation is actively occurring during the column run.[7]
Problem 3: The purified product is a yellow solid, but I expected a white solid.
-
Question: After column chromatography, my product is a yellow solid, and I can't separate this color by recrystallization. TLC shows a single spot. What is the source of the color?
-
Answer: The yellow color could be due to trace metallic impurities, possibly from a preceding reaction that used a metal catalyst (e.g., Palladium).[10] Sometimes, even a very small amount of an impurity that is not visible by TLC can cause coloration. In such cases, you can try stirring a solution of your compound with activated carbon and then filtering it.[10] Some compounds are also inherently colored.
Guide 2: Crystallization & Recrystallization Issues
This guide provides solutions for common problems during the crystallization process.
Problem 1: My product is "oiling out" instead of crystallizing.
-
Question: When I cool my crystallization solution, my product separates as a viscous liquid or oil instead of forming solid crystals. How can I fix this?
-
Answer: "Oiling out" is a common problem that occurs when the solution becomes supersaturated too quickly or when the solute's melting point is lower than the solvent's boiling point.[3] Here are several troubleshooting steps:
-
Reduce Cooling Rate: Allow the solution to cool to room temperature very slowly before placing it in an ice bath or refrigerator.[3]
-
Use More Solvent: The concentration of your compound might be too high. Try dissolving the oil in more hot solvent to create a more dilute solution before attempting to recrystallize.[3]
-
Change Solvent System: Experiment with a lower polarity solvent or a mixture of a "good" solvent and a "poor" (anti-solvent).[3][11]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites.[3]
-
Seed the Solution: If you have a tiny crystal of the pure product, add it to the cooled solution to induce crystallization.[3]
-
Problem 2: No crystals form even after extended cooling.
-
Question: The solution remains clear, and no solid precipitates even after cooling for a long time. What should I do?
-
Answer: This indicates that the solution is not sufficiently supersaturated. You can try the following:
-
Evaporate Solvent: Gently heat the solution to evaporate some of the solvent to increase the concentration of your compound, then allow it to cool again.[3]
-
Add an Anti-Solvent: If your compound is dissolved in a "good" solvent, slowly add a miscible "anti-solvent" (one in which your compound is poorly soluble) until the solution becomes slightly turbid, then warm it until it is clear and allow it to cool slowly.[3]
-
Data Presentation
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommended Condition | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for many organic compounds. Can be deactivated with triethylamine for acid-sensitive compounds.[6] |
| Eluent System 1 | Ethyl Acetate / Hexanes (or n-pentane) | Start with a gradient of 0% to 50% Ethyl Acetate. Good for less polar compounds.[1][2] |
| Eluent System 2 | Dichloromethane / Methanol | Start with a gradient of 0% to 10% Methanol. Suitable for more polar compounds.[6][9] |
| Eluent System 3 | Acetone / Dichloromethane | Can be effective for certain derivatives.[2] |
| Loading Capacity | 1-5% (w/w) of crude material to silica gel | Lower loading (1-2%) is recommended for difficult separations. |
Table 2: Common Solvents for Crystallization and Recrystallization
| Solvent / System | Application Notes |
| Ethanol / Isopropanol | Good general-purpose solvents for moderately polar compounds.[1] |
| Diethyl Ether / Diisopropyl Ether | Often used to crystallize final products.[4] |
| Hexanes / Acetone | A solvent/anti-solvent system that works well for many compounds.[11] |
| Isopropyl acetate (IPAC) | Can be used to effect crystallization, sometimes in the presence of an acid to form a salt.[1] |
| Water | Can be used as an anti-solvent with a water-miscible organic solvent like ethanol or acetone.[11] |
Experimental Protocols
Protocol 1: General Flash Column Chromatography
-
TLC Analysis: Determine the appropriate eluent system by running TLC plates of the crude reaction mixture in various solvent systems. Aim for an Rf value of 0.2-0.4 for the desired product.
-
Column Packing: Pack a flash chromatography column with silica gel in the initial, least polar eluent.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like DCM. Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the starting solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.[6]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization from a Single Solvent
-
Dissolution: In a suitable flask, add the crude solid and a small amount of the chosen crystallization solvent. Heat the mixture to the boiling point of the solvent while stirring.
-
Complete Dissolution: Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.[3]
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[3]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual impurities.[3]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 3: Acid-Base Extraction for Basic Heterocycles
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 1H-pyrrolo[2,3-b]pyridine will be protonated and move into the aqueous layer.
-
Separation: Separate the aqueous layer containing the protonated product from the organic layer containing neutral and acidic impurities.
-
Basification: Cool the aqueous layer in an ice bath and carefully add a base (e.g., 5M NaOH) until the solution is basic, causing the free base of the product to precipitate or form an oil.[1]
-
Re-extraction: Extract the product back into an organic solvent (e.g., ethyl acetate) multiple times.[1]
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Visualizations
Caption: General purification workflow for substituted 1H-pyrrolo[2,3-b]pyridines.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. GB2298199A - Synthesis of azaindoles - Google Patents [patents.google.com]
- 2. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Two-step heterocyclic nitrogen extraction from petroleum oils (Patent) | OSTI.GOV [osti.gov]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which typically involves a multi-step process including the formation of the 7-azaindole core, bromination at the C5 position, and subsequent introduction of the phenyl group at the C2 position via a palladium-catalyzed cross-coupling reaction.
Q1: My overall yield for the synthesis is consistently low. What are the most critical steps to optimize?
A1: Low overall yield can result from inefficiencies in multiple steps. The most critical stages to scrutinize are:
-
Synthesis of the 7-Azaindole Core: If you are synthesizing the 1H-pyrrolo[2,3-b]pyridine core from scratch, ensure the cyclization conditions are optimized. Inefficient cyclization is a common source of low yield.
-
Bromination of 7-Azaindole: The regioselectivity of bromination is crucial. Direct bromination of 2-phenyl-1H-pyrrolo[2,3-b]pyridine can lead to a mixture of products, with bromination often favoring the C3 position. A more reliable strategy is to first synthesize 5-bromo-1H-pyrrolo[2,3-b]pyridine and then introduce the phenyl group.
-
Palladium-Catalyzed Cross-Coupling: This step is highly sensitive to reaction conditions. Inefficient catalysis, side reactions, or degradation of starting materials can significantly lower the yield.
Troubleshooting Workflow for Low Yield:
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Q2: I am observing poor regioselectivity during the bromination of 2-phenyl-1H-pyrrolo[2,3-b]pyridine, with the bromine adding to the C3 position. How can I achieve selective bromination at the C5 position?
A2: Direct bromination of 2-phenyl-1H-pyrrolo[2,3-b]pyridine often leads to a mixture of isomers, with the C3 position being electronically favored for electrophilic substitution. To achieve selective C5 bromination, the recommended strategy is a two-step approach:
-
Synthesize 5-bromo-1H-pyrrolo[2,3-b]pyridine: Start with the bromination of the unsubstituted 1H-pyrrolo[2,3-b]pyridine (7-azaindole). While some C3 bromination may still occur, the C5 position can be targeted under specific conditions.
-
Introduce the Phenyl Group at C2: Subsequently, introduce the phenyl group at the C2 position of the 5-bromo-7-azaindole intermediate via a palladium-catalyzed cross-coupling reaction. This requires prior functionalization of the C2 position with a suitable leaving group (e.g., iodine or bromine).
Q3: My Suzuki-Miyaura coupling reaction of 5-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine with phenylboronic acid is giving a low yield of the desired product. What are the common pitfalls?
A3: The Suzuki-Miyaura coupling on a dihalogenated, electron-deficient heterocyclic substrate can be challenging. Here are common issues and their solutions:
-
Catalyst and Ligand Choice: Standard palladium catalysts may not be efficient. Consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) which are known to improve the efficiency of cross-coupling on electron-deficient heterocycles.
-
Base Selection: The choice of base is critical. Strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. The base should be finely powdered and anhydrous for non-aqueous reactions.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used. Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.
-
Reaction Temperature: The reaction may require elevated temperatures (80-120 °C) to proceed efficiently. Microwave heating can sometimes improve yields and reduce reaction times.
-
Boronic Acid Quality: Boronic acids can degrade over time. Use fresh, high-purity phenylboronic acid.
-
Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions. Using anhydrous conditions or a milder base can sometimes mitigate protodeboronation.
Table 1: Troubleshooting Guide for Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst, poor choice of ligand or base, low reaction temperature. | Use a fresh, active palladium catalyst and an electron-rich, bulky ligand. Screen different bases (e.g., K₃PO₄, Cs₂CO₃). Increase the reaction temperature. |
| Protodeboronation of Phenylboronic Acid | Presence of water, strong base. | Use anhydrous solvents and reagents. Switch to a milder base like K₂CO₃ or KF. |
| Homocoupling of Phenylboronic Acid | Presence of oxygen, inefficient transmetalation. | Thoroughly degas all solvents and maintain an inert atmosphere (N₂ or Ar). Optimize the palladium catalyst and ligand system. |
| Dehalogenation of the Starting Material | Inefficient cross-coupling, presence of reducing agents. | Ensure efficient catalytic turnover by optimizing all reaction parameters. Purify all reagents to remove potential reducing impurities. |
| Formation of C5-coupled Product | Non-selective coupling. | The C2-I bond is significantly more reactive than the C5-Br bond in Suzuki coupling, so this is less common. If observed, screen different palladium catalysts and ligands to enhance selectivity. |
Q4: I am considering a Sonogashira coupling to introduce the phenyl group. What are the key considerations for this reaction on a 5-bromo-7-azaindole substrate?
A4: The Sonogashira coupling of a terminal alkyne (like phenylacetylene) with a halogenated 7-azaindole is a viable alternative to the Suzuki coupling. Key considerations include:
-
Substrate: You would typically start with a 2-halo-5-bromo-1H-pyrrolo[2,3-b]pyridine. The reactivity order for the halide at the C2 position is I > Br > Cl.
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.
-
Base: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used, often serving as both the base and a co-solvent.
-
Chemoselectivity: Similar to the Suzuki coupling, the C2-I or C2-Br bond is generally more reactive than the C5-Br bond, allowing for selective coupling at the 2-position.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on specific laboratory conditions and reagent quality.
Protocol 1: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
This protocol is adapted from procedures for the bromination of related heterocyclic systems.
-
Dissolution: In a round-bottom flask, dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Slowly add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the cooled solution while stirring.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 5-bromo-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Synthesis of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine
-
Dissolution: Dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent like DMF or THF.
-
Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath) and add a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (2.2 eq) dropwise.
-
Iodination: After stirring for 1 hour at -78 °C, add a solution of iodine (I₂) (1.1 eq) in the same solvent dropwise.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of sodium thiosulfate.
-
Workup and Purification: Perform a standard aqueous workup and purify the crude product by column chromatography to yield 5-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine.
Protocol 3: Suzuki-Miyaura Coupling for the Synthesis of this compound
-
Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), phenylboronic acid (1.2-1.5 eq), and a base such as potassium phosphate (K₃PO₄) (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Addition of Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) and a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.
Table 2: Representative Yields for Suzuki-Miyaura Coupling under Various Conditions
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 45-60 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 70-85 |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 90 | 65-75 |
Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity.
Signaling Pathways and Logical Relationships
The synthesis of this compound can be visualized as a multi-step process with key decision points for optimization.
Caption: A simplified workflow for the synthesis of the target compound.
Preventing homocoupling in Suzuki reactions of bromopyridines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling in Suzuki reactions involving bromopyridines.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki reactions, and why is it a significant problem with bromopyridines?
A1: Homocoupling is a prevalent side reaction where two molecules of the boronic acid reagent react with each other, forming a symmetrical biaryl byproduct.[1] This is particularly problematic in Suzuki reactions for several reasons: it consumes the often valuable boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification due to the structural similarities between the homocoupled byproduct and the target molecule.[1][2] The electron-deficient nature of the pyridine ring and the potential for the ring nitrogen to coordinate with the palladium catalyst can make these substrates more susceptible to side reactions like homocoupling.[3][4]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main culprits behind boronic acid homocoupling are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1][5]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species.[1][6] These Pd(II) species can then promote the homocoupling of the boronic acid.[2][5] It has been demonstrated that higher concentrations of oxygen directly correlate with an increase in homocoupling byproducts.[1][5]
-
Pd(II) Precatalysts: When a Pd(II) salt, such as Pd(OAc)₂, is used as the catalyst source, it must first be reduced in situ to the catalytically active Pd(0) form.[1] One pathway for this reduction involves the homocoupling of two boronic acid molecules, which generates Pd(0) at the expense of your starting material.[1][5]
Q3: How does the choice of palladium source and ligand affect homocoupling?
A3: The selection of the palladium source and its coordinating ligand is critical for minimizing homocoupling.
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ is often preferred because it bypasses the need for an in situ reduction step, which can be a primary source of homocoupling.[3] If a Pd(II) precatalyst is used, adding a mild reducing agent can help suppress homocoupling by minimizing the concentration of free Pd(II).[7]
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are highly effective at suppressing homocoupling.[8][9] These ligands accelerate the desired oxidative addition and reductive elimination steps of the catalytic cycle.[1] A faster reductive elimination step decreases the lifetime of reaction intermediates that could otherwise lead to side reactions.
Q4: What is the role of the base, and how can it be optimized to prevent homocoupling?
A4: The base is essential for the transmetalation step, but an improper choice can promote side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are generally preferred over strong bases like sodium hydroxide (NaOH).[8][9] Strong or poorly soluble bases can sometimes exacerbate side reactions.[1] The optimal base is often substrate-dependent, so screening may be necessary.[1]
Q5: How do solvents and temperature influence homocoupling?
A5: Both solvent and temperature are critical parameters to control.
-
Solvents: Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and are often effective at minimizing homocoupling.[8] While water is often required to dissolve the base, an excessive amount can sometimes promote side reactions like protodeboronation and homocoupling.[8][9]
-
Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help suppress homocoupling.[8] Higher temperatures can accelerate the rate of side reactions more than the desired cross-coupling.[8]
Q6: Are there any procedural modifications that can reduce homocoupling?
A6: Yes, several procedural adjustments can be highly effective:
-
Rigorous Degassing: Thoroughly degassing all solvents and reagents is one of the most crucial steps to prevent oxygen-mediated homocoupling.[1][8] This can be achieved by sparging with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[1][4]
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture via a syringe pump can keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[1][8]
-
Use of Boronic Esters: More stable boron reagents, such as pinacol or MIDA boronate esters, can be less prone to side reactions like homocoupling and protodeboronation.[1][3]
Troubleshooting Guide: High Homocoupling Observed
If you are observing significant amounts of homocoupled byproduct in your reaction, follow this troubleshooting workflow.
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
Data Presentation
The following tables summarize key parameters that can be adjusted to control homocoupling.
Table 1: Influence of Palladium Source and Ligands on Homocoupling
| Parameter | Recommended Change | Expected Impact on Homocoupling | Rationale |
| Palladium Source | Switch from Pd(II) (e.g., Pd(OAc)₂) to Pd(0) (e.g., Pd₂(dba)₃, Pd(PPh₃)₄).[1] | Decrease | Avoids the initial homocoupling pathway that can occur during the in situ reduction of Pd(II) catalysts.[1] |
| Ligands | Use bulky, electron-rich phosphines (e.g., XPhos, SPhos) or NHCs.[8] | Decrease | Accelerates the desired cross-coupling cycle, making it kinetically favored over homocoupling.[1] |
Table 2: Effect of Base and Reagent Stability on Side Reactions
| Parameter | Recommended Change | Expected Impact on Homocoupling | Rationale |
| Base | Use weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, KF).[1][8] | Decrease | A milder base is less likely to promote side reactions. The effect can be highly substrate-dependent.[1][8] |
| Boron Reagent | Use more stable boronic esters (e.g., pinacol, MIDA).[1][3] | Decrease | These esters are often more stable towards protodeboronation and can exhibit different reactivity, sometimes reducing side reactions.[1][3] |
| Reagent Addition | Implement slow addition of the boronic acid/ester via syringe pump.[1][8] | Decrease | Maintains a low instantaneous concentration of the boronic acid, which can suppress the bimolecular homocoupling reaction.[1] |
Experimental Protocols
General Protocol for Minimizing Homocoupling in Suzuki Coupling of Bromopyridines
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
Bromopyridine (1.0 eq.)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 eq.)
-
Palladium Catalyst: Pd₂(dba)₃ (1-2 mol%) with SPhos (2-4 mol%) OR Pd(PPh₃)₄ (3-5 mol%)
-
Base: K₃PO₄ or K₂CO₃ (2.0 - 3.0 eq.)
-
Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene (and water if required for the base)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the bromopyridine, the boronic acid/ester, and the base.[3]
-
Catalyst Addition: Add the palladium precursor and the ligand. If using a pre-formed catalyst like Pd(PPh₃)₄, add it directly.
-
Solvent Addition & Degassing: Add the chosen solvent system, which must be rigorously degassed beforehand.[3] This can be done by bubbling an inert gas through the solvent for at least 20 minutes or by subjecting it to 3-4 freeze-pump-thaw cycles.[1][4]
-
Reaction: Heat the reaction mixture to the lowest effective temperature (typically 80-100 °C) with vigorous stirring.[3][8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.
Visualizations
Suzuki Catalytic Cycle vs. Homocoupling Pathway
The following diagram illustrates the desired Suzuki catalytic cycle and the competing oxygen-mediated homocoupling pathway.
Caption: Competing pathways: the desired Suzuki cycle and the homocoupling side reaction.
References
Stability of boronic acids in 7-azaindole coupling reactions
Technical Support Center: 7-Azaindole Coupling Reactions
Welcome to the technical support center for troubleshooting Suzuki-Miyaura coupling reactions involving 7-azaindoles. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the stability of boronic acids and other challenges encountered during these critical synthetic steps.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with a 7-halo-azaindole is giving low to no yield. What are the most common causes?
A1: Low or no yield in these reactions often points to one of several common problems:
-
Protodeboronation of the Boronic Acid: This is a major side reaction where the C-B bond of the boronic acid is cleaved by a proton source (like water or alcohol) before it can transmetalate to the palladium catalyst.[1][2] Electron-deficient arylboronic acids and certain heterocyclic derivatives are particularly prone to this issue.[3]
-
Catalyst Inactivity or Decomposition: The palladium catalyst can precipitate as palladium black, reducing its catalytic efficiency.[1] This can be caused by improper ligand choice, high temperatures, or the presence of oxygen.
-
Poor Substrate Solubility: 7-azaindole derivatives can have poor solubility in common organic solvents, hindering the reaction.
-
Inappropriate Base or Solvent Choice: The choice of base and solvent is critical and highly interdependent. A suboptimal combination can fail to activate the boronic acid or lead to side reactions.
-
Inhibition by Nitrogen Heterocycles: The nitrogen atoms in azaindoles can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[4]
Q2: I suspect protodeboronation is the main issue. How can I minimize it?
A2: Minimizing protodeboronation is key to a successful coupling. Consider the following strategies:
-
Use Anhydrous Conditions: While many Suzuki protocols use aqueous bases, minimizing water can suppress protodeboronation. Consider using anhydrous solvents and bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in solvents like dioxane or toluene.[4][5]
-
Switch to Boronate Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable towards protodeboronation than their corresponding boronic acids.[3] They can often be used directly, or the boronic acid can be converted to the ester before the reaction.
-
Use MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable protected forms of boronic acids. They slowly release the active boronic acid under the reaction conditions, which can minimize decomposition.
-
Careful Selection of Base: Use the mildest base that is effective for your specific substrates. Strong bases can accelerate the decomposition of sensitive boronic acids.
Q3: My reaction starts but then stalls, or I see the formation of palladium black. What's happening and how can I fix it?
A3: Reaction stalling accompanied by the formation of palladium black indicates catalyst decomposition.[1] This happens when the Pd(0) active species aggregates and precipitates out of the solution.
-
Ligand Choice: Use bulky, electron-rich phosphine ligands like SPhos or XPhos.[4][5] These ligands stabilize the Pd(0) center, preventing aggregation and promoting the desired catalytic cycle.
-
Pre-catalyst Formation: Instead of adding the palladium source and ligand separately, consider using a pre-formed catalyst or allowing the palladium and ligand to complex before adding the other reagents. This ensures the palladium is stabilized from the start.[6]
-
Degassing: Thoroughly degas your reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling argon/nitrogen through the solvent) to remove oxygen. Oxygen can oxidize and deactivate the Pd(0) catalyst.[7]
-
Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and solving issues with your 7-azaindole coupling reaction.
Caption: A step-by-step flowchart for troubleshooting common issues in 7-azaindole coupling reactions.
Data Presentation: Condition Screening
Optimizing reaction conditions is crucial. The following tables summarize typical results from screening different parameters for the coupling of a halo-7-azaindole with an arylboronic acid.
Table 1: Effect of Base and Solvent on Yield
| Entry | Palladium System | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ / SPhos | K₂CO₃ (2) | Dioxane/H₂O | 100 | 45 |
| 2 | Pd₂(dba)₃ / SPhos | Cs₂CO₃ (2) | Dioxane | 100 | 88 |
| 3 | Pd₂(dba)₃ / SPhos | K₃PO₄ (2) | Dioxane/H₂O | 100 | 80[4] |
| 4 | Pd(PPh₃)₄ | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 30 |
| 5 | Pd₂(dba)₃ / SPhos | Cs₂CO₃ (2) | Toluene/EtOH | 60 | 93[5] |
Conditions: Halo-7-azaindole (1.0 equiv), Arylboronic acid (1.2-1.5 equiv), Pd catalyst (1-5 mol%), 5-24h. Yields are illustrative and substrate-dependent.
Key Reaction Pathway
Understanding the catalytic cycle helps pinpoint potential failure points. Boronic acid stability is critical for the transmetalation step.
Caption: The Suzuki-Miyaura cycle, highlighting the critical transmetalation step and the competing protodeboronation side reaction.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 7-Chloro-azaindole
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
7-Chloro-azaindole
-
Arylboronic acid (1.5 equivalents)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.5 mol%)
-
SPhos (Spherical Phos) (3.0 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 7-chloro-azaindole (1.0 mmol), the arylboronic acid (1.5 mmol), and Cs₂CO₃ (2.0 mmol).
-
In a separate vial, weigh Pd₂(dba)₃ (0.015 mmol) and SPhos (0.03 mmol) and add them to the Schlenk flask.
-
Add anhydrous 1,4-dioxane (4 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are between 5 and 24 hours.[4]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
References
- 1. m.youtube.com [m.youtube.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
Technical Support Center: Overcoming Poor Solubility of 2-Phenyl-7-Azaindole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 2-phenyl-7-azaindole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do 2-phenyl-7-azaindole derivatives often exhibit poor aqueous solubility?
A1: The poor aqueous solubility of 2-phenyl-7-azaindole derivatives is primarily due to their molecular structure. The 2-phenyl group imparts significant lipophilicity (a tendency to dissolve in fats, oils, and non-polar solvents), while the 7-azaindole core, although containing nitrogen atoms capable of hydrogen bonding, is a relatively large and rigid heterocyclic system. This combination of a lipophilic substituent and a planar aromatic core contributes to strong crystal lattice energy, making it difficult for water molecules to effectively solvate the compound.
Q2: What is the initial and most straightforward approach to try and improve the solubility of these compounds?
A2: For ionizable compounds like 2-phenyl-7-azaindole derivatives, pH modification is the most direct initial step. The 7-azaindole scaffold contains a pyridine nitrogen, which is basic and can be protonated at acidic pH. By adjusting the pH of the aqueous medium to be below the pKa of the pyridine nitrogen, a salt is formed in situ, which is generally more water-soluble than the neutral molecule. Conversely, if the 2-phenyl-7-azaindole derivative has an acidic functional group, increasing the pH above its pKa will form a more soluble anionic salt.
Q3: How does the 7-azaindole core, as a bioisostere of indole, affect solubility?
A3: The replacement of a carbon atom in the indole ring with a nitrogen atom to form the 7-azaindole structure can favorably impact physicochemical properties, including solubility.[1] The nitrogen atom in the pyridine ring of the 7-azaindole can act as a hydrogen bond acceptor, potentially improving interactions with water molecules.[1] Studies have shown that 7-azaindole analogs can exhibit significantly enhanced aqueous solubility compared to their direct indole counterparts.[2][3]
Q4: What are the main categories of techniques available to enhance the solubility of 2-phenyl-7-azaindole derivatives?
A4: The primary strategies can be categorized into three main groups:
-
Physical Modifications: These methods alter the physical properties of the solid drug substance without changing its chemical structure. Key techniques include particle size reduction (micronization and nanosizing), and the use of amorphous solid dispersions.[4]
-
Chemical Modifications: These approaches involve altering the chemical structure of the molecule to a more soluble form. This includes salt formation, co-crystallization, and the development of prodrugs.[5]
-
Use of Excipients: This involves formulating the drug with other substances that enhance its solubility. Common examples include the use of cyclodextrins, surfactants, and co-solvents.[4]
Troubleshooting Guides
Issue 1: My 2-phenyl-7-azaindole derivative has very low solubility in aqueous buffers for my in vitro assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| The compound is in its neutral, poorly soluble form. | pH Adjustment: Determine the pKa of your compound. If it has a basic center (like the pyridine nitrogen in the 7-azaindole ring), decrease the pH of your buffer to at least 2 pH units below the pKa. | The compound will be protonated, forming a more soluble salt, leading to a higher concentration in your assay medium. |
| The compound has high lipophilicity. | Co-solvent Addition: Introduce a water-miscible organic co-solvent (e.g., DMSO, ethanol, PEG 400) to your aqueous buffer. Start with a low percentage (e.g., 1-5%) and incrementally increase it. | The co-solvent will reduce the polarity of the solvent system, improving the solubilization of the lipophilic compound. Be mindful of the co-solvent's potential effects on your assay. |
| The solid form has high crystal lattice energy. | Complexation with Cyclodextrins: Prepare a stock solution of the compound in a solution containing a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[6] | The lipophilic 2-phenyl group will form an inclusion complex within the hydrophobic cavity of the cyclodextrin, increasing the apparent water solubility of the compound.[6] |
Issue 2: The oral bioavailability of my lead 2-phenyl-7-azaindole compound is very low in animal studies, likely due to poor solubility.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor dissolution rate in the gastrointestinal tract. | Nanosuspension Formulation: Formulate the compound as a nanosuspension. This involves reducing the particle size of the drug to the sub-micron range, which significantly increases the surface area for dissolution.[4] | A nanosuspension can lead to a higher dissolution velocity and increased saturation solubility in the GI tract, thereby improving absorption and oral bioavailability.[7][8] |
| The compound precipitates out of solution in the stomach or intestine. | Amorphous Solid Dispersion: Prepare a solid dispersion of your compound with a hydrophilic polymer (e.g., PVP, HPMC). This can be achieved through methods like spray drying or hot-melt extrusion.[9] | The drug will be molecularly dispersed in the polymer matrix in an amorphous state, which has higher energy and thus better solubility and dissolution compared to the crystalline form.[9] |
| The intrinsic solubility of the molecule is the limiting factor. | Prodrug Approach: Synthesize a more soluble prodrug of your active compound. This could involve adding a polar, ionizable promoiety that is cleaved in vivo to release the parent drug. | The prodrug will have improved aqueous solubility, leading to better dissolution and absorption. The promoiety is designed to be cleaved by enzymes in the body to release the active 2-phenyl-7-azaindole derivative. |
| Unfavorable physicochemical properties for absorption. | Salt Formation/Co-crystallization: Screen for the formation of stable salts or co-crystals with pharmaceutically acceptable counter-ions or co-formers. | A suitable salt or co-crystal can have significantly different (and improved) physicochemical properties, including solubility, dissolution rate, and stability, compared to the parent compound. |
Data Presentation
Table 1: Comparison of Aqueous Solubility for Indole vs. Azaindole Analogs
| Scaffold | Calculated LogP | Aqueous Solubility (µg/mL) | Fold Increase in Solubility vs. Indole |
| Indole Analog | 4.85 | 16 | - |
| 4-Azaindole Analog | 1.56 | 932 | ~58 |
| 5-Azaindole Analog | 2.90 | 419 | ~26 |
| 6-Azaindole Analog | 2.55 | 487 | ~30 |
| 7-Azaindole Analog | 1.65 | 936 | ~58 |
Data adapted from a study on cannabinoid receptor 1 allosteric modulators, illustrating the general principle of improved solubility with azaindole scaffolds.[3]
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of a Poorly Soluble Kinase Inhibitor by Wet Milling
This protocol is adapted from a method used for a poorly soluble anti-cancer kinase inhibitor and can be applied to 2-phenyl-7-azaindole derivatives.[10][11]
Materials:
-
2-phenyl-7-azaindole derivative
-
Stabilizer (e.g., Pluronic F68 or Pluronic F127)
-
Milling media (e.g., 0.5 mm yttrium-stabilized zirconium oxide beads)
-
Purified water
-
High-energy planetary ball mill or similar milling equipment
-
Particle size analyzer (e.g., dynamic light scattering)
Methodology:
-
Preparation of the Pre-suspension:
-
Prepare an aqueous solution of the chosen stabilizer (e.g., 1-5% w/v Pluronic F68).
-
Disperse the 2-phenyl-7-azaindole derivative powder into the stabilizer solution to form a pre-suspension. The drug concentration can be in the range of 1-10% (w/v).
-
-
Wet Milling:
-
Transfer the pre-suspension to a milling chamber containing the zirconium oxide beads. The volume of the beads should be approximately 50-70% of the chamber volume.
-
Mill the suspension at a high speed (e.g., 400-600 rpm) for a specified duration (e.g., 24-72 hours). The milling time should be optimized to achieve the desired particle size.
-
Monitor the temperature of the milling chamber and use cooling if necessary to prevent drug degradation.
-
-
Separation and Characterization:
-
After milling, separate the nanosuspension from the milling beads by centrifugation at a low speed or by using a sieve.
-
Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer.
-
The crystalline state of the drug nanoparticles can be assessed using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).[11]
-
Protocol 2: Preparation of a Solid Dispersion by the Solvent Evaporation Method
This protocol provides a general procedure for preparing a solid dispersion, which can be optimized for a specific 2-phenyl-7-azaindole derivative.[12]
Materials:
-
2-phenyl-7-azaindole derivative
-
Hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC))
-
Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the drug and polymer are soluble.
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution:
-
Dissolve the 2-phenyl-7-azaindole derivative and the chosen polymer in the selected organic solvent in a round-bottom flask. The drug-to-polymer ratio should be optimized (e.g., 1:1, 1:2, 1:5 w/w).
-
Ensure complete dissolution to form a clear solution. Gentle warming or sonication may be applied if necessary.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Continue evaporation until a solid mass or a thin film is formed on the inner wall of the flask.
-
-
Drying and Processing:
-
Scrape the solid mass from the flask.
-
Dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
The dried solid dispersion can be milled or sieved to obtain a powder with a uniform particle size.
-
-
Characterization:
-
Characterize the solid dispersion to confirm the amorphous nature of the drug using DSC and XRPD.
-
Evaluate the improvement in dissolution rate compared to the pure crystalline drug.
-
Visualizations
Caption: Workflow for selecting a solubility enhancement strategy.
Caption: Impact of nanosuspension on the bioavailability pathway.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. Nanosuspension for the delivery of a poorly soluble anti-cancer kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Nanosuspensions of poorly soluble drugs: preparation and development by wet milling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Byproduct identification in the synthesis of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, focusing on byproduct identification and mitigation strategies. The most probable synthetic route is considered to be a palladium-catalyzed heteroannulation, such as the Larock indole synthesis, between a 2-amino-5-bromopyridine derivative and a phenyl-substituted alkyne.
Q1: My reaction yields are consistently low, and I observe multiple spots on my TLC analysis. What are the likely byproducts?
A1: Low yields and multiple TLC spots in a Larock-type synthesis of this compound can be attributed to several byproducts. The primary suspects include:
-
Regioisomers: The Larock indole synthesis, while generally regioselective, can sometimes yield the undesired 5-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine isomer, especially if there are competing steric or electronic factors.
-
Homocoupling Products: Palladium catalysts can promote the homocoupling of the starting materials, leading to symmetrical biaryls or diynes.
-
Unreacted Starting Materials: Incomplete conversion is a common issue.
-
Protodebromination: Loss of the bromine atom from the starting material or product can occur under certain reaction conditions.
-
N-Deacylation/N-Deprotection: If an N-protected aminopyridine is used, premature deprotection can lead to side reactions or difficulties in purification.
Q2: How can I distinguish between the desired 2-phenyl and the isomeric 3-phenyl byproduct?
A2: Spectroscopic methods are essential for distinguishing between these isomers.
-
¹H NMR Spectroscopy: The proton at the 3-position of the desired 2-phenyl product will typically appear as a singlet in a distinct region of the spectrum. In the 3-phenyl isomer, the proton at the 2-position will also be a singlet but may have a different chemical shift. More detailed 2D NMR techniques like NOESY can show through-space correlations between the phenyl protons and the pyrrole ring protons, confirming the substitution pattern.
-
Mass Spectrometry (MS): While both isomers will have the same molecular weight, their fragmentation patterns in MS/MS experiments may differ, aiding in their differentiation.
Q3: I suspect homocoupling of my starting materials. How can I confirm this and prevent it?
A3: Homocoupling can be identified by mass spectrometry, as the byproducts will have molecular weights corresponding to dimers of your starting materials. To minimize homocoupling:
-
Optimize Catalyst and Ligands: The choice of palladium catalyst and phosphine ligand is critical. Bulky electron-rich ligands can often suppress side reactions.
-
Control Reaction Temperature: Lowering the reaction temperature may favor the desired cross-coupling over homocoupling.
-
Adjust Stoichiometry: Using a slight excess of one of the coupling partners can sometimes reduce the homocoupling of the other.
Q4: What are the best practices for purifying the final product and removing these byproducts?
A4: Purification is typically achieved through column chromatography on silica gel.
-
Solvent System Selection: A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective in separating the desired product from less polar byproducts (like homocoupled hydrocarbons) and more polar impurities.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective final purification step to obtain a high-purity product.
Experimental Protocols
A representative experimental protocol for a key step in a plausible synthesis is provided below.
General Procedure for Larock-type Synthesis of 2-Substituted 7-Azaindoles
This protocol is adapted from general procedures for palladium-catalyzed heteroannulation.
-
Reaction Setup: To a dried Schlenk tube, add the 2-amino-3-iodopyridine derivative (1.0 equiv.), the alkyne (1.5-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., DMF or toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes potential byproducts and their identifying characteristics. Actual yields will vary depending on the specific reaction conditions.
| Compound | Structure | Molecular Weight ( g/mol ) | Key Analytical Features |
| This compound (Product) | C₁₃H₉BrN₂ | 273.13 | Distinct ¹H NMR signals for the pyrrole and pyridine rings. |
| 5-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine (Regioisomer) | C₁₃H₉BrN₂ | 273.13 | Different chemical shifts in ¹H NMR for the pyrrole protons compared to the desired product. |
| Homocoupled Alkyne (e.g., 1,4-Diphenylbuta-1,3-diyne) | C₁₆H₁₀ | 202.25 | Absence of nitrogen and bromine in MS and elemental analysis. |
| Homocoupled Aminopyridine (e.g., 5,5'-Dibromo-[2,2'-bipyridine]-6,6'-diamine) | C₁₀H₈Br₂N₄ | 376.01 | Higher molecular weight with two bromine atoms in MS. |
Visualizations
Below are diagrams illustrating the synthetic pathway, potential side reactions, and a general troubleshooting workflow.
Caption: Proposed synthetic pathway for this compound.
Technical Support Center: Synthesis of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A1: A prevalent strategy involves a multi-step synthesis starting from 7-azaindole. The key steps typically include:
-
N-protection of the 7-azaindole nitrogen.
-
Regioselective bromination at the C5 position.
-
Introduction of a halogen (e.g., chlorine or iodine) at the C2 position.
-
A Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group at the C2 position.
-
Deprotection of the nitrogen to yield the final product.
Q2: Why is N-protection of the 7-azaindole recommended?
A2: N-protection, often with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl), is crucial for several reasons. It can prevent catalyst poisoning in palladium-catalyzed reactions like the Suzuki-Miyaura coupling.[1] Additionally, it can improve solubility and prevent undesired side reactions at the pyrrole nitrogen.
Q3: What are the main challenges in the Suzuki-Miyaura coupling step for this synthesis?
A3: The primary challenges include catalyst deactivation by the pyridine nitrogen of the azaindole core, low yields due to steric hindrance, and competing side reactions such as protodeboronation of the phenylboronic acid. Careful selection of the palladium catalyst, ligand, base, and solvent system is critical for a successful coupling.
Q4: How can I purify the final product and remove palladium residues?
A4: Purification is typically achieved through column chromatography on silica gel. To remove residual palladium catalyst, treatment with a scavenger resin or washing with an aqueous solution of a chelating agent like thiourea or L-cysteine can be effective. Recrystallization from a suitable solvent system is also a common final purification step.
Troubleshooting Guides
Problem 1: Low yield in the N-protection of 7-azaindole.
| Potential Cause | Suggested Solution |
| Incomplete deprotonation of the pyrrole nitrogen. | Use a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Decomposition of the protecting group reagent. | Ensure the protecting group reagent (e.g., Boc-anhydride) is fresh and has been stored correctly. Add the reagent portion-wise at a low temperature (e.g., 0 °C) to control the reaction exotherm. |
| Steric hindrance. | While less common for the N-H of 7-azaindole, if substitution is present on the ring, a less sterically hindered protecting group might be necessary. |
Problem 2: Poor regioselectivity during the bromination of N-protected 7-azaindole.
| Potential Cause | Suggested Solution |
| Harsh reaction conditions leading to multiple brominations. | Use a milder brominating agent such as N-bromosuccinimide (NBS) instead of elemental bromine. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and carefully monitor the reaction progress by TLC or LC-MS to avoid over-bromination. |
| Incorrect solvent choice. | The choice of solvent can influence the regioselectivity. Aprotic solvents like dichloromethane (DCM) or acetonitrile are often used. |
| Formation of undesired isomers. | Purification by column chromatography is typically required to separate the desired 5-bromo isomer from other potential isomers. |
Problem 3: Failure or low yield of the Suzuki-Miyaura cross-coupling reaction.
| Potential Cause | Suggested Solution |
| Palladium catalyst deactivation. | Ensure the starting material is N-protected. Use a robust palladium catalyst system, such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., SPhos, XPhos).[2] |
| Protodeboronation of phenylboronic acid. | Use anhydrous solvents and perform the reaction under an inert atmosphere. A slight excess of the boronic acid (1.2-1.5 equivalents) can compensate for some loss. |
| Inappropriate base or solvent. | A common and effective combination is an aqueous solution of a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) with a solvent like 1,4-dioxane or DME.[3] |
| Low reactivity of the 2-halo-7-azaindole. | If using a 2-chloro derivative, consider converting it to a more reactive 2-iodo or 2-triflate intermediate. |
Problem 4: Incomplete N-deprotection or decomposition of the product.
| Potential Cause | Suggested Solution |
| Deprotection conditions are too harsh. | If using a Boc group, mild acidic conditions such as trifluoroacetic acid (TFA) in DCM at room temperature are typically effective. For base-labile protecting groups, conditions need to be carefully optimized to avoid product degradation.[4][5] |
| Incomplete reaction. | Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. If the reaction stalls, a slight increase in temperature or reaction time may be necessary. |
| Acid-sensitive functional groups on the molecule. | If other acid-sensitive groups are present, consider alternative deprotection methods. For example, thermal deprotection of a Boc group can be an option.[6] |
Experimental Protocols
Protocol 1: N-Boc Protection of 7-Azaindole
-
To a solution of 7-azaindole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Bromination of N-Boc-7-azaindole
-
To a solution of N-Boc-7-azaindole (1.0 eq) in dichloromethane (DCM) at 0 °C, add N-bromosuccinimide (NBS, 1.05 eq) in one portion.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
The crude product can often be used in the next step without further purification, or it can be purified by column chromatography.
Protocol 3: Suzuki-Miyaura Coupling of 2-Chloro-5-bromo-N-Boc-7-azaindole with Phenylboronic Acid
-
In a reaction vessel, combine 2-chloro-5-bromo-N-Boc-7-azaindole (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 4: N-Boc Deprotection
-
Dissolve the N-Boc protected this compound (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by recrystallization or column chromatography if necessary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the Suzuki-Miyaura coupling step.
References
- 1. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Bases - Wordpress [reagents.acsgcipr.org]
- 6. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine scaffold, a key pharmacophore in medicinal chemistry, has garnered significant attention for its diverse biological activities. This guide provides a comparative analysis of derivatives of this scaffold, with a focus on 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine, in the context of their potential as inhibitors of key drug targets such as Fibroblast Growth Factor Receptors (FGFRs) and Phosphodiesterase 4B (PDE4B). This objective comparison is supported by experimental data from peer-reviewed literature, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to aid researchers in their drug discovery efforts.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of various 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR and PDE4B. This data allows for a direct comparison of their potency and provides insights into structure-activity relationships (SAR). It is important to note that while the this compound is commercially available, specific IC50 data for this exact compound was not found in the reviewed literature. The tables, therefore, present data for closely related analogs to infer its potential activity.
Table 1: Comparative Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFRs
| Compound ID | R1-substituent (5-position) | R2-substituent (2-position) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 4h | -CF3 | 3,5-dimethoxyphenyl | 7 | 9 | 25 | 712 | [1][2] |
| 4a | -CF3 | 3-methoxyphenyl | 98 | - | - | - | [1][2] |
| 4b | -CF3 | 3-chlorophenyl | 220 | - | - | - | [1][2] |
| 1 | -H | 3-methoxyphenyl | 1900 | - | - | - | [1][2] |
| Erdafitinib | N/A | N/A | 1.2 | 2.5 | 3.0 | 5.7 | [3] |
| Infigratinib | N/A | N/A | 0.9 | 1.4 | 1.0 | 60 | [3] |
| Pemigatinib | N/A | N/A | 0.4 | 0.5 | 1.0 | 30 | [3] |
Note: '-' indicates data not reported. Erdafitinib, Infigratinib, and Pemigatinib are approved FGFR inhibitors included for comparison.
Table 2: Comparative Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against PDE4B
| Compound ID | R-group on carboxamide | PDE4B IC50 (μM) | PDE4D IC50 (μM) | Selectivity (PDE4B vs PDE4D) | Reference |
| 11h | 3,3-difluoroazetidine | 0.14 | 0.84 | ~6-fold | [4] |
| 7 | 3,4-dichlorophenyl | 0.48 | - | - | [4] |
| Roflumilast | N/A | 0.00084 | 0.00068 | ~0.81 | [5] |
| A-33 | N/A | 0.027 | 1.569 | ~58 | [6] |
| BI 1015550 | N/A | 0.010 | 0.091 | ~9 | [7] |
Note: '-' indicates data not reported. Roflumilast, A-33, and BI 1015550 are known PDE4B inhibitors included for comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives
While a specific protocol for this compound was not available, a general method for the synthesis of related 2-aryl-1H-pyrrolo[2,3-b]pyridines is as follows[8]:
-
Starting Material: A suitable 2-amino-1H-pyrrole-3-carbonitrile derivative is used as the starting material.
-
Cyclocondensation: The starting material is reacted with an appropriate active methylene compound (e.g., a ketone or ester with an alpha-methylene group) in a suitable solvent such as acetic acid with a catalytic amount of hydrochloric acid.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.
-
Work-up and Purification: After cooling, the product is isolated by filtration, washed, and purified by recrystallization or column chromatography.
For the synthesis of this compound, a plausible route would involve the cyclocondensation of a 5-bromo-substituted 2-aminopyrrole derivative with a phenyl-containing active methylene compound.
Characterization Data
No specific NMR or mass spectrometry data was found for this compound. However, the characterization data for the parent scaffold, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, is provided as a reference[9]:
-
¹H NMR (400 MHz, DMSO-d6) δ: 11.91 (s, 1H), 8.30 (d, J=2.2 Hz, 1H), 8.20 (d, J=2.0 Hz, 1H), 7.63 (t, J=2.8 Hz, 1H), 6.50 (dd, J=3.4, 1.8 Hz, 1H).
-
¹³C NMR (101 MHz, DMSO-d6) δ: 147.5, 142.9, 130.3, 128.2, 122.1, 111.1, 100.0.
-
Mass Spectrometry: Molecular Weight: 197.04 g/mol .
FGFR Kinase Inhibition Assay (Example Protocol)
A common method for assessing FGFR inhibition is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Recombinant human FGFR kinase domain, FRET peptide substrate (e.g., poly-Glu-Tyr), ATP, and a europium-labeled anti-phosphotyrosine antibody.
-
Procedure:
-
The test compound (e.g., a 1H-pyrrolo[2,3-b]pyridine derivative) is pre-incubated with the FGFR enzyme in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 60 minutes at room temperature).
-
The reaction is stopped by the addition of EDTA.
-
The europium-labeled anti-phosphotyrosine antibody is added to detect the phosphorylated substrate.
-
-
Data Analysis: The TR-FRET signal is measured using a suitable plate reader. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
PDE4B Enzyme Inhibition Assay (Example Protocol)
A widely used method for measuring PDE4B activity is the IMAP® (Immobilized Metal Affinity for Phosphochemicals) fluorescence polarization (FP) assay.
-
Reagents: Recombinant human PDE4B enzyme, fluorescently labeled cAMP substrate, and IMAP binding beads.
-
Procedure:
-
The test compound is incubated with the PDE4B enzyme in an assay buffer.
-
The enzymatic reaction is initiated by the addition of the fluorescently labeled cAMP substrate.
-
The reaction is incubated to allow for the hydrolysis of cAMP to AMP.
-
The IMAP binding beads are added, which bind to the phosphate group of the resulting fluorescently labeled AMP.
-
-
Data Analysis: The fluorescence polarization is measured. The binding of the fluorescent AMP to the large beads slows its rotation, leading to an increase in the FP signal. The IC50 value is calculated by plotting the FP signal against the inhibitor concentration.
Visualizations
FGFR Signaling Pathway
Caption: FGFR signaling pathway and the point of inhibition.
PDE4B Signaling Pathway
Caption: PDE4B signaling pathway and the point of inhibition.
Experimental Workflow for Inhibitor Screening
Caption: A typical workflow for screening chemical inhibitors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | BI 1015550 is a PDE4B Inhibitor and a Clinical Drug Candidate for the Oral Treatment of Idiopathic Pulmonary Fibrosis [frontiersin.org]
- 8. ajol.info [ajol.info]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to 1H and 13C NMR Analysis of Substituted 7-Azaindoles
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its structural similarity to indole allows it to act as a bioisostere, while the integrated pyridine ring modifies its electronic properties, solubility, and hydrogen bonding capabilities. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of novel 7-azaindole derivatives. This guide provides a comparative analysis of ¹H and ¹³C NMR data for substituted 7-azaindoles, supported by experimental protocols and data, to aid researchers in their spectral analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducible and high-quality NMR data. Below is a generalized protocol for the ¹H and ¹³C NMR analysis of 7-azaindole compounds, based on common practices reported in the literature.[1][2][3]
1. Sample Preparation:
-
Sample Quantity: Weigh 5-10 mg of the solid 7-azaindole derivative.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is commonly used due to its ability to dissolve a wide range of organic compounds. Other solvents like DMSO-d₆ or Methanol-d₄ may be used depending on the sample's solubility.
-
Standard: The residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm for ¹H NMR; CDCl₃ at δ 77.16 ppm for ¹³C NMR) is typically used as the primary internal standard.[1][3] Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
-
NMR Tube: Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector.
2. NMR Data Acquisition:
-
Instrumentation: Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker Avance).[1][2]
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 to 64, depending on sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: A standard proton-decoupled pulse program.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction to ensure accurate integration.
-
Calibrate the spectrum by setting the reference peak (residual solvent or TMS) to its known chemical shift.
-
Integrate all signals in the ¹H NMR spectrum to determine the relative proton counts.
NMR Analysis Workflow
The following diagram illustrates the typical workflow for the NMR analysis of a synthesized 7-azaindole derivative.
Data Presentation and Comparison
The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of each nucleus. Substituents on the 7-azaindole ring system cause predictable upfield (to lower ppm) or downfield (to higher ppm) shifts, providing crucial information for structure determination. The following tables compare ¹H and ¹³C NMR data for the parent 7-azaindole and three representative substituted derivatives in CDCl₃.
Compounds for Comparison:
| Compound ID | Structure | Name |
| A | ![]() | 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) |
| B | ![]() | 2-Phenyl-7-azaindole |
| C | ![]() | 1-Cyclohexyl-2-phenyl-7-azaindole |
| D | ![]() | 3-Bromo-7-azaindole |
Table 1: Comparative ¹H NMR Data (in CDCl₃)
| Proton | A: 7-Azaindole | B: 2-Phenyl-7-azaindole [2] | C: 1-Cyclohexyl-2-phenyl-7-azaindole [2] | D: 3-Bromo-7-azaindole |
| N1-H | ~10.5 (br s) | ~9.5 (br s) | - | ~10.8 (br s) |
| H2 | 6.49 (dd, J=3.5, 1.8 Hz) | - | - | 7.45 (s) |
| H3 | 7.25 (t, J=3.0 Hz) | 6.80 (s) | 6.68 (s) | - |
| H4 | 8.28 (dd, J=4.7, 1.5 Hz) | 8.29 (dd, J=4.7, 1.5 Hz) | 8.43 (dd, J=4.4, 1.2 Hz) | 8.35 (dd, J=4.8, 1.5 Hz) |
| H5 | 7.08 (dd, J=7.8, 4.7 Hz) | 7.10 (dd, J=7.9, 4.7 Hz) | 7.03 (dd, J=8.0, 4.4 Hz) | 7.15 (dd, J=7.9, 4.8 Hz) |
| H6 | 7.98 (dd, J=7.8, 1.5 Hz) | 8.05 (dd, J=7.9, 1.5 Hz) | 7.89 (d, J=8.0 Hz) | 8.01 (dd, J=7.9, 1.5 Hz) |
| Substituent | - | 7.35-7.55 (m, 5H, Ph) | 7.36-7.48 (m, 5H, Ph), 1.14-2.29 (m, 11H, Cy) | - |
*Note: Data for compounds A and D are representative values based on typical spectra and data from similar reported structures.
Table 2: Comparative ¹³C NMR Data (in CDCl₃)
| Carbon | A: 7-Azaindole | B: 2-Phenyl-7-azaindole [2] | C: 1-Cyclohexyl-2-phenyl-7-azaindole [2] | D: 3-Bromo-7-azaindole |
| C2 | 128.5 | 139.5 | 142.9 | 130.2 |
| C3 | 100.1 | 101.5 | 103.2 | 93.1 |
| C3a | 148.9 | 149.2 | 147.0 | 148.5 |
| C4 | 144.5 | 145.1 | 144.7 | 146.0 |
| C5 | 115.8 | 116.2 | 119.4 | 117.0 |
| C6 | 120.5 | 120.8 | 115.5 | 121.5 |
| C7a | 127.8 | 128.0 | 128.7 | 127.5 |
| Substituent | - | 133.0 (ipso), 129.0, 128.8, 126.5 (Ph) | 132.8 (ipso), 129.3, 128.5, 128.4 (Ph), 56.4, 31.8, 26.0, 25.3 (Cy) | - |
*Note: Data for compounds A and D are representative values based on typical spectra and data from similar reported structures.
Analysis of Substituent Effects
1. Effect of C2-Phenyl Substitution (A vs. B):
-
¹H NMR: The most significant change is the disappearance of the H2 proton signal and the appearance of a new singlet for H3 at 6.80 ppm. This H3 signal is shifted upfield compared to the parent compound (δ 7.25), likely due to anisotropic shielding from the adjacent phenyl ring. The protons on the pyridine ring (H4, H5, H6) show minimal shifts, indicating the electronic effect of the C2-substituent is primarily localized to the pyrrole ring.
-
¹³C NMR: The C2 carbon is shifted significantly downfield to δ 139.5 ppm upon substitution with the phenyl group. C3 is also slightly deshielded. The carbons of the pyridine ring remain largely unaffected.
2. Effect of N1-Cyclohexyl Substitution (B vs. C):
-
¹H NMR: Replacing the N-H proton with a cyclohexyl group removes the broad singlet for the proton and introduces a complex multiplet pattern for the aliphatic protons of the cyclohexyl ring. The H3 proton is shifted slightly upfield (δ 6.80 to 6.68 ppm), and the pyridine protons also experience minor shifts, with H6 notably shifting upfield from δ 8.05 to 7.89 ppm.[2]
-
¹³C NMR: N-substitution causes a significant downfield shift of the adjacent C2 (δ 139.5 to 142.9 ppm) and C7a (δ 128.0 to 128.7 ppm) carbons. This deshielding effect is typical for N-alkylation in heterocyclic systems.
3. Effect of C3-Bromo Substitution (A vs. D):
-
¹H NMR: The introduction of the strongly electron-withdrawing bromine atom at C3 causes the adjacent H2 proton to shift significantly downfield to δ 7.45 ppm. The H4 proton on the pyridine ring is also deshielded (δ 8.28 to 8.35 ppm), indicating that the inductive effect of the bromine atom is transmitted through the bicyclic system.
-
¹³C NMR: The C3 carbon experiences a dramatic upfield shift to δ 93.1 ppm. This is a characteristic "heavy atom effect" where a directly attached bromine atom shields the carbon nucleus. Conversely, the adjacent C2 carbon is deshielded due to bromine's inductive electron withdrawal.
Influence of Substituent Electronics on Chemical Shift
The electronic nature of a substituent—whether it donates or withdraws electron density—has a predictable effect on NMR chemical shifts. This relationship is a fundamental principle in spectral interpretation.
Conclusion
The ¹H and ¹³C NMR spectra of substituted 7-azaindoles provide a wealth of structural information. By comparing the spectra of new derivatives to that of the parent compound and known analogues, researchers can confidently assign substitution patterns and understand the electronic influences of various functional groups. The predictable nature of substituent-induced chemical shifts, particularly the deshielding effects of N-alkylation and the distinct influence of electron-withdrawing and donating groups, makes NMR spectroscopy an indispensable tool in the development of 7-azaindole-based molecules for pharmaceutical and scientific research. Following standardized experimental protocols ensures the acquisition of high-quality, comparable data, facilitating collaboration and accelerating the pace of discovery.
References
A Comparative Guide to the Biological Activity of 2-Substituted 7-Azaindole Analogues
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and interact with the hinge region of various protein kinases.[1][2] This has led to the development of numerous 7-azaindole derivatives as potent inhibitors of kinases and as anticancer agents.[3][4] This guide provides a comparative analysis of the biological activity of a series of 2-substituted 7-azaindole analogues, presenting key experimental data, detailed protocols for the assays used to generate this data, and visualizations of relevant biological pathways and workflows.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro efficacy of various 2-substituted 7-azaindole analogues against different cancer cell lines and protein kinases. The data highlights the structure-activity relationships (SAR) where substitutions at the 2-position of the 7-azaindole core significantly influence their biological potency.
Table 1: Antiproliferative Activity of 2-Substituted 7-Azaindole Analogues in Cancer Cell Lines
| Compound ID | 2-Substituent | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 7-AID | {5-[1H-pyrrolo(2,3-b)pyridin-5-yl]pyridin-2-ol} | HeLa | Cervical Carcinoma | 16.96 | [1] |
| MCF-7 | Breast Cancer | 14.12 | [1] | ||
| MDA-MB-231 | Breast Cancer | 12.69 | [1] | ||
| 4a | Varies | A549 | Lung Cancer | 6.23 (µg/mL) | [5] |
| 4h | Varies | A549 | Lung Cancer | 8.52 (µg/mL) | [5] |
| 5d | Varies | A549 | Lung Cancer | 7.33 (µg/mL) | [5] |
| 5j | Varies | A549 | Lung Cancer | 4.56 (µg/mL) | [5] |
| XMD8-92 (Control) | - | A549 | Lung Cancer | 5.36 (µg/mL) | [5] |
Table 2: Kinase Inhibitory Activity of 2-Substituted 7-Azaindole Analogues
| Compound ID | 2-Substituent | Target Kinase | IC50 (nM) | Reference |
| 8g | Benzocycloalkanone motif | CDK9/CyclinT | Micromolar range | [6] |
| Haspin | Micromolar range | [6] | ||
| 8h | Benzocycloalkanone motif | CDK9/CyclinT | Micromolar range | [6] |
| Haspin | Micromolar range | [6] | ||
| 8i | Benzocycloalkanone motif | Haspin | Micromolar range | [6] |
| 8l | Benzocycloalkanone motif | Haspin | 14 | [6] |
| 12 | 4-pyridyl | PI3Kγ | 7 | [7] |
| 13 | 3-pyridyl | PI3Kγ | 7 | [7] |
| 14 | 2-pyridyl | PI3Kγ | 33 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-231, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin
-
2-substituted 7-azaindole analogues (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the 2-substituted 7-azaindole analogues in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values (the concentration of compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
This assay determines the ability of the 2-substituted 7-azaindole analogues to inhibit the activity of a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., CDK9/CyclinT, Haspin, PI3Kγ)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
2-substituted 7-azaindole analogues (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the 2-substituted 7-azaindole analogues in kinase assay buffer.
-
In a 384-well plate, add the diluted compounds, the recombinant kinase, and the kinase-specific substrate.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 values.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated downstream targets of a kinase, to confirm the mechanism of action of the inhibitors in a cellular context.
Materials:
-
Cancer cell lines
-
2-substituted 7-azaindole analogues
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Treat cells with the 2-substituted 7-azaindole analogues at various concentrations for a specified time.
-
Lyse the cells with ice-cold lysis buffer and quantify the protein concentration.
-
Denature the protein samples and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Mandatory Visualizations
Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival, is often targeted by 2-substituted 7-azaindole kinase inhibitors.
Experimental Workflow
Caption: A typical experimental workflow for screening and characterizing the biological activity of novel 2-substituted 7-azaindole analogues as potential anticancer agents.
References
- 1. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine Scaffold: A Comparative Analysis for Kinase Inhibitor Drug Discovery
For Immediate Release
In the competitive landscape of kinase inhibitor development, novel scaffolds that offer improved potency, selectivity, and drug-like properties are of paramount interest to researchers in oncology and inflammatory diseases. This guide provides an objective comparison of the 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine scaffold and its derivatives against other well-established kinase inhibitor scaffolds. This analysis is supported by experimental data from publicly available research to assist drug development professionals in making informed decisions.
The 1H-pyrrolo[2,3-b]pyridine core, a bioisostere of indole, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have shown potent inhibitory activity against a range of therapeutically relevant kinases. This guide will focus on the performance of this scaffold, using a highly potent derivative as a representative, and compare it with market-approved and tool compounds that represent diverse chemical scaffolds.
Quantitative Comparison of Kinase Inhibitor Scaffolds
The following table summarizes the in vitro kinase inhibitory activities (IC50 values) of a representative 2-phenyl-1H-pyrrolo[2,3-b]pyridine derivative and several other well-known kinase inhibitor scaffolds. It is important to note that IC50 values can vary between different assay formats and conditions. The data presented here is collated from various sources and should be considered as a comparative guide.
| Kinase Target | This compound Scaffold (Representative Compound 4h) IC50 (nM)[1] | Staurosporine (Indolocarbazole) IC50 (nM) | Imatinib (2-Phenylaminopyrimidine) IC50 (nM) | Dasatinib (Aminopyrimidine) IC50 (nM) | Bosutinib (Quinoline) IC50 (nM) | Gefitinib (Quinazoline) IC50 (nM) |
| FGFR1 | 7 | - | - | - | - | - |
| FGFR2 | 9 | - | - | - | - | - |
| FGFR3 | 25 | - | - | - | - | - |
| FGFR4 | 712 | - | - | - | - | - |
| ABL1 | - | - | 250-750 | <1 | 1.2 | >10000 |
| SRC | - | 6 | >10000 | 0.8 | 1.2 | >10000 |
| c-KIT | - | - | 100-500 | 11 | 108 | >10000 |
| PDGFRα | - | - | 100-600 | 28 | 32 | >10000 |
| PDGFRβ | - | - | 100-600 | 15 | 14 | >10000 |
| VEGFR2 | - | 7 | >10000 | 30 | 4 | >10000 |
| EGFR | - | - | >10000 | 30 | 8 | 26-57 |
| PKCα | - | 3 | - | - | - | - |
| PKA | - | 7 | - | - | - | - |
| CDK2 | - | 3 | - | 16 | - | - |
Signaling Pathway Visualization
The 1H-pyrrolo[2,3-b]pyridine scaffold has demonstrated significant potential as an inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[1] Dysregulation of this pathway is implicated in various cancers. The following diagram illustrates the key components and downstream effectors of the FGFR signaling cascade.
References
A Comparative Guide to In Vitro Kinase Assay Protocols for 7-Azaindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective protein kinase inhibitors. The nitrogen atom's position within the bicyclic system allows for crucial hydrogen bonding interactions within the kinase ATP-binding pocket, mimicking the adenine hinge-binding motif.[1][2] This guide provides a comparative overview of common in vitro kinase assay formats for evaluating the inhibitory activity of 7-azaindole derivatives, focusing on Phosphoinositide-dependent kinase-1 (PDK1) as a key target. Experimental protocols and performance data are presented to aid researchers in selecting the most suitable assay for their drug discovery workflow.
Comparison of In Vitro Kinase Assay Formats
The selection of an appropriate assay format is critical for generating reliable and reproducible data in kinase inhibitor screening and characterization. The following table compares the key performance characteristics of four widely used in vitro kinase assay technologies.
| Feature | Radiometric Assay ([³²P]ATP) | Luminescence (ADP-Glo™) | TR-FRET (HTRF®) | AlphaScreen® |
| Principle | Measures the direct transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.[3] | Quantifies the amount of ADP produced in the kinase reaction via a coupled luciferase/luciferin reaction.[4] | Measures the FRET signal between a donor (Europium cryptate) and an acceptor (d2 or XL665) upon phosphorylation of a substrate. | Measures the generation of a chemiluminescent signal when donor and acceptor beads are brought into proximity by a specific binding event (e.g., antibody binding to a phosphorylated substrate).[5] |
| Signal Type | Radioactivity (cpm) | Luminescence (RLU) | Time-Resolved Fluorescence Ratio | Luminescence |
| Typical Z'-Factor | ≥ 0.7 | > 0.7[6][7] | > 0.8[8] | 0.68 - 0.9[9] |
| Signal-to-Background (S/B) Ratio | High | High (can be >10 at 5-10% ATP conversion)[6][7] | High (can be >10)[10] | High[5] |
| Advantages | "Gold standard", direct measurement, universal for all kinases, highly sensitive.[3][11] | High sensitivity, high dynamic range, non-radioactive, stable "glow-type" signal.[4][12] | Homogeneous, ratiometric measurement reduces interference, good for HTS.[13] | Homogeneous, highly sensitive, good for HTS and miniaturization.[9] |
| Disadvantages | Use of radioactivity, waste disposal concerns, requires specialized equipment.[14] | Multi-step process, potential for luciferase inhibition by test compounds.[14] | Requires specific antibodies and labeled substrates, potential for compound interference with FRET. | Can be sensitive to light and singlet oxygen quenchers in the sample, potential for bead aggregation. |
| Best Suited For | Mechanistic studies, validation of hits from other assays. | High-throughput screening (HTS), IC50 determination, selectivity profiling. | HTS, compound profiling, cell-based assays. | HTS, protein-protein interaction studies, detection of post-translational modifications. |
Inhibitory Activity of 7-Azaindole Derivatives and Other PDK1 Inhibitors
The 7-azaindole scaffold has been successfully incorporated into inhibitors targeting a variety of kinases. The following table summarizes the in vitro inhibitory potency (IC50) of selected 7-azaindole derivatives and other known inhibitors against PDK1 and other kinases.
| Compound | Target Kinase | IC50 (nM) | Assay Method |
| 7-Azaindole Derivative (Cpd 16) | PDK1 | 1100 | Biochemical Assay[15] |
| 7-Azaindole Derivative (Cpd 42) | PDK1 | 2300 (cellular) | Mechanistic Cell-based Assay[15] |
| 7-Azaindole Isoindolinone (Cpd 10) | PI3Kγ | 50 | ADP-Glo™[1] |
| 7-Azaindole Isoindolinone (Cpd 12) | PI3Kγ | 3.4 | ADP-Glo™[1] |
| 7-Azaindole Derivative (Cpd 30) | Aurora A / Aurora B | 6200 / 510 | Not Specified[16] |
| GSK2334470 | PDK1 | ~10 | Cell-free Assay[17][18][19] |
| BX-795 | PDK1 | 6 | Cell-free Assay[20][21][22] |
Experimental Protocols
Detailed methodologies for the key in vitro kinase assays are provided below. These are general protocols that should be optimized for the specific kinase, substrate, and 7-azaindole derivative being tested.
Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol is adapted for determining the IC50 value of a 7-azaindole derivative against PDK1.
Materials:
-
Recombinant human PDK1 enzyme
-
PDKtide substrate
-
7-azaindole derivative stock solution (in DMSO)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the 7-azaindole derivative in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the diluted 7-azaindole derivative or DMSO (for positive and negative controls).
-
Add 5 µL of a solution containing PDK1 enzyme and PDKtide substrate in Kinase Assay Buffer.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of ATP solution in Kinase Assay Buffer to all wells to start the reaction. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Terminate Reaction and Deplete ATP:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: TR-FRET-Based Kinase Assay (HTRF®)
This protocol provides a general framework for a Homogeneous Time-Resolved Fluorescence kinase assay.
Materials:
-
Kinase (e.g., PDK1)
-
Biotinylated substrate peptide
-
7-azaindole derivative stock solution (in DMSO)
-
HTRF® Kinase Buffer
-
ATP
-
HTRF® Detection Reagents (Europium cryptate-labeled anti-phospho antibody and Streptavidin-XL665)
-
Low-volume, white 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the 7-azaindole derivative in HTRF® Kinase Buffer containing DMSO.
-
Kinase Reaction Setup:
-
Add 2 µL of the diluted compound or buffer/DMSO control to the wells of a 384-well plate.
-
Add 4 µL of a mixture of the kinase and biotinylated substrate in HTRF® Kinase Buffer.
-
Incubate for 15 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 4 µL of ATP solution in HTRF® Kinase Buffer.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
-
Stop Reaction and Detection:
-
Add 10 µL of HTRF® detection reagents (pre-mixed anti-phospho-Eu(K) and SA-XL665 in detection buffer) to stop the reaction.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF® ratio (665nm/620nm * 10,000) and determine the percent inhibition and IC50 values.
Protocol 3: AlphaScreen® Kinase Assay
This protocol outlines a general procedure for an AlphaScreen® kinase assay.
Materials:
-
Kinase (e.g., PDK1)
-
Biotinylated substrate
-
7-azaindole derivative stock solution (in DMSO)
-
AlphaScreen® Kinase Buffer
-
ATP
-
Streptavidin-coated Donor beads
-
Phospho-specific antibody-conjugated Acceptor beads
-
White, opaque 384-well plates (e.g., ProxiPlate)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the 7-azaindole derivative.
-
Kinase Reaction:
-
In a 384-well plate, combine the kinase, biotinylated substrate, and the 7-azaindole derivative in AlphaScreen® Kinase Buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a predetermined time.
-
-
Detection:
-
Add a mixture of Streptavidin-Donor beads and anti-phospho-Acceptor beads in the appropriate detection buffer. The addition of EDTA in the detection buffer will stop the kinase reaction.
-
Incubate the plate in the dark at room temperature for 60-120 minutes to allow for bead association.
-
-
Data Acquisition: Read the plate on an AlphaScreen®-capable plate reader.
-
Data Analysis: Determine the percent inhibition based on the decrease in the AlphaScreen® signal and calculate the IC50 value.
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the biological context of PDK1 inhibition, the following diagrams were generated using Graphviz.
Caption: General experimental workflow for in vitro kinase assays.
References
- 1. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADP-Glo™ Kinase Assay [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. ulab360.com [ulab360.com]
- 7. promega.com [promega.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An HTRF based high-throughput screening for discovering chemical compounds that inhibit the interaction between Trypanosoma brucei Pex5p and Pex14p - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. promega.com [promega.com]
- 13. Frontiers | Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format [frontiersin.org]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Discovery of novel 7-azaindoles as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. selleckchem.com [selleckchem.com]
- 18. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 19. Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. selleck.co.jp [selleck.co.jp]
Unveiling the Cellular Power of 2-Substituted 7-Azaindoles: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular potency of 2-substituted 7-azaindole analogues, supported by experimental data. These compounds have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential as inhibitors of various protein kinases and as anti-cancer agents.
The 7-azaindole core, a bioisostere of indole and purine, has proven to be a privileged structure in drug discovery.[1][2] Its ability to form crucial hydrogen bonds with the hinge region of protein kinases makes it an excellent starting point for the design of potent and selective inhibitors.[2][3][4][5] This guide focuses on analogues with substitutions at the 2-position, a modification that can significantly influence their biological activity and selectivity.[4]
Comparative Cellular Potency
The following tables summarize the in vitro cellular potency of various 2-substituted 7-azaindole analogues against different cancer cell lines and their inhibitory activity against specific kinases.
Table 1: Anti-proliferative Activity of 2-Substituted 7-Azaindole Analogues in Cancer Cell Lines
| Compound ID | Substitution at C2 | Cell Line | Assay Type | IC50 (µM) | Reference |
| 19 | 2,5-disubstituted | PC-3 (Prostate) | Not Specified | Broad anti-proliferative activity | [3] |
| Caki-2 (Kidney) | [3] | ||||
| MDA-MB-231 (Breast) | [3] | ||||
| NCI-H1975 (Lung) | [3] | ||||
| 7-AID | {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]} | HeLa (Cervical) | MTT Assay | 16.96 | [6] |
| MCF-7 (Breast) | MTT Assay | 14.12 | [6] | ||
| MDA-MB-231 (Breast) | MTT Assay | 12.69 | [6] | ||
| ASM-7 | Not Specified | A549 (Lung) | Cytotoxicity Assay | Low cytotoxicity at 10 µM | [7] |
| MRC-5 (Lung Fibroblast) | Cytotoxicity Assay | Low cytotoxicity at 10 µM | [7] |
Table 2: Kinase Inhibitory Activity of 2-Substituted 7-Azaindole Analogues
| Compound ID | Substitution at C2 | Target Kinase | Assay Type | IC50 (nM) | Reference |
| 139a | 4-trifluoro-methylphenyl substituted urea | Not Specified | Not Specified | 2.5 | [1] |
| 69 | Pyridinyl | c-Met | Not Specified | 2 | [1] |
| 21 | Not Specified | DYRK1B | Not Specified | Nanomolar potency | [3] |
| DYRK2 | Not Specified | Nanomolar potency | [3] | ||
| MR-2088 | Not Specified | ULK1 | Biochemical Assay | < 100 | [8] |
Key Signaling Pathways
The therapeutic potential of 2-substituted 7-azaindole analogues often stems from their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival.
Caption: PI3K/Akt Signaling Pathway Inhibition.
Many 7-azaindole derivatives function as inhibitors of Phosphoinositide 3-kinases (PI3Ks), which are crucial enzymes in a signaling cascade that regulates cell proliferation and survival.[9] By blocking PI3K, these compounds can prevent the downstream activation of Akt and mTOR, leading to the suppression of tumor growth.
Experimental Protocols
The data presented in this guide were generated using a variety of standard experimental methodologies. Below are detailed protocols for key assays.
MTT Cell Proliferation Assay
This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cell lines.[6]
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 7-azaindole analogues for a specified period (e.g., 24-48 hours).
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. These crystals are then dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The intensity of the color is proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Kinase Inhibition Assay (Generic)
These assays are designed to measure the ability of a compound to inhibit the activity of a specific protein kinase.
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the purified kinase, a specific substrate (peptide or protein), and ATP.
-
Compound Addition: The 2-substituted 7-azaindole analogues are added to the wells at various concentrations.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a set period at a controlled temperature.
-
Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, including:
-
Radiometric assays: Using radiolabeled ATP (³²P or ³³P) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining in the well after the kinase reaction.
-
-
IC50 Calculation: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined from the dose-response curve.
In Vivo Tumor Xenograft Studies
To evaluate the anti-tumor efficacy of these compounds in a living organism, xenograft models are often used.
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are then treated with the 7-azaindole analogue (e.g., via oral gavage or intraperitoneal injection) or a vehicle control over a specified period.
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Efficacy Evaluation: At the end of the study, the tumors are excised and weighed. The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
Structure-Activity Relationship (SAR) Insights
The biological activity of 7-azaindole analogues is highly dependent on the nature and position of the substituents on the heterocyclic ring. For 2-substituted analogues, the substituent at this position often points towards the solvent-exposed region when bound to a kinase, which can be modified to improve potency and selectivity.[4] The introduction of various functional groups at the C2 position can influence factors such as:
-
Potency: The size, shape, and electronic properties of the substituent can affect the binding affinity to the target kinase.
-
Selectivity: By targeting specific pockets or residues within the kinase active site, selectivity for a particular kinase over others can be achieved.[1]
-
Pharmacokinetic Properties: Modifications at the C2 position can also impact solubility, metabolic stability, and other properties that are crucial for drug development.
For instance, the addition of a 4-trifluoro-methylphenyl substituted urea at the C2 position resulted in a potent compound with an IC50 of 2.5 nM.[1] Similarly, a pyridinyl substituent at C2 led to a highly active c-Met inhibitor with an IC50 of 2 nM.[1] These examples highlight the significant impact of C2 substitutions on the pharmacological profile of 7-azaindole analogues.
Caption: Influence of C2-Substitution on Properties.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 6. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 7-azaindole derivatives as potent and selective ULK1/2 inhibitors for the treatment of RAS-driven cancers - American Chemical Society [acs.digitellinc.com]
- 9. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Bioactivity Validation of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine: Data Not Available in Publicly Accessible Literature
Extensive searches of publicly available scientific literature and databases did not yield specific bioactivity data for the compound 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine . While the core chemical scaffold, 1H-pyrrolo[2,3-b]pyridine, is a well-documented pharmacophore present in numerous biologically active molecules, quantitative experimental results such as IC50 or EC50 values for this specific bromo-phenyl derivative could not be located.
The 1H-pyrrolo[2,3-b]pyridine scaffold is known to be a key component in compounds targeting a range of proteins, including Fibroblast Growth Factor Receptors (FGFRs), Phosphodiesterase 4B (PDE4B), and Janus Kinase 3 (JAK3).[1][2][3] These targets are implicated in various diseases, most notably cancer and inflammatory conditions.
Given the absence of direct experimental data for this compound, a direct validation and comparison guide as requested cannot be accurately generated.
Illustrative Comparison Guide: 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors
To fulfill the structural and content requirements of the user request, the following section presents a sample comparison guide. This guide focuses on a well-characterized 1H-pyrrolo[2,3-b]pyridine derivative with known bioactivity as an FGFR inhibitor, which will be used as a proxy to demonstrate the requested format.
Please note: The data presented below does not pertain to this compound but to a different, albeit structurally related, compound from the same chemical class, identified as Compound 4h in a 2021 study by Li et al.[1] This compound is presented here for illustrative purposes only.
Illustrative Comparison Guide: Compound 4h as a Pan-FGFR Inhibitor
This guide provides an objective comparison of the biological activity of Compound 4h, a 1H-pyrrolo[2,3-b]pyridine derivative, with other known FGFR inhibitors.
Data Presentation: In Vitro Kinase Inhibition
The following table summarizes the in vitro inhibitory activity of Compound 4h against multiple FGFR isoforms and compares it to a first-generation FGFR inhibitor, PD173074.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 4h | FGFR1 | 7 | [1] |
| FGFR2 | 9 | [1] | |
| FGFR3 | 25 | [1] | |
| FGFR4 | 712 | [1] | |
| PD173074 | FGFR1 | 21 | - |
| FGFR3 | >1000 | - |
Data Presentation: Cellular Antiproliferative Activity
The antiproliferative activity of Compound 4h was assessed in a cancer cell line known to have aberrant FGFR signaling.
| Compound | Cell Line | Assay Type | GI50 (µM) | Reference |
| Compound 4h | 4T1 (Breast Cancer) | SRB Assay | Not explicitly provided, but showed 57% growth inhibition at 10 µM | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. In Vitro FGFR Kinase Assay
-
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a purified kinase by 50% (IC50).
-
Methodology: A common method for this is the ADP-Glo™ Kinase Assay.
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used.
-
The kinase reaction is performed in a buffer containing ATP and a suitable substrate peptide (e.g., Poly(E,Y)4:1).
-
The test compound is serially diluted and pre-incubated with the kinase.
-
The kinase reaction is initiated by the addition of the ATP/substrate mix and incubated at room temperature.
-
After incubation, a reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A second reagent is added to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase-based reaction to produce a luminescent signal.
-
The luminescence is measured using a plate reader, and the signal is proportional to the amount of ADP produced, and thus to the kinase activity.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4][5]
-
2. Cell Proliferation (SRB) Assay
-
Objective: To measure the antiproliferative effect of a compound on cancer cell lines.
-
Methodology: The Sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell number by staining total cellular protein.[6][7][8]
-
Adherent cancer cells (e.g., 4T1) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
After incubation, the cells are fixed to the plate using trichloroacetic acid (TCA).
-
The plates are washed to remove the TCA and then air-dried.
-
The fixed cells are stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
The absorbance is read on a microplate reader at a wavelength of approximately 540 nm.
-
The GI50 (Growth Inhibition 50%) value is calculated, representing the concentration of the compound that causes a 50% reduction in cell growth compared to untreated controls.[9]
-
Mandatory Visualization
Signaling Pathway
Caption: Illustrative FGFR signaling pathway and the inhibitory action of Compound 4h.
Experimental Workflow
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 9. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of 7-Azaindole and 7-Azaindazole Analogues in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of nitrogen atoms into bioactive scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties, target engagement, and pharmacokinetic profiles. Among the myriad of heterocyclic systems, 7-azaindole and 7-azaindazole have emerged as privileged structures, particularly in the realm of kinase inhibition. This guide provides an objective, data-driven comparison of these two scaffolds, offering insights into their relative performance and potential applications in drug discovery.
Physicochemical Properties: A Subtle Distinction
The introduction of an additional nitrogen atom in the pyrazole ring of 7-azaindazole compared to the pyrrole ring of 7-azaindole can subtly influence key physicochemical properties. While comprehensive head-to-head studies are limited, general trends suggest that the increased nitrogen content in 7-azaindazoles can lead to enhanced aqueous solubility and polarity. However, this can also impact membrane permeability and metabolic stability. The 7-azaindole scaffold is noted for its ability to improve aqueous solubility over the parent indole structure, contributing to more favorable drug-like properties.[1][2]
Table 1: Comparative Physicochemical Properties of Illustrative Analogues
| Property | 7-Azaindole Analogue (Generic) | 7-Azaindazole Analogue (Generic) | Key Considerations |
| Molecular Weight | Varies with substitution | Generally higher due to extra N | Impact on ligand efficiency |
| logP | Generally lower than indole | Potentially lower than 7-azaindole | Influences solubility and permeability |
| Aqueous Solubility | Generally improved over indole | Potentially higher than 7-azaindole | Critical for oral bioavailability |
| Polar Surface Area (tPSA) | Increased compared to indole | Higher than 7-azaindole | Affects membrane transport |
| Hydrogen Bond Donors/Acceptors | 1 Donor (NH), 1 Acceptor (N7) | 1 Donor (NH), 2 Acceptors (N2, N7) | Influences target binding interactions |
Biological Activity: A Tale of Two Scaffolds
Both 7-azaindole and 7-azaindazole moieties are recognized as excellent bioisosteres of purines, enabling them to act as effective hinge-binders in the ATP-binding pocket of kinases.[2][3] The N7 atom of the pyridine ring acts as a hydrogen bond acceptor, while the pyrrole/pyrazole NH group serves as a hydrogen bond donor, mimicking the interactions of adenine.[3]
Kinase Inhibition: A Target-Dependent Preference
The choice between a 7-azaindole and a 7-azaindazole scaffold is often target-dependent, with subtle structural differences influencing binding affinity and selectivity.
Phosphoinositide 3-Kinase γ (PI3Kγ):
A study on PI3Kγ inhibitors provided a direct comparison of 7-azaindole and 7-azaindazole analogues. In this context, the 7-azaindole scaffold demonstrated superior potency.
Table 2: Comparative Inhibitory Activity against PI3Kγ [4]
| Scaffold | Compound | PI3Kγ IC50 (nM) |
| 7-Azaindazole | 1 | 8 |
| 7-Azaindole | 2 | 3.4 |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Glycogen Synthase Kinase 3β (GSK3β):
While not a direct comparison with 7-azaindazole, a study comparing different azaindole isomers highlighted the potency of the 7-azaindole scaffold against VEGFR2.
Table 3: Comparative Inhibitory Activity of Azaindole Isomers [5]
| Scaffold | Target Kinase | IC50 (nM) |
| 7-Azaindole | VEGFR2 | 37 |
| 7-Azaindole | GSK3β | Inactive |
| 6-Azaindole | VEGFR2 | 48 |
| 6-Azaindole | GSK3β | 9 |
| 4-Azaindole | VEGFR2 | ~10-fold higher than 7-azaindole |
| 5-Azaindole | VEGFR2 | ~10-fold higher than 7-azaindole |
Other Biological Activities:
Beyond kinase inhibition, both scaffolds have been explored for a range of therapeutic applications.
-
Antiviral Activity: In the context of influenza PB2 subunit inhibitors, 2-substituted 7-azaindole analogues were found to be equipotent to their corresponding 7-azaindazole counterparts. However, the introduction of the additional nitrogen in the 7-azaindazole ring did not improve metabolic stability against aldehyde oxidase (AO)-mediated metabolism.[6]
-
Anticancer Activity: Both 7-azaindole and 7-azaindazole derivatives have demonstrated broad anti-proliferative activity against various cancer cell lines.[7][8][9]
-
Other Therapeutic Areas: 7-Azaindole analogues have been investigated as anti-inflammatory agents, CRTh2 receptor antagonists, and for their effectiveness in Alzheimer's disease.[8]
Pharmacokinetic Profiles: A Balancing Act
The pharmacokinetic properties of 7-azaindole and 7-azaindazole analogues are intricately linked to their physicochemical characteristics. The generally enhanced solubility of these scaffolds over indole can lead to improved absorption. However, factors such as metabolic stability remain a key consideration.
In the aforementioned study on influenza inhibitors, while the 7-azaindazole analogues were equipotent, they did not offer an advantage in terms of AO-mediated metabolism.[6] Conversely, in a series of PI3Kγ inhibitors, certain 7-azaindole derivatives with a C3 phenylacetic acid substitution exhibited significantly improved pharmacokinetic properties.[4] This highlights that the overall pharmacokinetic profile is highly dependent on the specific substitution pattern of the core scaffold.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used in the evaluation of 7-azaindole and 7-azaindazole analogues.
In Vitro Kinase Inhibition Assay (Luminescent)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (7-azaindole/7-azaindazole analogues)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (7-azaindole/7-azaindazole analogues)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.
In Vitro ADME - Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compounds
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Pre-warm a mixture of the test compound and HLM in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Quenching: Stop the reaction at each time point by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint).
-
Visualizing the Landscape
Kinase Signaling Pathway and Inhibitor Intervention
Caption: A representative kinase signaling pathway (e.g., MAPK/ERK) and the point of intervention for 7-azaindole/7-azaindazole kinase inhibitors.
General Experimental Workflow for Inhibitor Evaluation
Caption: A generalized experimental workflow for the discovery and development of 7-azaindole and 7-azaindazole based inhibitors.
Logical Comparison of Hinge-Binding Moieties
Caption: A logical diagram illustrating the key comparative features of 7-azaindole and 7-azaindazole as kinase hinge-binding scaffolds.
Conclusion
Both 7-azaindole and 7-azaindazole scaffolds are valuable assets in the medicinal chemist's toolbox, offering distinct advantages in different contexts. The 7-azaindole core is a well-established and highly successful scaffold, particularly in the development of potent and selective kinase inhibitors. The 7-azaindazole scaffold, while perhaps less explored, presents an opportunity to fine-tune properties such as solubility and introduce an additional hydrogen bond acceptor, which could be beneficial for specific targets.
The choice between these two scaffolds is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target, the desired physicochemical and pharmacokinetic properties, and the synthetic accessibility. The data presented in this guide underscores the importance of empirical testing and head-to-head comparisons within a given chemical series to make informed decisions during the lead optimization process. As the understanding of structure-activity and structure-property relationships continues to evolve, both 7-azaindole and 7-azaindazole analogues are poised to remain at the forefront of innovative drug discovery.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. archives.ijper.org [archives.ijper.org]
- 8. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-Azaindole, 2,7-diazaindole, and 1H-pyrazole as core structures for novel anticancer agents with potential chemosensitizing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Selectivity Analysis of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the selectivity of 1H-pyrrolo[2,3-b]pyridine-based inhibitors targeting key signaling proteins, supported by experimental data and protocols.
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a versatile and privileged scaffold in medicinal chemistry, giving rise to a multitude of potent inhibitors targeting a diverse range of protein kinases and other enzymes critical in cell signaling and disease progression. The strategic incorporation of a 5-bromo and a 2-phenyl substitution on this core structure has been explored as a basis for developing highly selective inhibitors. This guide provides a comparative assessment of the selectivity of various inhibitor classes derived from the broader 1H-pyrrolo[2,3-b]pyridine and the closely related pyrrolo[2,3-d]pyrimidine scaffolds, focusing on their performance against key targets such as Fibroblast Growth Factor Receptors (FGFR), RET proto-oncogene (RET), Ataxia-Telangiectasia Mutated (ATM) kinase, Colony-Stimulating Factor 1 Receptor (CSF1R), and Phosphodiesterase 4B (PDE4B).
Comparative Selectivity Profiles
The selectivity of kinase inhibitors is paramount to their therapeutic efficacy and safety, minimizing off-target effects that can lead to toxicity. The following tables summarize the quantitative selectivity data for representative inhibitors based on the pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine scaffolds against their primary targets and a panel of other kinases.
Table 1: Selectivity of 1H-pyrrolo[2,3-b]pyridine-based FGFR Inhibitor (Compound 4h)
| Target | IC50 (nM)[1][2][3] |
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
Data from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.
Table 2: Kinase Selectivity Profile of a pyrrolo[2,3-d]pyrimidine-based CSF1R Inhibitor (Compound 14c)
| Kinase Target | Percent Inhibition at 1 µM |
| CSF1R | >90% |
| FLT3 | 26% |
| KIT | 18% |
| PDGFRβ | 8% |
This compound demonstrated high selectivity towards CSF1R with minimal inhibition of closely related kinases in a panel of 50 kinases.
Table 3: Selectivity of a pyrrolo[2,3-d]pyrimidine-based RET Inhibitor (Compound 59)
| Target | IC50 (nM) |
| RET (wild-type) | <10 |
| RET (V804M mutant) | <10 |
| KDR (VEGFR2) | Not specified, but noted as a key off-target |
Compound 59 shows potent inhibition of both wild-type and a common drug-resistant mutant of RET. Selectivity against KDR is a critical consideration for this class of inhibitors to mitigate dose-limiting toxicities.
Table 4: Selectivity of a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide PDE4B Inhibitor (Compound 11h)
| Target | IC50 (µM) | Selectivity (fold) |
| PDE4B | 0.14 | - |
| PDE4D | >0.84 | >6 |
Compound 11h exhibits preferential inhibition of the PDE4B isoform over PDE4D.
Table 5: Selectivity of a 1H-pyrrolo[2,3-b]pyridine-based ATM Inhibitor (Compound 25a)
| Kinase Family | Selectivity |
| PIKK family (ATM, ATR, DNA-PK, etc.) | >700-fold over other members [4][5] |
Compound 25a was identified as a highly selective ATM inhibitor with excellent kinase selectivity within the PI3K-like kinase (PIKK) family.
Key Signaling Pathways
Understanding the signaling context of the target is crucial for interpreting the biological consequences of inhibitor selectivity. Below are simplified diagrams of the key signaling pathways modulated by these inhibitors.
Experimental Protocols
The determination of inhibitor selectivity is reliant on robust and well-defined experimental methodologies. Below are detailed protocols for common in vitro kinase selectivity assays.
LanthaScreen® Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for determining inhibitor affinity for a kinase.
Principle: The assay is based on the binding and displacement of an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) to a europium (Eu)-labeled anti-tag antibody bound to the kinase of interest. When the tracer binds to the kinase-antibody complex, FRET occurs between the europium donor and the Alexa Fluor® 647 acceptor. A test compound that binds to the kinase's ATP site will compete with the tracer, leading to a decrease in the FRET signal.[6][7]
General Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[6][8]
-
Prepare a 3X solution of the kinase and a 3X solution of the Eu-anti-tag antibody in 1X Kinase Buffer.
-
Prepare a 3X solution of the appropriate Kinase Tracer in 1X Kinase Buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., 10-point, 4-fold dilutions) in 1X Kinase Buffer containing a constant percentage of DMSO.
-
-
Assay Procedure (384-well plate format):
-
To each well, add 5 µL of the serially diluted test compound.
-
Add 5 µL of the 3X kinase/Eu-antibody mixture to all wells.
-
Add 5 µL of the 3X Kinase Tracer solution to all wells.
-
The final volume in each well will be 15 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.[7]
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Radiometric Kinase Assay (e.g., [γ-³²P]-ATP Filter Binding Assay)
This is a traditional and highly sensitive method for measuring kinase activity and inhibition.
Principle: The assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]-ATP) to a specific peptide or protein substrate by the kinase. The phosphorylated substrate is then separated from the unreacted [γ-³²P]-ATP, and the incorporated radioactivity is quantified.[9][10][11]
General Protocol:
-
Reaction Mixture Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Prepare a reaction mix containing the kinase, the peptide/protein substrate, and the test inhibitor at various concentrations.
-
Prepare an ATP solution containing both unlabeled ATP and [γ-³²P]-ATP. The final ATP concentration should be at or near the Km of the kinase for ATP.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the [γ-³²P]-ATP solution to the reaction mix.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 20-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
-
Separation and Quantification:
-
Spot a portion of the reaction mixture onto a phosphocellulose filter paper (e.g., P81). The phosphorylated peptide substrate will bind to the paper, while the negatively charged ATP will not.[10]
-
Wash the filter papers extensively with a wash buffer (e.g., 0.5% phosphoric acid) to remove unbound [γ-³²P]-ATP.[10]
-
Dry the filter papers.
-
Quantify the radioactivity on the filter papers using a scintillation counter or a phosphorimager.
-
-
Data Analysis:
-
Determine the amount of phosphate incorporated into the substrate for each inhibitor concentration.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
KINOMEscan® (DiscoverX)
This is a widely used commercial platform for kinase inhibitor profiling.
Principle: The KINOMEscan® platform utilizes a proprietary active site-directed competition binding assay. Test compounds are profiled for their ability to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding and inhibition.[12][13][14]
General Workflow:
-
A test compound is incubated with a panel of DNA-tagged kinases in the presence of an immobilized ligand.
-
Kinases that are not bound to the immobilized ligand (due to competition from the test compound) are washed away.
-
The amount of remaining DNA-tagged kinase is quantified by qPCR.
-
The results are typically reported as percent inhibition at a specific compound concentration or as Kd values.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a highly fruitful starting point for the development of selective inhibitors against a variety of important therapeutic targets. The selectivity profiles of these inhibitors, as demonstrated by the presented data, are highly dependent on the specific substitutions on the pyrrolopyridine core and the nature of the target enzyme. For researchers and drug development professionals, a thorough understanding of the selectivity of these compounds, obtained through rigorous and standardized experimental protocols, is essential for advancing the most promising candidates into further preclinical and clinical development. The data and methodologies presented in this guide offer a comparative framework for assessing the potential of novel inhibitors based on this versatile scaffold.
References
- 1. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of 1 H-pyrrolo[2,3- b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. chayon.co.kr [chayon.co.kr]
Comparative Cross-Reactivity Profiling of 7-Azaindole Kinase Inhibitors
A Guide for Researchers in Drug Discovery and Development
The 7-azaindole scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, owing to its ability to form key hydrogen bond interactions within the ATP-binding site of a wide range of kinases. This guide provides a comparative analysis of the cross-reactivity profiles of several notable 7-azaindole-based kinase inhibitors, offering researchers and drug development professionals a comprehensive resource for understanding their selectivity and potential off-target effects. The information presented herein is supported by experimental data from peer-reviewed studies and includes detailed protocols for key analytical methods.
Introduction to 7-Azaindole Kinase Inhibitors
The 7-azaindole core, a bioisostere of adenine, effectively mimics the hinge-binding motif of ATP, leading to potent inhibition of various kinases.[1] This has led to the development of numerous clinical candidates and approved drugs targeting kinases involved in oncology and inflammatory diseases. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge in achieving absolute selectivity. Understanding the cross-reactivity profile of these inhibitors is therefore crucial for predicting potential therapeutic windows and off-target toxicities.
This guide focuses on a selection of 7-azaindole inhibitors targeting different kinase families to illustrate the diversity in their selectivity profiles. We will examine Pexidartinib (targeting CSF1R), GSK1070916 (targeting Aurora B/C), and a series of potent PI3Kγ inhibitors.
Data Presentation: Comparative Kinase Inhibition Profiles
The following tables summarize the inhibitory activity (IC50 or Ki values) of selected 7-azaindole kinase inhibitors against their primary targets and a panel of off-target kinases. This data provides a quantitative comparison of their potency and selectivity.
Table 1: Pexidartinib Kinase Inhibition Profile
Pexidartinib is a potent inhibitor of CSF1R, KIT, and FLT3.[2][3] While highly selective, it does exhibit activity against a small number of other kinases at higher concentrations.[4]
| Kinase Target | IC50 (nM) | Reference |
| CSF1R | 20 | [2] |
| KIT | 10 | [2] |
| FLT3 | 160 | [2] |
| Other Kinases | (Data not available in a comprehensive panel) |
Table 2: GSK1070916 Kinase Inhibition Profile
GSK1070916 is a highly potent and selective inhibitor of Aurora B and C kinases, with significantly less activity against the closely related Aurora A.[5][6][7]
| Kinase Target | Ki (nM) | IC50 (nM) | Reference |
| Aurora B | 0.38 | 3.5 | [5][7][8] |
| Aurora C | 1.5 | 6.5 | [5][7][8] |
| Aurora A | 490 | >1000 | [5][7] |
Table 3: Representative 7-Azaindole PI3Kγ Inhibitor Selectivity Profile
This table showcases the high selectivity of a novel series of 7-azaindole based inhibitors for PI3Kγ over other Class I PI3K isoforms.[9]
| Compound | PI3Kγ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | Selectivity (fold vs. γ) | Reference |
| Compound 7 (S-enantiomer) | 35 | >10,000 | >10,000 | >10,000 | >285 | [9] |
| Compound 10 | 50 | >10,000 | >10,000 | >10,000 | >200 | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to reproduce and validate these findings.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
Test compound (7-azaindole inhibitor) stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP or unlabeled ATP (depending on detection method)
-
96-well or 384-well plates
-
Detection reagents (e.g., phosphocellulose filter plates and scintillation counter for radiometric assay, or ADP-Glo™ Kinase Assay kit for luminescence-based detection)
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In a microplate, add the kinase and the specific substrate diluted in kinase reaction buffer.
-
Inhibitor Addition: Add the diluted test compound or DMSO (vehicle control) to the wells.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the kinase activity based on the chosen detection method. For radiometric assays, this involves capturing the radiolabeled substrate on a filter plate and measuring radioactivity. For luminescence-based assays, the amount of ADP produced is measured.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
-
Cultured cells
-
Test compound (7-azaindole inhibitor)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target kinase
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound at the desired concentration or with vehicle (DMSO) for a specified time.
-
Harvesting and Washing: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heat Shock: Aliquot the cell suspension into PCR tubes or a 96-well PCR plate and heat them to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Analysis: Collect the supernatant (containing the soluble proteins) and analyze the amount of the target protein by SDS-PAGE and Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. A shift in the melting curve (the temperature at which the protein denatures and precipitates) in the presence of the compound compared to the vehicle control indicates target engagement.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by the representative 7-azaindole kinase inhibitors.
Caption: Simplified Aurora B signaling pathway in mitosis.
Caption: The PI3Kγ/AKT signaling pathway.
Experimental Workflow Diagrams
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Conclusion
This guide provides a framework for comparing the cross-reactivity profiles of 7-azaindole kinase inhibitors. The presented data highlights the variability in selectivity among inhibitors targeting different kinase families. While some, like GSK1070916 and the featured PI3Kγ inhibitors, demonstrate high selectivity for their intended targets, others, such as Pexidartinib, show potent activity against a small number of related kinases. The detailed experimental protocols and workflow diagrams offer practical guidance for researchers seeking to characterize the selectivity of their own compounds. A thorough understanding of an inhibitor's kinome-wide profile is essential for the development of safe and effective targeted therapies.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pexidartinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine: A Step-by-Step Guide for Laboratory Professionals
Researchers and drug development professionals handling 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard practices for halogenated organic compounds.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety goggles, a lab coat, and nitrile gloves. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]
In the event of a spill, avoid dust formation.[2] Spills should be managed by trained personnel equipped with respiratory and eye protection.
Waste Classification and Collection
This compound is a brominated heterocyclic organic compound. As with other halogenated hydrocarbons, it should be disposed of as hazardous waste.[1] Do not pour this substance down the drain.[1]
All waste containing this compound, including contaminated lab supplies such as silica gel, filter paper, and gloves, must be collected in a designated and properly labeled solid hazardous waste container.[3] For liquid waste containing this compound, use a designated "Halogenated Organic Waste" container.[1][4] Waste containers should be kept closed except when adding waste and stored in a cool, dry, and well-ventilated area.[3]
| Waste Type | Container Type | Labeling Requirements |
| Solid Waste (e.g., contaminated gloves, filter paper) | Designated Solid Hazardous Waste Container | "Hazardous Waste" and "Halogenated Organic Waste"[3] |
| Liquid Waste (e.g., solutions containing the compound) | Designated Liquid Hazardous Waste Container | "Hazardous Waste" and "Halogenated Organic Waste"[1][4] |
| Empty Containers | Original or similar container | Deface original label and mark as "Empty" |
Disposal Procedure
The final disposal of this compound waste must be conducted through a licensed professional waste disposal service.[5] Adherence to all federal, state, and local environmental regulations is mandatory.
Experimental Protocol for Waste Neutralization (for illustrative purposes only; always follow institutional and regulatory guidelines):
While direct disposal through a licensed service is the standard and recommended procedure, some institutions may have protocols for the neutralization of certain halogenated compounds. A general principle for the treatment of brominated compounds can involve a reaction with a reducing agent. For example, a dilute solution of bromine water can be decolorized with a solution of sodium thiosulfate.[4] However, the direct application of this to this compound would require a thoroughly validated experimental protocol specific to your institution's safety procedures and is not a substitute for professional waste disposal.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine
For Immediate Reference: Key Safety and Handling Information
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential for skin and eye irritation, as well as risks associated with inhalation and ingestion, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE for handling 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling pyridine-like compounds.[1] Always inspect gloves for tears or punctures before use. Change gloves frequently, especially if contamination is suspected. |
| Eyes | Safety goggles or a face shield | Standard safety glasses are insufficient. Use tightly sealed safety goggles or a full-face shield to protect against splashes and airborne particles. |
| Body | Laboratory coat or chemical-resistant apron | A buttoned lab coat should be worn at all times in the laboratory. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. |
| Respiratory | Use in a certified chemical fume hood | All handling of this compound as a solid or in solution should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[1] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound will significantly mitigate risks. The following experimental workflow outlines the key steps for safe usage in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




